Milbemycin A3 Oxime
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C31H43NO7 |
|---|---|
分子量 |
541.7 g/mol |
IUPAC 名称 |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,20R,21E,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8?,32-27+/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 |
InChI 键 |
VDBGCWFGLMXRIK-XGHMFLDSSA-N |
产品来源 |
United States |
Foundational & Exploratory
A Technical Guide to Milbemycin A3 Oxime for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Milbemycin A3 oxime, a semi-synthetic macrocyclic lactone with significant applications in the veterinary and agricultural sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and mechanism of action.
Core Chemical and Physical Properties
This compound is a derivative of Milbemycin A3, a natural product of the fermentation of Streptomyces hygroscopicus.[1][2] It is a key component of the veterinary drug Milbemycin Oxime, which is typically a mixture of this compound and Milbemycin A4 oxime.[2][3] The data presented here is specific to the A3 variant.
| Property | Value | Source |
| Molecular Formula | C₃₁H₄₃NO₇ | [1][3][4][5][6] |
| Molecular Weight | 541.7 g/mol | [1][3][4][5] |
| Alternate Molecular Weight | 541.69 g/mol | [6] |
| Appearance | White solid | [1][2] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO. Poor water solubility. | [1][2][3] |
Synthesis and Manufacturing
The production of this compound is a semi-synthetic process that begins with Milbemycin A3. The synthesis involves two main chemical transformations: oxidation and oximation.[1][2][3]
This protocol is based on established methodologies for the synthesis of milbemycin oximes.[2]
Step 1: Oxidation of Milbemycin A3 to Milbemycin A3 Ketone
-
Raw Material: Milbemycin A3
-
Oxidizing Agent: A hypochlorite (B82951) or chlorite (B76162) is commonly used.
-
Catalyst: Piperidine nitrogen oxygen free radical, with a halide as a catalyst promoter.
-
Solvent: Dichloromethane
-
Reaction Conditions: The reaction mixture is maintained at a temperature of -5 to 15°C for a duration of 0.5 to 4 hours.[2]
-
Quenching: The reaction is stopped using a sodium thiosulfate (B1220275) solution.[2]
-
Purification: The intermediate product, Milbemycin A3 Ketone, is extracted and purified.[2]
Step 2: Oximation of Milbemycin A3 Ketone to this compound
-
Reactant: The purified Milbemycin A3 ketone intermediate is dissolved in a suitable solvent.
-
Reagent: Hydroxylamine hydrochloride serves as the oximating agent.
-
Solvent: A mixture of methanol and 1,4-dioxane (B91453) is typically used.[2]
-
Reaction Conditions: The reaction is conducted at a temperature of 25 to 35°C for 10 to 20 hours.[2]
-
Work-up and Purification: Following the reaction, the system is concentrated. The crude product is then extracted, for example, with a dichloromethane-aqueous system, and the final product is purified through crystallization.[2]
Caption: Synthetic pathway of this compound from Milbemycin A3.
Mechanism of Action
This compound, like other milbemycins and avermectins, exerts its antiparasitic effects by targeting the nervous system of invertebrates.[3] The primary target is the glutamate-gated chloride channels (GluCls) which are crucial for nerve and muscle function in these organisms.[1]
The binding of this compound to these channels leads to an increased permeability of the cell membrane to chloride ions.[2] This influx of chloride ions causes hyperpolarization of the nerve and muscle cells, which inhibits the transmission of nerve signals, leading to flaccid paralysis and ultimately the death of the parasite.[1][2] This mechanism is highly selective for invertebrates because vertebrates primarily utilize GABA-gated chloride channels in their central nervous system, to which milbemycins exhibit a lower affinity.[2]
Caption: Mechanism of action of this compound on invertebrate neurons.
References
An In-depth Technical Guide to the Mechanism of Action of Milbemycin A3 Oxime on Glutamate-Gated Chloride Channels
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Milbemycin A3 oxime, a potent macrocyclic lactone, exerts its anthelmintic, insecticidal, and acaricidal effects primarily by modulating invertebrate-specific glutamate-gated chloride channels (GluCls).[1][2] This technical guide provides a comprehensive overview of its mechanism of action. By acting as both a positive allosteric modulator at low concentrations and a direct agonist at higher concentrations, this compound causes a sustained, essentially irreversible opening of the chloride channels.[1][3] This leads to hyperpolarization of neuronal and muscular cell membranes, resulting in flaccid paralysis and death of the target organism.[1][4] The selective toxicity of this compound is due to its specific interaction with GluCls, which are crucial for inhibitory neurotransmission in invertebrates but are absent in vertebrates.[1] This document details the electrophysiological effects, binding characteristics, and the experimental protocols used to elucidate this mechanism, offering valuable insights for researchers and professionals in parasitology and drug development.
The Molecular Target: Glutamate-Gated Chloride Channels (GluCls)
GluCls are members of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABA, glycine, and 5-HT3 receptors.[1] Found exclusively in protostome invertebrates like nematodes and arthropods, these channels are pentameric structures that form a central ion pore permeable to chloride ions.[5][6] Upon binding of the neurotransmitter L-glutamate, the channel opens, allowing Cl- influx, which hyperpolarizes the cell membrane and leads to an inhibitory signal. This process is fundamental for controlling locomotion and feeding in these organisms.[6] The unique presence of GluCls in invertebrates makes them a prime target for selective antiparasitic drugs.[1][7]
Mechanism of Action of this compound
This compound, like other milbemycins and the closely related avermectins, exhibits a dual mechanism of action on GluCls that is concentration-dependent.[1]
-
Positive Allosteric Modulation: At low, nanomolar concentrations, this compound potentiates the effect of glutamate (B1630785).[1][3] It binds to an allosteric site, distinct from the glutamate-binding site, located at the interface between the transmembrane helices of adjacent subunits.[1][5][7] This binding increases the channel's sensitivity to glutamate, meaning a lower concentration of glutamate is needed to open the channel, and the maximal chloride current is enhanced.[1] Studies on the related compound milbemycin D have demonstrated this dose-dependent potentiation of glutamate-induced chloride conductance.[1][3]
-
Direct Agonism: At higher concentrations, this compound can directly activate GluCls even in the absence of glutamate.[1][5] This activation is characterized by a very slow onset but results in a prolonged, essentially irreversible channel opening.[3][8][9] This sustained Cl- influx clamps the cell membrane at a hyperpolarized state, preventing further signaling and leading to paralysis.[1][4]
The diagram below illustrates the signaling pathway and the modulatory and agonistic actions of this compound.
The relationship between milbemycin binding and the channel state is distinct from that of the endogenous ligand, glutamate. While glutamate binding leads to rapid and reversible channel activation and desensitization, milbemycin binding locks the channel in a persistently open state.
Quantitative Data
While specific quantitative data for this compound are not always available in the public domain, data from the closely related and extensively studied macrocyclic lactone, ivermectin, as well as other milbemycins, provide a strong proxy for its activity.[1] The following tables summarize key electrophysiological and binding properties.
Table 1: Electrophysiological Properties of Ivermectin and Glutamate on Nematode GluCls Expressed in Xenopus Oocytes
| Ligand | GluCl Subunit | Nematode Species | EC₅₀ | Hill Coefficient (nH) | Reference |
| L-Glutamate | GluClα3B | Haemonchus contortus | 27.6 ± 2.7 µM | 1.89 ± 0.35 | [8] |
| L-Glutamate | GluClα3B (L256F mutant) | Haemonchus contortus | 92.2 ± 3.5 µM | 1.09 ± 0.16 | [8] |
| L-Glutamate | GluClα2B | Caenorhabditis elegans | ~140 µM | N/A | [3] |
| L-Glutamate | GluClα3 | Cooperia oncophora | ~30 µM | N/A | [3] |
| L-Glutamate | GluClβ | Cooperia oncophora | ~180 µM | N/A | [3] |
| Ivermectin | GluClα3B | Haemonchus contortus | ~0.1 ± 1.0 nM | Highly Cooperative | [8] |
| Ivermectin | Various α subunits | C. elegans / Parasites | 0.1 to 10 µM | N/A | [3] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a ligand that induces a response halfway between the baseline and maximum.[1][10]
Table 2: Binding Affinity of Ivermectin to Nematode GluCls
| Ligand | GluCl Subunit | Nematode Species | Kᵢ / Kₔ (nM) | Assay Type | Reference |
| [³H]Ivermectin | GluClα3B | Haemonchus contortus | 0.35 ± 0.1 | Radioligand Binding | [8] |
| [³H]Ivermectin | GluClα3B (L256F mutant) | Haemonchus contortus | 2.26 ± 0.78 | Radioligand Binding | [8] |
Kᵢ (Inhibition constant) / Kₔ (Dissociation constant) is a measure of the binding affinity of a ligand to its receptor. A lower value indicates a higher binding affinity.[1]
Experimental Protocols
The characterization of this compound's effects on GluCls relies on key methodologies, primarily two-electrode voltage clamp (TEVC) electrophysiology and radioligand binding assays.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is a powerful technique used to study the function of ion channels heterologously expressed in large cells, such as Xenopus laevis oocytes.[11][12] It allows for the precise control of the cell's membrane potential while measuring the currents flowing through the expressed channels in response to ligand application.[11][13]
Methodology:
-
Preparation of cRNA:
-
The cDNA encoding the invertebrate GluCl subunit(s) of interest is subcloned into a suitable expression vector.
-
The plasmid is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using an RNA polymerase kit.
-
The integrity and concentration of the cRNA are verified via gel electrophoresis and spectrophotometry.
-
-
Oocyte Preparation and Injection:
-
Oocytes (stage V-VI) are surgically harvested from a female Xenopus laevis frog.
-
The follicular membrane is removed by incubation with collagenase.
-
Healthy oocytes are selected and injected with approximately 50 nL of the GluCl cRNA solution (e.g., at 1 µg/µL).
-
Injected oocytes are incubated for 2-7 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for channel expression.[14]
-
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording buffer (e.g., ND96).
-
Two microelectrodes, pulled from borosilicate glass and filled with 3 M KCl (resistance 0.5-1.5 MΩ), are used.[12] One electrode measures the membrane potential, and the other injects current.[11][13]
-
The oocyte membrane is impaled, and the membrane potential is clamped at a holding potential, typically between -80 mV and -60 mV.[1]
-
Baseline Glutamate Response: To establish a baseline, increasing concentrations of L-glutamate are applied to the oocyte to generate a dose-response curve and determine the EC₅₀.[1]
-
Modulator Action: To test for allosteric modulation, oocytes are pre-incubated with a low concentration of this compound (e.g., 1-10 nM) before applying glutamate.[1] A leftward shift in the glutamate dose-response curve indicates potentiation.
-
Direct Agonist Action: To test for direct activation, higher concentrations of this compound (e.g., 100 nM to 1 µM) are applied directly in the absence of glutamate to record any induced chloride current.[1]
-
-
Data Analysis:
-
The recorded currents are amplified, filtered, and digitized.
-
The data are analyzed to generate dose-response curves, from which parameters like EC₅₀ and the Hill coefficient are calculated using appropriate pharmacological models (e.g., the Hill equation).[1]
-
The workflow for this experimental protocol is visualized below.
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of this compound for GluCls.[1]
Methodology:
-
Membrane Preparation:
-
A suitable cell line (e.g., HEK293 cells) is transfected with a plasmid encoding the GluCl subunit(s).[1]
-
After 48-72 hours of expression, the cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.[1]
-
The total protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
Aliquots of the membrane preparation are incubated in a buffer solution.
-
A fixed, low concentration of a radiolabeled ligand known to bind to the allosteric site (e.g., [³H]ivermectin) is added to all samples.
-
Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the samples.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the unbound.
-
The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.[1]
-
The Kᵢ (inhibition constant), which reflects the binding affinity of this compound, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]
-
Conclusion
This compound is a highly effective antiparasitic agent that targets invertebrate glutamate-gated chloride channels.[1][2] Its dual action as a positive allosteric modulator and a direct agonist leads to the irreversible activation of these channels, causing paralysis and death of the target organisms.[1] The detailed understanding of this mechanism, facilitated by techniques such as two-electrode voltage clamp electrophysiology and radioligand binding assays, is crucial for the continued development of effective and specific antiparasitic drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 4. google.com [google.com]
- 5. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 6. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 8. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. Analytical Pharmacology: How Numbers Can Guide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 14. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]
Chemical synthesis of Milbemycin A3 oxime from milbemycin A3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the chemical synthesis of Milbemycin A3 oxime from its natural precursor, milbemycin A3. This compound is a potent semi-synthetic macrocyclic lactone with significant applications in veterinary medicine due to its broad-spectrum antiparasitic activity. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to serve as a valuable resource for professionals in medicinal chemistry and drug development.
Introduction
Milbemycins are a class of macrocyclic lactones first isolated from the fermentation broth of the soil bacterium Streptomyces hygroscopicus.[1] These natural products exhibit potent anthelmintic, insecticidal, and acaricidal properties.[1] Milbemycin A3 is a major analogue produced through this fermentation process.[1][2] Chemical modification of the milbemycin scaffold has been a key focus of research to enhance its biological activity and pharmacokinetic profile. A significant advancement in this area was the synthesis of 5-oxime derivatives, which demonstrated heightened efficacy.[1][3]
The synthesis of this compound from milbemycin A3 is a two-step process.[1][2] The first step involves the selective oxidation of the allylic hydroxyl group at the C5 position to a ketone.[2][3] The second step is the oximation of the resulting 5-keto intermediate to yield this compound.[1][2] This chemical modification enhances the biological activity of the parent compound.[2]
Synthetic Pathway and Logical Workflow
The overall synthetic transformation from Milbemycin A3 to this compound is a straightforward two-step process. The logical workflow begins with the isolation of the starting material from fermentation, followed by two key chemical transformations and subsequent purification.
Caption: Synthetic pathway of this compound from Milbemycin A3.
Caption: General experimental workflow for the synthesis of this compound.
Quantitative Data
The following tables summarize quantitative data for the synthesis of milbemycin oximes. It is important to note that much of the available data pertains to the synthesis of a mixture of Milbemycin A3 and A4 oximes, as this is the common commercial form.[2][3]
| Parameter | Value | Reference |
| Starting Material | Milbemycin (A3/A4 mixture) | [2] |
| Product | Milbemycin Oxime (A3/A4 mixture) | [2] |
| Conversion Rate | 91% | [2] |
| Overall Yield | 90.6% | [2][4] |
| Purity | >95% by HPLC | [5][6] |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of this compound.
Protocol 1: Oxidation of Milbemycin A3 to 5-Keto-milbemycin A3
This step involves the selective oxidation of the allylic hydroxyl group at the C5 position of Milbemycin A3 to a ketone.[1][2] Two common methods are presented below.
Method A: Using Manganese Dioxide
-
Materials:
-
Milbemycin A3
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Activated Manganese Dioxide (MnO₂)
-
Celite
-
-
Procedure:
-
Dissolve Milbemycin A3 in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Cool the solution to 0-5 °C using an ice bath.[3]
-
Add an excess of activated manganese dioxide to the solution in portions while stirring vigorously.[1][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][3]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.[1][3]
-
Wash the celite pad with dichloromethane.[3]
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield crude 5-Keto-milbemycin A3.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography.[1][3]
-
Method B: Using Hypochlorite (B82951)/TEMPO Catalysis
-
Materials:
-
Milbemycin A3
-
Dichloromethane (CH₂Cl₂)
-
Piperidine (B6355638) nitrogen oxygen free radical (e.g., TEMPO) as a catalyst[2][4]
-
Oxidizer (e.g., sodium hypochlorite or sodium chlorite)[2][4]
-
Saturated sodium bicarbonate solution[2]
-
Sodium thiosulfate (B1220275) solution[4][7]
-
-
Procedure:
-
Dissolve Milbemycin A3, the piperidine nitrogen oxygen free radical catalyst, and the halide catalyst promoter in dichloromethane in a reaction vessel.[2]
-
Cool the reaction mixture to a temperature between -5°C and 15°C.[2][4]
-
Prepare a solution of the oxidizer in saturated sodium bicarbonate solution, adjusting the pH to between 8.5 and 11.5.[2][4]
-
Add the oxidizer solution dropwise to the reaction mixture over a period of 0.5 to 4 hours while maintaining the temperature.[2][4]
-
Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC).[2]
-
Upon completion, quench the reaction with a sodium thiosulfate solution.[4][7]
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate (B86663).[1]
-
Evaporate the solvent to obtain the intermediate product, Milbemycin A3 ketone.[4][7]
-
Protocol 2: Oximation of 5-Keto-milbemycin A3
The intermediate ketone is then converted to the oxime.[2]
-
Materials:
-
5-Keto-milbemycin A3
-
Methanol (B129727) (MeOH)[1][5]
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)[1][2]
-
Pyridine (B92270) (optional)[3]
-
-
Procedure:
-
Dissolve the 5-Keto-milbemycin A3 intermediate in a mixture of methanol and 1,4-dioxane.[1][2] In some procedures, a mixture of methanol and pyridine is used.[3]
-
In a separate flask, dissolve hydroxylamine hydrochloride in water.[1]
-
Add the aqueous hydroxylamine hydrochloride solution dropwise to the solution of the ketone.[1] The mass ratio of hydroxylamine hydrochloride to the starting milbemycin is typically between 1:1 and 1.5:1.[8]
-
Stir the reaction mixture at a temperature between 25°C and 35°C for 10 to 16 hours.[2][4] Some protocols suggest stirring at room temperature for several hours (e.g., 6 hours).[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[1]
-
Dissolve the residue in an organic solvent like ethyl acetate (B1210297) or dichloromethane and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude this compound.[1]
-
Purify the crude product by silica gel column chromatography or crystallization to yield the final product.[1][3][9]
-
Mechanism of Action
The antiparasitic action of milbemycins and their oxime derivatives is primarily through the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates.[1][3] This leads to an influx of chloride ions, resulting in hyperpolarization of the cell membrane, followed by paralysis and death of the parasite.[1][3]
Caption: Proposed signaling pathway for the antiparasitic action of this compound.
Troubleshooting and Side Reactions
During the oximation of 5-keto-milbemycin A3, several side reactions can occur, potentially leading to lower yields and the formation of impurities.
-
E/Z Isomer Formation: The formation of oximes can result in a mixture of E and Z geometric isomers. The ratio of these isomers can be influenced by the reaction conditions.[8]
-
Beckmann Rearrangement: Under acidic conditions, the oxime can undergo a Beckmann rearrangement to form a lactam impurity. It is crucial to control the pH of the reaction mixture to be neutral or slightly basic to avoid this side reaction.[8]
-
Incomplete Reaction: The presence of unreacted 5-keto-milbemycin A3 can occur due to an insufficient amount of the hydroxylamine reagent, short reaction times, or low reaction temperatures.[8]
Careful control of reaction parameters and monitoring of the reaction progress are essential to minimize these side reactions and maximize the yield of the desired this compound.
Conclusion
The semi-synthesis of this compound from milbemycin A3 is a well-established and efficient two-step process. This guide provides a comprehensive overview of the synthetic route, detailed experimental protocols, and key quantitative data. By understanding the nuances of the oxidation and oximation reactions, and by carefully controlling the experimental conditions, researchers and drug development professionals can effectively synthesize this potent antiparasitic agent for further investigation and application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
Three-Dimensional Structure of Milbemycin A3 Oxime: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Milbemycin A3 oxime is a potent semi-synthetic macrocyclic lactone, forming a cornerstone of anthelmintic therapies in veterinary medicine. A comprehensive understanding of its three-dimensional structure is paramount for elucidating its biological activity, guiding further derivatization efforts, and ensuring robust manufacturing processes. This technical guide provides a detailed overview of the current knowledge regarding the three-dimensional structure of this compound. While a definitive single-crystal X-ray crystallographic structure is not publicly available, this document consolidates available data from X-ray powder diffraction, computational modeling, and spectroscopic analyses. Furthermore, it outlines the key experimental protocols for its synthesis and structural characterization, and visualizes its synthetic pathway and mechanism of action.
Physicochemical and Structural Data
The structural elucidation of this compound relies on a combination of techniques. While single-crystal X-ray diffraction data is absent from the public domain, X-ray Powder Diffraction (XRPD) has been used to characterize a specific crystalline form.[1][2] Computational modeling provides a theoretical three-dimensional representation.
General Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₃₁H₄₃NO₇ | [3][4] |
| Molecular Weight | 541.7 g/mol | [3][4] |
| Appearance | White solid | [1] |
| Solubility | Soluble in ethanol, methanol (B129727), DMF, and DMSO. Poor water solubility. | [1] |
| CAS Number | 114177-14-9 | [3] |
Table 1: Physicochemical Properties of this compound. This table summarizes key identifiers and physical properties of the compound.
Crystallographic Data: X-ray Powder Diffraction
A specific crystalline form, designated as Crystal Form A, has been characterized by X-ray Powder Diffraction (XRPD). The characteristic peaks are detailed in Table 2.[1][2] This data is crucial for identifying and ensuring the consistency of the solid-state form of this compound in pharmaceutical formulations.
| 2θ Angle (°) |
| 5.32 ± 0.20 |
| 6.99 ± 0.20 |
| 8.39 ± 0.20 |
| 10.67 ± 0.20 |
| 12.99 ± 0.20 |
| 13.22 ± 0.20 |
| 13.98 ± 0.20 |
| 14.45 ± 0.20 |
| 14.76 ± 0.20 |
| 15.36 ± 0.20 |
| 16.50 ± 0.20 |
| 17.97 ± 0.20 |
| 18.61 ± 0.20 |
| 19.09 ± 0.20 |
| 20.01 ± 0.20 |
| 20.65 ± 0.20 |
| 22.36 ± 0.20 |
| 22.79 ± 0.20 |
| 24.10 ± 0.20 |
| 25.95 ± 0.20 |
| 26.28 ± 0.20 |
| 27.42 ± 0.20 |
| 28.35 ± 0.20 |
Table 2: Characteristic X-ray Powder Diffraction Peaks for this compound Crystal Form A. The data is presented as 2θ angles, obtained using Cu-Kα radiation.[1][2]
Computational 3D Structure
In the absence of single-crystal X-ray data, computational methods provide valuable insights into the three-dimensional conformation of this compound. Public databases such as PubChem offer computationally generated 3D conformers.[3] These models are essential for structure-activity relationship (SAR) studies and for understanding the molecule's interaction with its biological targets.
Experimental Protocols
Synthesis of this compound
The preparation of this compound is a semi-synthetic process starting from the natural product Milbemycin A3, which is obtained through fermentation of Streptomyces hygroscopicus.[5][6] The synthesis involves a two-step chemical transformation: oxidation of the C5 hydroxyl group to a ketone, followed by oximation.[1][6]
Step 1: Oxidation of Milbemycin A3 to 5-keto-Milbemycin A3 [5][7]
-
Dissolution: Dissolve Milbemycin A3 in a suitable organic solvent, such as dichloromethane, in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Oxidation: Add an oxidizing agent. A common laboratory method utilizes activated manganese dioxide (MnO₂), added portion-wise to the stirred solution. Industrial processes may use a system of a hypochlorite (B82951) or chlorite (B76162) as the oxidizer with a piperidine (B6355638) nitrogen oxygen free radical as a catalyst.[1][6]
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.[5][6]
-
Work-up: Upon completion, the oxidizing agent is removed by filtration (e.g., through a pad of celite). The filtrate is concentrated under reduced pressure.
-
Purification: The crude 5-keto-Milbemycin A3 intermediate can be purified by column chromatography on silica (B1680970) gel.[7]
Step 2: Oximation of 5-keto-Milbemycin A3 [1][8]
-
Dissolution: Dissolve the purified 5-keto-Milbemycin A3 intermediate in a solvent mixture, typically methanol and 1,4-dioxane (B91453) or methanol and pyridine.[1][7]
-
Addition of Oximation Agent: Add hydroxylamine (B1172632) hydrochloride to the solution.
-
Reaction: The reaction mixture is stirred at a temperature between 25-35 °C for 10-20 hours.[1]
-
Monitoring: The reaction is monitored for completion by TLC or HPLC.[5][6]
-
Work-up and Purification: After the reaction is complete, the mixture is concentrated. The crude product is then extracted, for example, with a methylene (B1212753) chloride-aqueous system. The organic phase is dried and concentrated to yield the crude this compound. Further purification can be achieved through crystallization.[8]
X-ray Powder Diffraction (XRPD) Analysis
The following is a general protocol for obtaining XRPD data for a polycrystalline organic compound, based on standard methodologies.[9][10]
-
Sample Preparation: A sufficient amount of the crystalline this compound (typically >200 mg) is gently ground to a fine powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder, ensuring a flat and level surface that is flush with the holder's surface.[10]
-
Instrumentation: A powder diffractometer equipped with a Cu-Kα X-ray source is used. The instrument is typically operated at 40 kV and 40 mA.[10]
-
Data Collection: The sample is irradiated with the X-ray beam, and the diffracted X-rays are detected by a detector that scans over a range of 2θ angles.
-
Data Analysis: The resulting diffraction pattern is a plot of intensity versus the 2θ angle. The positions and relative intensities of the diffraction peaks are determined. These peaks are characteristic of the crystalline lattice of the substance.[11]
Visualizations
Synthetic Pathway of this compound
The following diagram illustrates the two-step semi-synthetic route from the natural product Milbemycin A3 to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C31H43NO7 | CID 20056432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 9. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 10. mcgill.ca [mcgill.ca]
- 11. Results for "Powder X-ray Diffraction" | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Solubility of Milbemycin A3 Oxime in DMSO, Ethanol, and Water
This in-depth technical guide provides a comprehensive overview of the solubility of Milbemycin A3 oxime in dimethyl sulfoxide (B87167) (DMSO), ethanol, and water. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data, outlines experimental methodologies for solubility determination, and presents a logical workflow for these procedures.
Core Concepts in Solubility
Solubility is a critical physicochemical property of an active pharmaceutical ingredient (API) that significantly influences its formulation, delivery, and bioavailability. For a compound like this compound, which exhibits poor aqueous solubility, understanding its behavior in various organic solvents is paramount for developing effective drug products and designing in vitro and in vivo experiments.
This compound is a semi-synthetic macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus. It is a key component of the broader veterinary drug Milbemycin oxime, which is typically a mixture of Milbemycin A3 and A4 oximes. This guide will focus on the available data for this compound and the closely related Milbemycin oxime mixture.
Quantitative Solubility Data
The solubility of this compound has been reported in various scientific and technical sources. It is important to note that the reported values can vary, potentially due to differences in experimental conditions, compound purity (this compound versus a mixture of A3 and A4 oximes), and the methodologies used for determination. The following table summarizes the available quantitative data for the solubility of this compound in DMSO, ethanol, and water.
| Solvent | Reported Solubility (mg/mL) | Source(s) | Notes |
| DMSO | ≥ 100 mg/mL | MedChemExpress, Selleck Chemicals[1][2] | The "≥" symbol indicates that the saturation point may be higher. |
| 30 mg/mL | BenchChem, Cayman Chemical[3][4] | ||
| ~15 mg/mL | Cayman Chemical[5] | ||
| Sparingly soluble | TOKU-E[6] | A qualitative description. | |
| Ethanol | 30 mg/mL | BenchChem, Cayman Chemical[3][4] | |
| ~20 mg/mL | Cayman Chemical[5] | ||
| Very soluble | TOKU-E, ResearchGate[6][7] | Particularly in anhydrous ethanol. | |
| Soluble | Bioaustralis Fine Chemicals[8] | A qualitative description. | |
| Water | < 0.1 mg/mL (insoluble) | MedChemExpress[1][9] | |
| Poor water solubility | BenchChem, Bioaustralis Fine Chemicals[3][8] | A qualitative description. | |
| Partly miscible | Santa Cruz Biotechnology[10] | A qualitative description. | |
| Insoluble | Selleck Chemicals[2] | A qualitative description. | |
| Sparingly soluble (in aqueous buffers) | Cayman Chemical[5] |
Experimental Protocol for Solubility Determination: Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following is a generalized protocol that can be adapted for determining the solubility of this compound.
Objective: To determine the saturation solubility of this compound in a specific solvent (e.g., DMSO, ethanol, or water) at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (DMSO, ethanol, or water), analytical grade
-
Vials with screw caps
-
Orbital shaker or incubator with shaking capabilities and temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or another suitable analytical method for quantification
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Accurately add a known volume of the selected solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that a true equilibrium is reached between the dissolved and undissolved compound.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker.
-
Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the original saturated solution based on the dilution factor.
-
-
Data Analysis:
-
The average concentration from multiple replicates is reported as the solubility of this compound in the specific solvent at the tested temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for Solubility Determination via Shake-Flask Method.
Mechanism of Action of this compound
While not directly related to its solubility, understanding the mechanism of action of this compound is crucial for its application in research. This compound exerts its antiparasitic effects by binding to glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[3][8] This binding leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent flaccid paralysis and death of the parasite.
The following diagram illustrates this mechanism of action.
Caption: Mechanism of Action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. toku-e.com [toku-e.com]
- 7. researchgate.net [researchgate.net]
- 8. bioaustralis.com [bioaustralis.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
An In-depth Technical Guide to the Fermentation of Milbemycins from Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fermentation of milbemycins, a group of potent macrolide antibiotics with significant acaricidal and insecticidal activities, from the bacterium Streptomyces hygroscopicus. This document details the core aspects of the fermentation process, including culture conditions, medium optimization, biosynthetic pathways, and analytical quantification, designed to support research and development in this field.
Introduction to Milbemycin Fermentation
Milbemycins were first isolated from Streptomyces hygroscopicus subsp. aureolacrimosus and are renowned for their broad-spectrum antiparasitic properties.[1][2] The production of these complex secondary metabolites through fermentation is a highly regulated process influenced by a multitude of genetic and environmental factors.[1][3] Industrial production has largely focused on related high-yield strains like Streptomyces bingchenggensis, but a foundational understanding of the process in the original producing species, S. hygroscopicus, remains critical for novel strain development and process optimization.[3][4] This guide synthesizes key technical data and methodologies to provide a practical resource for professionals in the field.
Fermentation Parameters and Media Composition
The successful cultivation of Streptomyces hygroscopicus for milbemycin production is critically dependent on the optimization of both physical and nutritional parameters.
Optimal Fermentation Parameters
Consistent and high-yield production of milbemycins requires precise control over the fermentation environment. The following table summarizes the generally accepted optimal conditions for Streptomyces hygroscopicus and related species.
| Parameter | Optimal Range | Notes |
| Temperature | 28-30°C | Critical for both biomass accumulation and secondary metabolite production.[5] |
| pH | 7.0-7.2 | Stable pH is crucial; often maintained with CaCO₃.[5] |
| Agitation | 200-250 rpm | Ensures adequate aeration and nutrient distribution in shake flask cultures.[4] |
| Incubation Time | 7-10 days | Peak production is typically observed in the late stationary phase.[6] |
| Aeration | (Not specified in sources) | Adequate oxygen supply is essential for the growth of this aerobic bacterium. |
Fermentation Media Composition
The composition of the fermentation medium significantly influences the yield and profile of milbemycins produced. Various formulations have been developed to enhance production, often involving a complex interplay of carbon, nitrogen, and trace elements.
A robust seed culture is essential for successful fermentation. The following media are commonly used for the initial growth phase of S. hygroscopicus.
| Component | Concentration (g/L) | Reference |
| ISP Medium 2 | [3] | |
| Yeast Extract | 4.0 | |
| Malt Extract | 10.0 | |
| Dextrose | 4.0 | |
| Agar | 20.0 | |
| Tryptic Soy Broth (TSB) | (Commercially available) | [3] |
| SSPY Medium | [4] | |
| Soluble Starch | 5.0 | |
| Soybean Powder | (Not specified) | |
| Yeast Extract | 1.0 |
The production medium is designed to support robust growth and trigger the biosynthesis of milbemycins.
| Component | Concentration (g/L) | Reference(s) |
| Medium 1 | [4] | |
| Sucrose | 80 | |
| Soybean Powder | 20 | |
| Skimmed Milk Powder | 1 | |
| CaCO₃ | 3 | |
| K₂HPO₄ | 1 | |
| FeSO₄·7H₂O | 0.1 | |
| Medium 2 (Non-optimized) | [7] | |
| Sucrose | 160 | |
| Soybean Flour | 20 | |
| Yeast Extract | 5 | |
| Meat Extract | 5 | |
| K₂HPO₄ | 0.5 | |
| MgSO₄·7H₂O | 0.5 | |
| FeSO₄·7H₂O | 0.05 | |
| CaCO₃ | 3 | |
| Medium 3 (Optimized) | [7] | |
| Yeast Extract | 25.8 | |
| Soybean Flour | 25.8 | |
| CaCO₃ | 4.0 | |
| FeSO₄·7H₂O | 0.058 | |
| KH₂PO₄ | 0.88 | |
| Sucrose | 140 |
Milbemycin Biosynthesis and Regulation
The biosynthesis of milbemycins is a complex process involving a Type I polyketide synthase (PKS) and a series of post-PKS modifications. The regulation of this pathway is tightly controlled by a network of pathway-specific and global regulators.
Biosynthetic Pathway
The milbemycin backbone is assembled from acetate (B1210297) and propionate (B1217596) precursor units by the PKS enzyme complex.[8] Subsequent enzymatic reactions, including oxidation, reduction, and methylation, lead to the formation of the various milbemycin analogs.[9]
Caption: Proposed biosynthetic pathway of milbemycins.
Regulatory Network
The expression of the milbemycin biosynthetic gene cluster is controlled by a hierarchical regulatory cascade. Pathway-specific activators, such as MilR, play a crucial role in initiating transcription of the biosynthetic genes.[8] Other regulators, like MilR2, are also involved in modulating the production of specific milbemycin analogs.[10]
References
- 1. Recent advances in the research of milbemycin biosynthesis and regulation as well as strategies for strain improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An LC-MS method for determination of milbemycin oxime in dog plasma [pubmed.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. Streptomyces hygroscopicus subsp. hygroscopicus 9-20 | DSM 40187, AS 4.1377, ATCC 23904, CBS 800.68, IFO 12859, ISP 5187, JCM 4213, NBRC 12859, NRRL 2339, RIA 1141, BCRC 13784, CBS 422.61, CGMCC 4.1377, IFM 1104, IFO 14005, IMET 42064, JCM 4636, KCTC 9777, NBRC 14005, NCIMB 9819, VKM Ac-1331 | BacDiveID:15133 [bacdive.dsmz.de]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of a pathway-specific activator of milbemycin biosynthesis and improved milbemycin production by its overexpression in Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the research of milbemycin biosynthesis and regulation as well as strategies for strain improvement - ProQuest [proquest.com]
- 10. MilR2, a novel TetR family regulator involved in 5-oxomilbemycin A3/A4 biosynthesis in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Milbemycins: A Technical Guide to their Discovery, History, and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The milbemycins are a group of potent macrocyclic lactone antibiotics produced by various species of soil-dwelling actinomycetes. First discovered in the early 1970s, these compounds, alongside the closely related avermectins, have revolutionized the fields of veterinary medicine and agriculture due to their broad-spectrum activity against a wide range of nematodes and arthropods. This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of milbemycin compounds, with a focus on their chemical properties, biological activity, and the experimental methodologies that have underpinned their journey from microbial metabolites to essential antiparasitic agents.
Discovery and History: A Timeline
The story of the milbemycins begins with the search for novel insecticides from microbial sources. In 1972, researchers at Sankyo Co., Ltd. in Japan first isolated a new family of macrolide antibiotics with insecticidal and acaricidal activity from the fermentation broth of Streptomyces hygroscopicus.[1] These compounds were named "milbemycins." A key producing strain identified was Streptomyces hygroscopicus subsp. aureolacrimosus.[2][3][4][5] This discovery predates the closely related avermectins, which were isolated in 1975.[6]
Subsequent research focused on isolating and characterizing the various milbemycin analogues produced by different Streptomyces species, including S. griseochromogenes, S. cyaneogriseus, S. nanchanggensis, and S. bingchenggensis.[1][7] A significant breakthrough in the development of milbemycins for veterinary use was the synthesis of milbemycin oxime, a derivative with enhanced biological activity.[2] Another important discovery was nemadectin (B27624), a milbemycin analogue that serves as the precursor for the semi-synthetic moxidectin (B1677422).[8][9]
The timeline below highlights key milestones in the discovery and development of milbemycin compounds:
-
1972: First isolation of milbemycins from Streptomyces hygroscopicus by Sankyo researchers.[1]
-
1976: U.S. Patent granted for milbemycin compounds, disclosing their insecticidal and acaricidal activity.[10]
-
Late 1980s: Discovery of nemadectin from Streptomyces cyano-griseus.[4]
-
1990: Milbemycin oxime approved for use as an anthelmintic in dogs.[11]
-
2000s-Present: Ongoing research into new milbemycin derivatives, biosynthetic pathways, and improved production methods.[12][13][14]
Chemical Structure and Properties
Milbemycins are 16-membered macrocyclic lactones characterized by a complex polyketide-derived structure. The core structure is an aglycone, distinguishing them from the avermectins which possess a disaccharide moiety at the C-13 position.[15] The two major naturally occurring milbemycins are milbemycin A3 and milbemycin A4, which differ only by a methyl versus an ethyl group at the C-25 position, respectively.[16] Commercial preparations of milbemycin oxime typically contain a mixture of the A3 and A4 oxime derivatives.[14][16]
Physicochemical Properties
The physicochemical properties of the parent milbemycins and their key derivatives are summarized in the table below. This data is crucial for formulation development and understanding the pharmacokinetic behavior of these compounds.
| Property | Milbemycin A3 | Milbemycin A4 | Milbemycin A3 Oxime | Milbemycin A4 Oxime | Nemadectin |
| Molecular Formula | C₃₁H₄₄O₇ | C₃₂H₄₆O₇ | C₃₁H₄₃NO₇[17] | C₃₂H₄₅NO₇[14] | C₃₆H₅₂O₈[18] |
| Molecular Weight ( g/mol ) | 528.68 | 542.71 | 541.7[17] | 555.7[14] | 612.80[18] |
| Appearance | White solid | White solid | White or light yellow powder[14] | White or light yellow powder | - |
| Solubility | Soluble in organic solvents (methanol, benzene, acetone)[] | Soluble in organic solvents (methanol, benzene, acetone)[] | Soluble in ethanol, methanol (B129727), DMF, DMSO; Poor water solubility[20] | Very soluble in anhydrous ethanol, ethyl acetate (B1210297); Sparingly soluble in DMSO[14] | - |
Mechanism of Action
The potent antiparasitic activity of milbemycins stems from their specific mode of action on the nervous system of invertebrates. They act as agonists at glutamate-gated chloride ion channels (GluCls), which are found in the nerve and muscle cells of nematodes and arthropods.[1][2][17][20][21][22][23] Binding of milbemycins to these channels leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane. This hyperpolarization blocks the transmission of nerve signals, resulting in flaccid paralysis and eventual death of the parasite.[20] Milbemycins also potentiate the activity of gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrates.[17][20][21][22] The high selectivity of milbemycins for invertebrate GluCls and their low affinity for mammalian GABA receptors in the central nervous system contribute to their favorable safety profile in host animals.
Figure 1. Signaling pathway of milbemycin's mechanism of action.
Quantitative Efficacy Data
The broad-spectrum efficacy of milbemycin compounds has been extensively documented. The following tables summarize key quantitative data on the activity of various milbemycins against common veterinary parasites.
Table 1: Efficacy of Milbemycin Oxime against Canine Gastrointestinal Nematodes
| Nematode Species | Treatment | % Reduction in Geometric Mean Egg Counts | Reference |
| Toxocara canis | Afoxolaner (B517428) + Milbemycin Oxime | ≥98% | [10] |
| Toxascaris leonina | Afoxolaner + Milbemycin Oxime | ≥95.8% | [10] |
| Ancylostoma braziliense | Afoxolaner + Milbemycin Oxime | 90.2% | [10] |
| Ancylostoma caninum | Afoxolaner + Milbemycin Oxime | 99.7% | [10] |
| Ancylostoma caninum | Milbemycin Oxime alone | 99.6% | [10] |
| Toxocara spp. | Afoxolaner + Milbemycin Oxime | 99.7% | [18] |
| Toxascaris spp. | Afoxolaner + Milbemycin Oxime | 99.7% | [18] |
| Hookworm spp. | Afoxolaner + Milbemycin Oxime | 97.2% | [18] |
| Trichuris spp. | Afoxolaner + Milbemycin Oxime | 99.7% | [18] |
| T. canis | Milbemycin Oxime + Lotilaner (B608639) | 100% | [9] |
| T. vulpis | Milbemycin Oxime + Lotilaner | 100% | [9] |
| A. caninum | Milbemycin Oxime + Lotilaner | 100% | [9] |
Table 2: Nematicidal Efficacy of Milbemectin against Meloidogyne javanica (Root-Knot Nematode)
| Parameter | Value | Reference |
| LC₅₀ (Juvenile Motility) | 7.4 µg/mL | [24] |
| LC₉₀ (Juvenile Motility) | 29.9 µg/mL | [24] |
| Egg Hatching Inhibition (30 µg/mL, 72h) | 52% | [24] |
Experimental Protocols
This section provides detailed methodologies for the isolation of natural milbemycins and the synthesis of the key derivative, milbemycin oxime.
Isolation of Milbemycins from Streptomyces Fermentation Broth
The following protocol is a generalized procedure for the extraction and purification of milbemycins from a fermentation culture.
Figure 2. Experimental workflow for the isolation of milbemycins.
Methodology:
-
Fermentation: Cultivate a high-yielding strain of a milbemycin-producing Streptomyces species in a suitable fermentation medium under optimal conditions (temperature, pH, aeration) to maximize milbemycin production.
-
Harvest and Pre-treatment: Harvest the fermentation broth. The broth can be heated (e.g., to 65-80°C) to aid in cell lysis and separation.[3]
-
Flocculation and Filtration: Add a flocculant (e.g., polyaluminum chloride or PAM) to the broth to aggregate the mycelia.[3] Separate the mycelial cake from the supernatant by filtration, often with the aid of a filter agent like perlite.[3]
-
Extraction: Extract the wet mycelial cake with a water-insoluble organic solvent such as butyl acetate or an ethanol-water solution.[3][15] This can be done at room temperature with stirring.
-
Purification: The crude extract is then subjected to a series of purification steps. This typically involves:
-
Acid and alkali washes to remove impurities.[3]
-
Concentration under reduced pressure.
-
Chromatography on macroporous resin or silica (B1680970) gel columns.[15][23][25]
-
-
Crystallization: The purified milbemycin fraction is concentrated and crystallized from a suitable solvent system to yield high-purity milbemycin A3 and A4.
Synthesis of Milbemycin Oxime from Milbemycin A3/A4
Milbemycin oxime is synthesized from the natural milbemycins in a two-step process: oxidation of the C5-hydroxyl group to a ketone, followed by oximation.[1][2][21]
Figure 3. Synthetic pathway for milbemycin oxime.
Step 1: Oxidation of Milbemycin A3/A4 to 5-Keto-milbemycin A3/A4
-
Reagents and Materials: Milbemycins (A3/A4 mixture), oxidizing agent (e.g., activated manganese dioxide (MnO₂) or a catalytic system of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with sodium hypochlorite), dichloromethane (B109758) (solvent).[2][21]
-
Procedure (using MnO₂):
-
Dissolve the milbemycin starting material in dichloromethane.
-
Add an excess of activated manganese dioxide to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 5-keto-milbemycin.
-
Purify the crude product by silica gel column chromatography.[2]
-
Step 2: Oximation of 5-Keto-milbemycin A3/A4
-
Reagents and Materials: 5-Keto-milbemycin, hydroxylamine hydrochloride, methanol and 1,4-dioxane (B91453) (solvent system).[1][2]
-
Procedure:
-
Dissolve the 5-keto-milbemycin intermediate in a mixture of methanol and 1,4-dioxane.[1]
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride.
-
Add the hydroxylamine hydrochloride solution to the ketone solution.
-
Stir the reaction mixture at 25-35°C for 10-16 hours.[21][26]
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform a liquid-liquid extraction with dichloromethane and water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Purify the crude milbemycin oxime by silica gel column chromatography.[2]
-
Biosynthesis of Milbemycins
The biosynthesis of milbemycins in Streptomyces is a complex process involving a type I polyketide synthase (PKS) system. The milbemycin biosynthetic gene cluster contains the genes encoding the large, modular PKS enzymes responsible for assembling the polyketide backbone from simple acyl-CoA precursors.[27][28][29] Subsequent post-PKS modifications, including cyclization and oxidation steps, lead to the final milbemycin structures.[27][30] Understanding this pathway is crucial for genetic engineering efforts aimed at improving milbemycin yields and generating novel analogues.[31]
Figure 4. Simplified overview of the milbemycin biosynthesis pathway.
Conclusion
The discovery and development of milbemycin compounds represent a significant achievement in the field of natural product chemistry and parasitology. From their initial isolation from soil bacteria to their widespread use as potent antiparasitic agents, the milbemycins have had a profound impact on animal health and agriculture. This technical guide has provided a comprehensive overview of the core aspects of milbemycin science, including their history, chemical properties, mechanism of action, efficacy, and the experimental methodologies used in their study. Continued research into the biosynthesis and chemical modification of these fascinating macrocyclic lactones holds the promise of developing even more effective and selective antiparasitic agents in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A method for extracting and purifying milbemycin from fermentation broth - Eureka | Patsnap [eureka.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. Structure and activity of avermectins and milbemycins in animal health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Moxidectin synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 9. Local field study on the effectiveness and safety of milbemycin oxime and lotilaner (Credelio® Plus) against canine gastrointestinal nematodes in the Republic of Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of oral afoxolaner plus milbemycin oxime chewables against induced gastrointestinal nematode infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transcriptome-guided identification of a four-component system, SbrH1-R, that modulates milbemycin biosynthesis by influencing gene cluster expression, precursor supply, and antibiotic efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New milbemycin metabolites from the genetically engineered strain Streptomyces bingchenggensis BCJ60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. toku-e.com [toku-e.com]
- 15. CN103588784A - Method for preparing high-purity nemadectin - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound | C31H43NO7 | CID 20056432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. EP2886640A1 - Process for isolation of milbemycins A3 and A4 - Google Patents [patents.google.com]
- 23. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
- 25. CN103664989A - Method used for preparing moxidectin using nemadectin fermentation broth - Google Patents [patents.google.com]
- 26. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. Genome Sequence of the Milbemycin-Producing Bacterium Streptomyces bingchenggensis - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Genome sequence of the milbemycin-producing bacterium Streptomyces bingchenggensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Bioconversion of milbemycin-related compounds: biosynthetic pathway of milbemycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
Broad-Spectrum Biological Activity of Milbemycin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycins are a class of macrolide antibiotics produced by fermentation of Streptomyces species, first isolated in 1972.[1] These compounds and their semi-synthetic derivatives have garnered significant interest in the agricultural and veterinary sectors due to their potent, broad-spectrum activity against a wide range of parasitic nematodes and arthropods.[1][2] Their high efficacy, coupled with low mammalian toxicity and a favorable environmental profile, positions them as crucial tools in pest management and animal health.[3][4] This technical guide provides an in-depth overview of the biological activities of milbemycin derivatives, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action
The primary mode of action of milbemycin derivatives is the potentiation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][2] This action is shared with the avermectin (B7782182) class of compounds.[1] Binding of milbemycins to these channels leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane.[2][5] This hyperpolarization blocks the transmission of nerve signals, leading to paralysis and eventual death of the parasite.[2][6] Milbemycins may also exert some effects on GABA-gated chloride channels.[5] Due to the absence of GluCls in vertebrates, milbemycin derivatives exhibit a high degree of selective toxicity.[7]
Signaling Pathway of Milbemycin Derivatives
Quantitative Biological Activity Data
The following tables summarize the efficacy of various milbemycin derivatives against a range of agricultural and veterinary pests.
Table 1: Acaricidal Activity of Milbemycin Derivatives against Tetranychus urticae (Two-Spotted Spider Mite)
| Compound | Concentration (ppm) | Mortality (%) | Reference |
| Milbemycin A4 | 3 | Moderate | [2] |
| 24a-Methylmilbemycin A4 | 1 | 100 | [8] |
| 24a-Methylmilbemycin A4 | 0.1 | 50 | [8] |
| 5-Deoxy-5-oxomilbemycin A4 5-N-(N′, N′-dimethylcarbamoyl)hydrazone | 3 | 100 | [9] |
| 25b-Methylmilbemycin A4 | 1 | 100 | [10] |
| 25b-Methylmilbemycin A4 | 0.1 | 63 | [10] |
Table 2: Insecticidal Activity of Milbemycin Analogues
| Compound | Pest Species | LC50 (mg/L) | Reference |
| 2,2-dimethylbutanoyl (4Ib) | Mythimna separata (Oriental Armyworm) | 0.250 | [11] |
| Phenylacetyl (4IIm) | Mythimna separata (Oriental Armyworm) | 0.204 | [11] |
| (Z)-1-(methoxyimino)-1-phenylacetyl (4IIn) | Mythimna separata (Oriental Armyworm) | 0.350 | [11] |
| 2,2-dimethylbutanoyl (4Ib) | Aphis fabae (Black Bean Aphid) | 0.150 | [11] |
| Phenylacetyl (4IIm) | Aphis fabae (Black Bean Aphid) | 0.070 | [11] |
| (Z)-1-(methoxyimino)-1-phenylacetyl (4IIn) | Aphis fabae (Black Bean Aphid) | 0.120 | [11] |
Table 3: Nematicidal Activity of Milbemycin Derivatives
| Compound | Nematode Species | Efficacy Metric | Value | Reference |
| Milbemectin | Meloidogyne javanica (Root-knot nematode) | LC50 (juvenile motility) | 7.4 µg/mL | [12] |
| Milbemectin | Meloidogyne javanica (Root-knot nematode) | LC90 (juvenile motility) | 29.9 µg/mL | [12] |
| Milbemycin Oxime | Dirofilaria immitis (Heartworm) | Prophylactic Dose (Dogs) | 0.25 mg/kg | [13] |
| Milbemycin Oxime + Praziquantel | Dirofilaria immitis (Heartworm) | Prophylactic Efficacy (Cats) | 100% at 2.0-2.5 mg/kg | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of milbemycin derivatives. Below are representative protocols for key bioassays.
Acaricidal Activity Bioassay against Tetranychus urticae
This protocol is adapted from methods used to assess the efficacy of acaricides against the two-spotted spider mite.[2][9][10]
-
Mite Rearing: Maintain a culture of organophosphate-sensitive Tetranychus urticae on primary leaves of cowpea plants (Vigna sinensis) or bean plants (Phaseolus vulgaris) under controlled conditions (e.g., 25 ± 1°C, 60 ± 5% relative humidity, 16:8 h light:dark photoperiod).
-
Preparation of Test Solutions: Dissolve the milbemycin derivative in a suitable solvent (e.g., acetone) to create a stock solution. Prepare a series of dilutions of the stock solution with distilled water containing a surfactant (e.g., Triton X-100) to ensure even spreading on leaf surfaces.
-
Leaf Disc Bioassay:
-
Excise leaf discs (e.g., 2 cm in diameter) from untreated cowpea or bean plants.
-
Place the leaf discs, abaxial side up, on a moistened filter paper or cotton pad in a petri dish.
-
Transfer a known number of adult female mites (e.g., 20-30) to each leaf disc.
-
Apply the test solutions to the leaf discs by spraying or dipping. A control group should be treated with the solvent and surfactant only.
-
-
Incubation and Assessment:
-
Incubate the petri dishes under the same conditions used for mite rearing.
-
Assess mite mortality at specified time intervals (e.g., 24, 48, and 72 hours) under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula. Determine the LC50 value using probit analysis.
Nematicidal Activity Bioassay against Root-Knot Nematodes (Meloidogyne spp.)
This protocol is a generalized method for evaluating the in vitro efficacy of nematicides.[12]
-
Nematode Culture and Egg Extraction: Culture root-knot nematodes on a suitable host plant (e.g., tomato). Extract egg masses from infected roots and dissolve the gelatinous matrix in a dilute sodium hypochlorite (B82951) solution to release the eggs.
-
Juvenile Hatching and Collection: Hatch the eggs in water at room temperature. Collect the second-stage juveniles (J2) using a Baermann funnel technique.
-
Preparation of Test Solutions: Prepare a stock solution of the milbemycin derivative in an appropriate solvent (e.g., DMSO) and make serial dilutions in distilled water. The final solvent concentration should be non-toxic to the nematodes.
-
Motility Assay:
-
Dispense a known number of J2 (e.g., 50-100) into each well of a multi-well plate.
-
Add the test solutions to the respective wells. Include a solvent control and a negative control (water only).
-
Incubate the plates at a controlled temperature (e.g., 25°C).
-
-
Assessment and Data Analysis: After a set incubation period (e.g., 24, 48, or 72 hours), observe the motility of the juveniles under an inverted microscope. Nematodes that are immobile are considered affected. Calculate the percentage of immobile nematodes for each concentration and determine the LC50 value.
Prophylactic Efficacy Trial against Dirofilaria immitis (Canine Heartworm)
This protocol outlines a typical experimental design for evaluating the preventive efficacy of a compound against heartworm in dogs.[11][13]
-
Animal Selection and Acclimation: Use heartworm-free dogs of a suitable breed (e.g., Beagles). Acclimate the dogs to the experimental facility for a period before the study begins.
-
Inoculation: Inoculate each dog with a standardized number of infective third-stage (L3) larvae of Dirofilaria immitis.
-
Treatment Administration:
-
Divide the dogs into treatment groups and a control group.
-
Administer the milbemycin derivative orally at the specified dose(s) and time point(s) post-inoculation. The control group receives a placebo.
-
-
Necropsy and Worm Recovery:
-
At a predetermined time after inoculation (e.g., 5-6 months), humanely euthanize the dogs.
-
Perform a detailed necropsy to recover adult heartworms from the heart and pulmonary arteries.
-
-
Efficacy Calculation: Count the number of adult worms in each dog. Calculate the percentage efficacy of the treatment by comparing the mean worm burden of the treated group to that of the control group.
Workflow Diagrams
Synthesis of Milbemycin Oxime from Milbemycin A4
General Experimental Workflow for Bioactivity Screening
Conclusion
Milbemycin derivatives represent a vital class of antiparasitic agents with a broad spectrum of activity and a favorable safety profile. Their unique mechanism of action, targeting invertebrate-specific glutamate-gated chloride channels, provides a high degree of selective toxicity. The continued exploration of structure-activity relationships and the development of novel derivatives hold significant promise for addressing the ongoing challenges of pest and parasite control in agriculture and animal health. The standardized experimental protocols outlined in this guide are essential for the rigorous evaluation of new and existing milbemycin compounds, facilitating the discovery of next-generation parasiticides.
References
- 1. AOP-Wiki [aopwiki.org]
- 2. Design, synthesis, and biological activities of milbemycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. Molecular biology and electrophysiology of glutamate-gated chloride channels of invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 7. aensiweb.com [aensiweb.com]
- 8. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 9. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d3ft8sckhnqim2.cloudfront.net [d3ft8sckhnqim2.cloudfront.net]
- 11. CN106565740A - Method for synthesizing milbemycin oxime compound - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. Synthesis of 24a-Substituted Milbemycin A4 Derivatives and Their Acaricidal Activity against Tetranychus uvticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of Milbemycin A3 Oxime and Milbemycin A4 Oxime: A Structural Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structural distinctions between Milbemycin A3 oxime and Milbemycin A4 oxime, two closely related macrocyclic lactones pivotal in the development of antiparasitic agents. While often used as a mixture in veterinary medicine, a nuanced understanding of their individual structures is crucial for targeted research and development. This document elucidates their core structural differences, presents key physicochemical data, outlines the general synthetic pathway, and provides a visual representation of their molecular variance.
The Core Structural Divergence: A Single Alkyl Group
The fundamental and sole structural difference between this compound and Milbemycin A4 oxime lies in the alkyl substituent at the C-25 position of the macrocyclic lactone ring.[1] this compound features a methyl (-CH₃) group at this position, whereas Milbemycin A4 oxime possesses an ethyl (-CH₂CH₃) group.[1] This seemingly minor variation in a single alkyl group is the defining feature that distinguishes these two homologues, leading to differences in their molecular formulas and weights.[1]
This subtle structural modification has been noted to influence the pharmacokinetic profiles of the compounds, with the A3 component exhibiting higher oral bioavailability and faster clearance, while the A4 component has a longer half-life.[1]
Physicochemical Properties: A Tabulated Comparison
The variance in the C-25 substituent directly impacts the molecular formula and weight of the two compounds. The following table summarizes these key quantitative differences.
| Property | This compound | Milbemycin A4 Oxime |
| Molecular Formula | C₃₁H₄₃NO₇[1][2][3] | C₃₂H₄₅NO₇[1][3][4] |
| Molecular Weight | 541.7 g/mol [1][2][3] | 555.7 g/mol [1][3][4] |
| C-25 Substituent | Methyl (-CH₃)[1] | Ethyl (-CH₂CH₃)[1] |
General Synthetic Pathway
This compound and Milbemycin A4 oxime are semi-synthetic compounds derived from their natural precursors, Milbemycin A3 and Milbemycin A4, respectively.[5] These precursors are fermentation products of the soil bacterium Streptomyces hygroscopicus.[6] The synthesis is a two-step process involving an initial oxidation followed by oximation.[5]
Experimental Protocol: General Synthesis of Milbemycin Oximes
The following is a generalized methodology for the synthesis of milbemycin oximes based on established procedures.
Step 1: Oxidation of Milbemycin to Milbemycin Ketone
The first step involves the oxidation of the allylic alcohol at the C5 position of the milbemycin core to a ketone.[6]
-
Reactants : Milbemycin A3 or Milbemycin A4.
-
Oxidizing Agent : Activated manganese dioxide is a common laboratory-scale oxidizing agent.[6] Industrial processes may employ hypochlorite (B82951) or chlorite (B76162) with a catalyst system.[7]
-
Solvent : A suitable organic solvent such as dichloromethane (B109758) is used.[6][7]
-
Procedure (using Manganese Dioxide) :
-
Dissolve Milbemycin A3 or A4 in dichloromethane.[6]
-
Add an excess of activated manganese dioxide to the solution.[6]
-
Stir the mixture vigorously at room temperature.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide and wash the filter cake with dichloromethane.[6]
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 5-Keto-milbemycin intermediate.[6]
-
Step 2: Oximation of Milbemycin Ketone to Milbemycin Oxime
The resulting ketone is then converted to the oxime.
-
Reactants : 5-Keto-milbemycin A3 or 5-Keto-milbemycin A4.
-
Reagent : Hydroxylamine (B1172632) hydrochloride serves as the oximation agent.[5][8]
-
Solvent : A mixture of methanol (B129727) and 1,4-dioxane (B91453) is commonly used.[5][8]
-
Procedure :
-
Dissolve the crude 5-Keto-milbemycin intermediate in a mixture of methanol and 1,4-dioxane.[5][8]
-
Add hydroxylamine hydrochloride.[5]
-
Heat the reaction mixture to 25-35°C and stir for 10-20 hours.[2][5][8]
-
After the reaction is complete, concentrate the mixture under reduced pressure.[6][8]
-
Perform a liquid-liquid extraction with a suitable solvent like dichloromethane and water.[6][8]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.[6]
-
Purify the crude product by silica (B1680970) gel column chromatography or crystallization to yield the final Milbemycin oxime.[6][8]
-
Visualization of the Structural Difference
The following diagrams illustrate the core structural difference and the general synthetic workflow.
Caption: Core structural difference between Milbemycin A3 and A4 Oximes.
Caption: General synthetic workflow for Milbemycin Oximes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. toku-e.com [toku-e.com]
- 4. Milbemycin A4 5-Oxime | C32H45NO7 | CID 91617829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 8. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
A Technical Guide to the Role of GABA Receptors in Milbemycin's Mode of Action in Mammals
Audience: Researchers, scientists, and drug development professionals.
Abstract: The milbemycins are a class of macrocyclic lactones widely used as broad-spectrum antiparasitic agents in veterinary medicine. Their primary mechanism of action in invertebrates involves the potentiation of glutamate-gated chloride channels (GluCls), leading to paralysis and death of the parasite. In mammals, the homologous target is the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system (CNS). This technical guide provides an in-depth examination of the molecular interactions between milbemycins and mammalian GABA-A receptors, the basis for their selective toxicity, and the experimental methodologies used to characterize these interactions.
Introduction: The Dual Target Profile of Milbemycins
Milbemycins, like the related avermectins, exert their primary therapeutic effects by targeting ligand-gated chloride channels in invertebrates.[1][2] Their high efficacy and relative safety in the mammalian host are attributed to a crucial pharmacological distinction:
-
Invertebrate Target: The primary target is the glutamate-gated chloride channel (GluCl), which is unique to invertebrates. Binding to these channels causes an influx of chloride ions, leading to hyperpolarization of neuronal and muscle cells, resulting in flaccid paralysis and death of the parasite.[1][3]
-
Mammalian Homologue: In mammals, where GluCls are absent, milbemycins interact with GABA-A receptors. These receptors are concentrated in the CNS and are responsible for mediating fast inhibitory neurotransmission.[1][4]
The safety margin in mammals is critically dependent on two factors: the lower affinity of milbemycins for mammalian GABA-A receptors compared to invertebrate GluCls, and the protective function of the blood-brain barrier (BBB), which severely restricts the entry of these lipophilic compounds into the CNS.[3][5]
Molecular Mechanism at the Mammalian GABA-A Receptor
The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ), which determine its physiological and pharmacological properties.[4][6] Milbemycins act as positive allosteric modulators (PAMs) of the GABA-A receptor.[7][8]
The interaction is characterized by the following key features:
-
Allosteric Binding: Milbemycins bind to a site on the receptor complex that is distinct from the binding site of the endogenous agonist, GABA. It is also separate from the sites used by other modulators like benzodiazepines, barbiturates, or picrotoxin.[1][9]
-
Potentiation of GABA: At therapeutic concentrations, milbemycin binding enhances the effect of GABA. It increases the probability of the chloride channel opening in response to GABA binding, thereby potentiating the influx of Cl⁻ ions.[1][10]
-
Direct Gating: At significantly higher concentrations, such as those seen in overdose scenarios or in animals with a compromised BBB, milbemycins can directly activate the receptor and open the chloride channel in the absence of GABA.[1][3]
The ultimate consequence of this interaction is neuronal hyperpolarization, which raises the threshold for firing action potentials and leads to a generalized depression of the CNS. Clinical signs of toxicity in mammals, such as ataxia, lethargy, tremors, and coma, are direct manifestations of this enhanced GABAergic inhibition.[1][5]
Signaling Pathway at the GABAergic Synapse
The following diagram illustrates the molecular action of milbemycin at a mammalian GABA-A receptor.
Caption: Milbemycin's allosteric modulation of the GABA-A receptor.
The Blood-Brain Barrier and P-glycoprotein: The Basis of Mammalian Safety
The primary defense against milbemycin neurotoxicity in mammals is the blood-brain barrier (BBB), a highly selective border of endothelial cells that prevents solutes from the circulating blood from non-selectively crossing into the CNS.[1] A key component of this defense is P-glycoprotein (P-gp) , an ATP-dependent efflux pump encoded by the ABCB1 gene (formerly MDR1).[5][11]
P-gp is expressed on the luminal side of the brain capillary endothelial cells and functions to actively transport a wide range of xenobiotics, including milbemycins, out of the CNS and back into the bloodstream.[1][12] This action effectively maintains milbemycin concentrations in the brain at sub-toxic levels.
However, certain dog breeds (e.g., Collies, Australian Shepherds) are known to have a high prevalence of a mutation in the ABCB1 gene (ABCB1-1Δ), which results in a non-functional P-gp.[1][13] Animals with this defect cannot efficiently pump milbemycins out of the brain, leading to drug accumulation and severe neurotoxicity even at standard therapeutic doses.[14]
P-glycoprotein Efflux Mechanism at the BBB
The diagram below illustrates how P-glycoprotein protects the mammalian brain from milbemycin.
Caption: Role of P-glycoprotein in limiting milbemycin entry into the CNS.
Quantitative Analysis of Ligand-Receptor Interactions
Direct binding affinity data (Kᵢ, IC₅₀) for milbemycin at specific mammalian GABA-A receptor subtypes is not extensively reported in publicly available literature. However, studies on related macrocyclic lactones and other GABA-A receptor ligands provide a framework for understanding these interactions. The affinity is typically determined through competitive radioligand binding assays.
| Ligand / Compound | Receptor / Preparation | Assay Type | Value | Reference / Note |
| GABA | Rat Brain Synaptic Membranes | [³H]GABA Binding | Kₐ ≈ 0.1 µM | [15] |
| Bicuculline | Rat Brain Synaptic Membranes | [³H]GABA Binding Inhibition | IC₅₀ ≈ 5 µM | [15] |
| Ivermectin | Recombinant Human Glycine (B1666218) Receptors | Electrophysiology | Potentiation at 30 nM | [3] |
| Ivermectin | Recombinant Human Glycine Receptors | Electrophysiology | Direct Agonist > 0.3 µM | [3] |
| Milbemycin Oxime | Ivermectin-Sensitive Dogs | In vivo Toxicology | Mild signs at 5-10 mg/kg | [1] |
Note: Data for ivermectin and glycine receptors are included to illustrate the potent allosteric modulation by macrocyclic lactones on related Cys-loop receptors. The in vivo data for milbemycin highlights the dose-dependent nature of toxicity in susceptible animals.
Experimental Protocols
Characterizing the interaction between a compound like milbemycin and GABA-A receptors typically involves two primary experimental approaches: radioligand binding assays to assess physical binding and electrophysiology to measure functional modulation.
Protocol: Competitive Radioligand Binding Assay
This protocol provides a generalized method to determine the affinity of a test compound (e.g., milbemycin) for the GABA-A receptor by measuring its ability to displace a known radiolabeled ligand.[16][17][18]
Objective: To determine the inhibitory constant (Kᵢ) of a test compound at the GABA-A receptor.
Materials:
-
Tissue Source: Whole rat brains.
-
Radioligand: [³H]muscimol (a potent GABA-A agonist).[16]
-
Non-specific Binding Control: High concentration of unlabeled GABA (e.g., 10 mM).[16][17]
-
Buffers: Homogenization buffer (e.g., 0.32 M sucrose), Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16][17]
-
Equipment: Homogenizer, refrigerated centrifuges, glass fiber filters, filtration apparatus, scintillation counter.[16]
Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brains in ice-cold homogenization buffer.[17]
-
Perform a series of differential centrifugations to isolate the crude synaptic membrane fraction (P2 pellet), which is enriched with GABA-A receptors.[16][17]
-
Wash the membranes multiple times by resuspension in assay buffer and centrifugation to remove endogenous GABA.[17]
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for three conditions:
-
Incubate all tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 45-60 minutes).[17]
-
-
Termination and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.[16]
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.[17]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Workflow for Radioligand Binding Assay
Caption: Experimental workflow for a GABA-A receptor binding assay.
Principles of Electrophysiology (Patch-Clamp)
Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) in Xenopus oocytes or whole-cell patch-clamp in cultured neurons, are essential for studying the functional effects of milbemycin.[19][20][21]
Objective: To measure the modulation of GABA-gated chloride currents by milbemycin.
General Principle:
-
A cell expressing GABA-A receptors (either endogenously or through transfection) is voltage-clamped at a specific holding potential.[10]
-
GABA is applied to the cell, which activates the GABA-A receptors and elicits an inward chloride current (under physiological chloride gradients).
-
The cell is then exposed to GABA in the presence of milbemycin.
-
If milbemycin potentiates the receptor, the amplitude of the GABA-evoked current will be significantly larger than the current evoked by GABA alone.[10]
-
By testing a range of GABA and milbemycin concentrations, a full dose-response relationship can be established, revealing the potency (EC₅₀) and efficacy of the modulation.[22]
Conclusion and Future Directions
The interaction of milbemycins with mammalian GABA-A receptors is a classic example of target-based toxicology. While these receptors are not the intended therapeutic target, their modulation underlies the potential for neurotoxicity. The safety of milbemycins in mammals is a multi-faceted phenomenon, relying on the efflux activity of P-glycoprotein at the blood-brain barrier and a lower binding affinity for mammalian GABA-A receptors compared to their primary invertebrate targets. For researchers and drug development professionals, understanding this off-target interaction is critical for designing safer macrocyclic lactones and for managing potential toxicosis in genetically susceptible animal populations. Future research should focus on obtaining precise quantitative binding data for different milbemycin analogues on specific mammalian GABA-A receptor subunit combinations to better predict potential neurotoxic liabilities.
References
- 1. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positive allosteric modulation of GABA-A receptors reduces capsaicin-induced primary and secondary hypersensitivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Allosteric modulation of GABAA receptors in acutely dissociated neurons of the suprachiasmatic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P-glycoprotein ABCB1: a major player in drug handling by mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A role for P-glycoprotein in environmental toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Gamma-aminobutyric acid binding to receptor sites in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. PDSP - GABA [kidbdev.med.unc.edu]
- 18. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemical and electrophysiological characteristics of mammalian GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Redirecting [linkinghub.elsevier.com]
Milbemycin A3 oxime as a semi-synthetic macrocyclic lactone
An In-depth Technical Guide to Milbemycin A3 Oxime: A Semi-Synthetic Macrocyclic Lactone
Introduction
This compound is a potent semi-synthetic macrocyclic lactone derived from Milbemycin A3, a natural product of the fermentation of the soil bacterium Streptomyces hygroscopicus. As a member of the milbemycin class, which is closely related to the avermectins, it exhibits significant anthelmintic, insecticidal, and acaricidal properties. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, semi-synthetic preparation, mechanism of action, and biological activity. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and summarized quantitative data to support further investigation and application of this important compound.
Commercial milbemycin oxime is typically a mixture of this compound and Milbemycin A4 oxime, often in a 20:80 or 30:70 ratio. This guide, however, will focus specifically on the this compound component.
Chemical Structure and Physicochemical Properties
This compound is characterized by a 16-membered macrocyclic lactone core structure with a distinctive spiroketal group. The semi-synthetic modification involves the conversion of the C5 hydroxyl group of the parent Milbemycin A3 molecule into an oxime.
Table 1: Physicochemical Properties of Milbemycin A3 and this compound
| Property | Milbemycin A3 | This compound | Source(s) |
| CAS Number | 51596-10-2 | 114177-14-9 | |
| Molecular Formula | C₃₁H₄₄O₇ | C₃₁H₄₃NO₇ | |
| Molecular Weight | 528.70 g/mol | 541.7 g/mol | |
| Appearance | - | White solid | |
| Solubility | - | Soluble in ethanol, methanol (B129727), DMF, DMSO. Poor water solubility. |
Semi-Synthetic Preparation
The synthesis of this compound from its natural precursor, Milbemycin A3, is a two-step process. This chemical modification is crucial for enhancing the biological activity profile of the parent compound. The overall synthetic strategy involves the selective oxidation of the allylic hydroxyl group at the C5 position to a ketone, followed by the oximation of the resulting intermediate.
Caption: Semi-synthetic pathway of this compound from Milbemycin A3.
Experimental Protocols
The following protocols are generalized from methodologies described in scientific literature and patents.
Protocol 1: Step 1 - Oxidation of Milbemycin A3 to 5-Keto-milbemycin A3
This protocol describes the selective oxidation of the C5-hydroxyl group.
-
Materials:
-
Milbemycin A3
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Activated Manganese Dioxide (MnO₂) or Hypochlorite/TEMPO catalyst system
-
Celite
-
-
Procedure (using MnO₂):
-
Dissolve Milbemycin A3 in dichloromethane in a round-bottom flask, preferably under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0-5 °C using an ice bath.
-
Add an excess of activated manganese dioxide to the stirred solution portion-wise.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the solid MnO₂.
-
Wash the filter cake with additional dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 5-Keto-milbemycin A3.
-
The crude product can be purified by silica (B1680970) gel column chromatography if necessary.
-
-
Procedure (using Hypochlorite/TEMPO):
-
Dissolve Milbemycin A3, a piperidine (B6355638) nitrogen oxygen free radical catalyst (e.g., TEMPO), and a halide promoter in dichloromethane.
-
Cool the reaction mixture to between -5 °C and 15 °C.
-
Prepare a solution of an oxidizer (e.g., sodium hypochlorite) in saturated sodium bicarbonate, adjusting the pH to 8.5-11.5.
-
Add the oxidizer solution dropwise to the reaction mixture over 0.5 to 4 hours.
-
Monitor reaction progress by HPLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Perform a liquid-liquid extraction to isolate the 5-Keto-milbemycin A3 intermediate.
-
Protocol 2: Step 2 - Oximation of 5-Keto-milbemycin A3
This protocol describes the conversion of the ketone intermediate to the final oxime product.
-
Materials:
-
5-Keto-milbemycin A3 (crude or purified)
-
Methanol
-
1,4-Dioxane (B91453) or Pyridine
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)
-
Ethyl acetate (B1210297)
-
Water and Brine
-
-
Procedure:
-
Dissolve the 5-Keto-milbemycin A3 intermediate in a mixture of methanol and 1,4-dioxane (or pyridine).
-
Add hydroxylamine hydrochloride to the solution.
-
Stir the reaction mixture at a temperature between 25 °C and 35 °C. Reaction time can vary from a few hours to 16 hours.
-
Monitor the reaction for completion by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.
-
The final product can be purified by silica gel column chromatography or crystallization.
-
Mechanism of Action
The primary mechanism of action for this compound is consistent with other macrocyclic lactones. It acts as a potent positive allosteric modulator of glutamate-gated chloride ion channels (GluCls) which are found in the nerve and muscle cells of invertebrates. Mammals are largely unaffected because their central nervous system relies on GABA-gated channels and lacks the specific GluCls targeted by milbemycins, which are protected by the blood-brain barrier.
The binding of this compound to these channels potentiates the effect of the neurotransmitter glutamate, leading to an increased and persistent influx of chloride ions (Cl⁻) into the cell. This causes hyperpolarization of the neuronal and muscle cell membranes, which inhibits signal transmission, resulting in flaccid paralysis and ultimately the death of the parasite.
Caption: Signaling pathway of this compound's mechanism of action.
Biological Activity and Efficacy
This compound is a broad-spectrum antiparasitic agent active against a wide range of nematodes (worms) and arthropods (insects, mites). The creation of the 5-oxime derivative from the parent Milbemycin A3 has been shown to enhance its efficacy, particularly against the microfilariae of Dirofilaria immitis (heartworm).
While much of the commercial data is for the combined Milbemycin A3/A4 oxime product, studies on related analogues provide insight into the potency of these compounds.
Table 2: Representative Insecticidal Activity of Milbemycin Analogues
| Compound ID | Modification | LC₅₀ (mg/L) vs. Oriental Armyworm (Mythimna separata) | LC₅₀ (mg/L) vs. Black Bean Aphid (Aphis craccivora) |
| 4Ib | 13-(2,2-dimethylbutanoyl) | 0.250 | 0.150 |
| 4IIm | 13-(phenylacetyl) | 0.204 | 0.070 |
| 4IIn | 13-((Z)-1-(methoxyimino)-1-phenylacetyl) | 0.350 | 0.120 |
Note: This data is for related milbemycin analogues and is presented to illustrate the general potency of this class of compounds. Specific LC₅₀ values for this compound were not available in the reviewed literature.
In Vitro Assay Workflow
To quantify the efficacy of compounds like this compound, in vitro motility assays are commonly employed.
Caption: General workflow for an in vitro adult worm motility assay.
Conclusion
This compound stands as a highly effective semi-synthetic macrocyclic lactone with a well-defined mechanism of action against a broad spectrum of parasites. Its preparation from the natural product Milbemycin A3 via a straightforward two-step oxidation and oximation process makes it an accessible target for chemical synthesis and modification. The potent and specific action on invertebrate glutamate-gated chloride channels provides a high degree of selective toxicity, forming the basis of its successful use in veterinary medicine. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for the research and development community, facilitating further studies to optimize its application and explore novel derivatives with enhanced antiparasitic profiles.
Antiparasitic spectrum of Milbemycin A3 oxime against nematodes and arthropods
Antiparasitic Spectrum of Milbemycin A3 Oxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus, is a potent endectocide with a broad-spectrum of activity against a wide range of nematodes and arthropods. Its primary mechanism of action involves the modulation of invertebrate-specific glutamate-gated chloride channels (GluCls), leading to paralysis and death of the parasite.[1][2] This technical guide provides an in-depth overview of the antiparasitic spectrum of this compound, presenting quantitative efficacy data, detailed experimental protocols, and a visualization of its molecular mechanism of action. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of veterinary and pharmaceutical sciences.
Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
The selective toxicity of this compound towards invertebrates is primarily attributed to its high affinity for glutamate-gated chloride channels (GluCls), which are crucial for inhibitory neurotransmission in these organisms and are absent in vertebrates.[1]
Molecular Interaction:
This compound acts as a positive allosteric modulator and a direct agonist of GluCls.[1][2] It binds to a site on the transmembrane domain of the channel, at the interface between subunits.[2] This binding event potentiates the effect of glutamate (B1630785) and can also directly trigger the channel to open, even in the absence of glutamate at higher concentrations.[1]
Physiological Consequence:
The binding of this compound leads to a prolonged and essentially irreversible opening of the chloride channel.[2][3] This results in a significant influx of chloride ions into the neuronal and muscular cells, causing hyperpolarization of the cell membrane. The hyperpolarized state blocks the transmission of nerve signals, leading to flaccid paralysis and ultimately, the death of the parasite.[4]
References
The Synthesis of Novel Milbemycin A3 Oxime Derivatives and Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Milbemycin A3 oxime derivatives and analogues, potent semi-synthetic macrocyclic lactones with significant applications in veterinary medicine and agriculture due to their broad-spectrum antiparasitic activity.[1][2] This document details the chemical modifications leading to the creation of these derivatives, presenting detailed experimental protocols, quantitative data on their biological activity, and visual representations of the synthetic and biological pathways.
The milbemycins, first isolated from the fermentation broth of Streptomyces hygroscopicus, are a class of macrocyclic lactones known for their anthelmintic, insecticidal, and acaricidal properties.[1] Chemical modification of the milbemycin scaffold, particularly at the C5 position, has been a key strategy to enhance their biological efficacy. The synthesis of 5-keto-5-oxime derivatives has been shown to result in heightened activity against various parasites.[1][2]
Core Synthetic Strategy: From Milbemycin A3 to its Oxime Derivatives
The synthesis of this compound and its analogues is predominantly a two-step process starting from the natural product, Milbemycin A3.[1][3] The initial step involves the selective oxidation of the allylic alcohol at the C5 position to a ketone. This is followed by the oximation of the resulting 5-keto-Milbemycin A3 intermediate to yield the desired oxime derivative.[1][4]
References
Applications of Milbemycin A3 oxime in veterinary parasitology research
An In-depth Technical Guide on the Applications of Milbemycin A3 Oxime in Veterinary Parasitology Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a semi-synthetic macrocyclic lactone, is a pivotal compound in veterinary medicine, valued for its potent and broad-spectrum antiparasitic activity.[1][2] As a key component of the widely used drug milbemycin oxime, it plays a crucial role in controlling a variety of endo- and ectoparasites in companion animals.[2][3] This technical guide provides a comprehensive overview of the applications of this compound in veterinary parasitology research. It details its mechanism of action, pharmacokinetic profile, and efficacy against significant veterinary parasites, supported by quantitative data. Furthermore, this guide furnishes detailed experimental protocols for key assays used in the evaluation of its antiparasitic properties, complete with workflow visualizations to aid researchers in their study design and execution.
Mechanism of Action
The primary mode of action for this compound is its potent and selective modulation of invertebrate-specific glutamate-gated chloride channels (GluCls).[1][2][4] These channels are critical for inhibitory neurotransmission in nematodes and arthropods.[2][5]
Primary Target: Glutamate-Gated Chloride Channels (GluCls)
This compound acts as a positive allosteric modulator and a direct agonist of GluCls.[4][5] Its binding to these channels, which are absent in vertebrates, leads to an irreversible opening of the chloride channel.[4][5][6] This causes a prolonged influx of chloride ions into the neuronal and muscular cells of the parasite.[2][7] The resulting hyperpolarization of the cell membrane disrupts nerve signal transmission, leading to flaccid paralysis and the eventual death of the parasite.[2][3]
Secondary Target: GABA-gated Chloride Channels
A secondary mechanism involves the potentiation of gamma-aminobutyric acid (GABA)-gated chloride channels, which further contributes to the disruption of neurotransmission in susceptible parasites.[3] However, milbemycins exhibit a lower affinity for vertebrate GABA receptors, and the blood-brain barrier in mammals provides an additional layer of safety, contributing to the compound's selective toxicity towards invertebrates.[1][8]
Caption: Signaling pathway of this compound's mechanism of action.[2]
Pharmacokinetics in Canines
The pharmacokinetic profile of this compound has been primarily investigated in dogs, often in combination with Milbemycin A4 oxime, its major homologue in commercial formulations.[2] this compound generally shows higher oral bioavailability but is cleared from the body more rapidly than the A4 component.[3][9]
| Parameter | Value (this compound) | Animal Model | Reference |
| Oral Bioavailability | 80.5% | Dog (Beagle) | [9] |
| Time to Max. Concentration (Tmax) | 1-2 hours | Dog (Beagle) | [9] |
| Terminal Plasma Half-life (t½) | 1.6 ± 0.4 days | Dog (Beagle) | [9] |
| Volume of Distribution (Vd) | ~2.7 L/kg | Dog (Beagle) | [9] |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg | Dog (Beagle) | [9] |
Table 1: Summary of Pharmacokinetic Parameters for this compound in Dogs.
Efficacy in Veterinary Parasitology
This compound, as part of milbemycin oxime formulations, demonstrates high efficacy against a wide range of nematodes and arthropods.[2][10]
Efficacy Against Nematodes
| Parasite Species | Life Stage | Assay Type | Efficacy Metric | Value | Host/System | Reference |
| Dirofilaria immitis | Induced Infection | In vivo | Worm Reduction | 96.8% | Dog | [11] |
| Ancylostoma caninum | Adult | In vivo | Efficacy | >95% | Dog | [12] |
| Toxocara canis | Adult | In vivo | Efficacy | >94% | Dog | [12] |
| Trichuris vulpis | Adult | In vivo | Efficacy | >95% | Dog | [12] |
| Ancylostoma tubaeforme | L4 Larvae | In vivo | Worm Reduction | 94.7% | Cat | |
| Ancylostoma tubaeforme | Adult | In vivo | Worm Reduction | 99.2% | Cat | |
| Toxocara cati | Adult & Immature | In vivo | Worm Reduction | 95.9% | Cat | [10] |
| Crenosoma vulpis | L3 Larvae | In vitro Motility | LC50 | 67 ng/mL | - | [7] |
| Caenorhabditis elegans | Adult | In vitro Motility | IC50 | 845 ng/mL | - | [7] |
Table 2: Summary of Efficacy Data for Milbemycin Oxime Against Key Nematode Parasites.
Efficacy Against Mites
Milbemycin oxime is also used in an extra-label capacity to treat mite infestations.[13][14] Specific in vitro efficacy data for this compound against mites is not widely available; efficacy is typically demonstrated through in vivo studies.[7]
| Parasite Species | Host | Efficacy Metric | Dosage | Efficacy | Reference |
| Sarcoptes scabiei | Dog | Clinical Resolution | 2 mg/kg, PO, weekly for 3-4 weeks | Effective | [15] |
| Demodex canis | Dog | Clinical Resolution | 0.5–1 mg/kg/day, PO | Varies | [13][15] |
Table 3: Summary of Efficacy Data for Milbemycin Oxime Against Mites.
Key Experimental Protocols
This section provides detailed methodologies for common assays used to evaluate the efficacy and mechanism of action of this compound.
In Vitro Larval Motility Assay
This assay determines the concentration-dependent effect of a compound on the motility of nematode larvae.[7][8]
Methodology:
-
Parasite Culture and Larvae Collection:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a culture medium (e.g., RPMI-1640) to achieve the desired final concentrations. The final solvent concentration should be non-toxic (typically <1%).[7]
-
-
Assay Setup:
-
Incubation and Observation:
-
Data Analysis:
-
Calculate the percentage of non-motile larvae for each concentration.
-
Determine the Lethal Concentration 50 (LC50) or Inhibitory Concentration 50 (IC50) value using appropriate statistical software.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of ivermectin and milbemycin oxime efficacy against Dirofilaria immitis infections of three and four months' duration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 13. Milbemycin Oxime (Interceptor®) for Dogs and Cats [petplace.com]
- 14. Milbemycin Oxime | VCA Animal Hospitals [vcahospitals.com]
- 15. Mange in Dogs and Cats - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Milbemycin Oxime in Plasma
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Milbemycin oxime is a broad-spectrum macrocyclic lactone antiparasitic agent widely used in veterinary medicine for the prevention of heartworm disease and the treatment of other parasitic infections in companion animals.[1] Accurate and reliable quantification of milbemycin oxime in plasma is essential for pharmacokinetic studies, dose determination, and drug development. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of milbemycin oxime in plasma. The method utilizes a simple protein precipitation for sample preparation, enabling high-throughput analysis.
Principle
This method involves the extraction of milbemycin oxime and an internal standard (IS), such as moxidectin, from plasma via protein precipitation with acetonitrile (B52724).[1][2] The extracted analytes are then separated using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI).[1][2]
Experimental Protocols
Materials and Reagents
-
Milbemycin Oxime reference standard
-
Acetonitrile (LC-MS grade)[1]
-
Formic Acid (LC-MS grade)[1]
-
Ammonium Acetate (LC-MS grade)[1]
-
Water (LC-MS grade)[1]
-
Blank animal plasma[1]
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare a primary stock solution of milbemycin oxime in acetonitrile at a concentration of 1 mg/mL. A stock solution of the internal standard (moxidectin) is also prepared in acetonitrile.
-
Working Solutions: Prepare serial dilutions of the milbemycin oxime stock solution with acetonitrile/water (1:1, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Spike blank plasma with the milbemycin oxime working solutions to prepare calibration standards at concentrations typically ranging from 2.5 to 250 ng/mL.[3]
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 7.5, 30, and 200 ng/mL).[3]
Sample Preparation
A protein precipitation method is employed for sample extraction:[1][3]
-
To a 200 µL aliquot of plasma sample (blank, standard, QC, or unknown), add 800 µL of acetonitrile containing the internal standard (moxidectin).[1][3]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Transfer 500 µL of the supernatant to a new tube and add 500 µL of water.[1][3]
-
Filter the diluted supernatant through a 0.22 µm filter before injecting it into the LC-MS/MS system.[1]
Alternatively, a solid-phase extraction (SPE) can be utilized for cleaner samples.[4]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. These may require optimization based on the specific instrumentation used.
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Nexera XR HPLC system or equivalent[1] |
| Column | C18 column (e.g., 50 mm × 2.0 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][2] |
| Mobile Phase B | Acetonitrile[1][2] |
| Flow Rate | 0.3 mL/min[1][2] |
| Injection Volume | 10 µL[1] |
| Column Temperature | 35°C[1][2] |
| Autosampler Temp. | 4°C[1] |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Milbemycin A3 Oxime | 542.2 | 153.1 | Optimized[2] |
| Milbemycin A4 Oxime | 556.3 | - | Optimized |
| Moxidectin (IS) | 640.3 | 498.2 | Optimized[2] |
Quantitative Data Summary
The performance of the LC-MS/MS method is summarized below. The data demonstrates excellent linearity, accuracy, precision, and recovery, meeting typical requirements for bioanalytical method validation.
Method Validation Parameters:
| Parameter | Result |
| Linearity Range | 2.5–250 ng/mL[3] |
| Correlation Coefficient (r²) | ≥0.99[3] |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL[3] |
| Intra-day Precision (%CV) | 1.69–8.34%[3] |
| Inter-day Precision (%CV) | 4.54–9.98%[3] |
| Intra-day Accuracy (%) | 98.39–105.18%[3] |
| Inter-day Accuracy (%) | 91.78–101.33%[3] |
| Extraction Recovery | 98.09% to 107.46%[5] |
Experimental Workflow Diagram
Caption: Workflow for Milbemycin Oxime Quantification in Plasma.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of milbemycin oxime in plasma.[1] The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it a valuable tool for pharmacokinetic and other studies requiring the measurement of milbemycin oxime concentrations in biological matrices.[1] The method demonstrates excellent linearity, accuracy, precision, and recovery, meeting the typical requirements for bioanalytical method validation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
Protocol for preparing Milbemycin A3 oxime stock solutions for assays
Application Notes and Protocols
Topic: Protocol for Preparing Milbemycin A3 Oxime Stock Solutions for Assays
Introduction
This compound is a semi-synthetic macrocyclic lactone derived from the fermentation products of Streptomyces hygroscopicus.[1][2] It is a potent antiparasitic agent widely used in veterinary medicine.[2][3] Like other milbemycins, its primary mechanism of action involves the potentiation of glutamate-gated chloride ion channels (GluCls) in the nerve and muscle cells of invertebrates, leading to paralysis and death of the parasite.[1][3][4][5] Accurate and reproducible results in in vitro and in vivo assays depend on the correct preparation and storage of stock solutions. Due to its poor water solubility, specific protocols must be followed to ensure complete dissolution and stability.[1][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.
Chemical and Physical Properties
This compound is a white solid with poor solubility in water but is soluble in various organic solvents.[1][2]
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₄₃NO₇ | [1][7] |
| Molecular Weight | 541.7 g/mol | [1][7] |
| Appearance | White solid | [1][2] |
| Solubility in DMSO | 30 mg/mL to ≥ 100 mg/mL | [1][8][9] |
| Solubility in DMF | 30 mg/mL | [1] |
| Solubility in Ethanol | Approximately 20 mg/mL | [10] |
| Water Solubility | Poor/Insoluble | [1][8] |
| Solid Stability | ≥ 4 years at -20°C | [10][11] |
| DMSO Solution Stability | Up to 1 month at -20°C; up to 1 year in aliquots at -80°C | [11] |
| Aqueous Solution Stability | Not recommended for storage longer than one day | [10][11][12] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in a suitable organic solvent such as DMSO or ethanol.
Materials:
-
This compound (solid)
-
High-purity, anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Sterile, amber glass vial with a PTFE-lined screw cap
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
-
Inert gas (Nitrogen or Argon), optional
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: In a sterile amber glass vial, accurately weigh the desired amount of this compound.
-
Dissolution:
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mg/mL or 20 mM).
-
Cap the vial tightly and vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[9]
-
-
Inert Gas Purging (Optional but Recommended): To minimize oxidative degradation, gently bubble an inert gas (nitrogen or argon) through the solution for a few minutes before tightly sealing the vial.[10][12] This is particularly important for long-term storage.
-
Storage: Store the stock solution at -20°C for short-term storage (up to one month) or in single-use aliquots at -80°C for long-term storage (up to one year).[11]
Protocol 2: Preparation of Aqueous Working Solutions from an Organic Stock
Due to the poor water solubility of this compound, aqueous working solutions for assays must be prepared by diluting the organic stock solution.[10][11]
Materials:
-
This compound organic stock solution (from Protocol 1)
-
Aqueous buffer or cell culture medium of choice (e.g., PBS, RPMI-1640)
-
Sterile tubes or microplates
Procedure:
-
Thawing: Thaw the frozen organic stock solution at room temperature and vortex briefly to ensure homogeneity.
-
Dilution:
-
Perform serial dilutions of the organic stock solution to create intermediate concentrations if necessary.
-
To prepare the final aqueous working solution, dilute the organic stock solution with the aqueous buffer or medium of choice. It is critical to add the stock solution to the aqueous buffer and mix immediately to prevent precipitation.
-
Ensure the final concentration of the organic solvent in the aqueous solution is low (typically ≤1%) to avoid solvent-induced toxicity in biological assays.[4]
-
-
Usage: Use the freshly prepared aqueous solution immediately. It is strongly advised not to store aqueous solutions for more than one day due to significant degradation.[11][12]
Visualization of Experimental Workflow
Caption: Workflow for preparing stock and working solutions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C31H43NO7 | CID 20056432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Efficacy Testing of Milbemycin A3 Oxime
Introduction
Milbemycin A3 oxime is a semi-synthetic, 16-membered macrocyclic lactone derived from the fermentation products of the soil actinomycete Streptomyces hygroscopicus aureolacrimosus.[1] It is a key active component in several broad-spectrum antiparasitic agents used in veterinary medicine.[1] As part of the milbemycin oxime mixture (typically ~20% A3 oxime and ~80% A4 oxime), it demonstrates potent activity against a wide range of nematodes (roundworms) and arthropods (e.g., mites).[1][2] This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's efficacy, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
The primary antiparasitic activity of this compound is centered on the nervous system of invertebrates.[3] It functions as a potent agonist of glutamate-gated chloride ion channels (GluCls), which are unique to invertebrates and found in their nerve and muscle cells.[2][3][4][5] The binding of this compound to these channels increases the cell membrane's permeability to chloride ions.[3][6] This sustained influx of chloride ions leads to hyperpolarization of the neuronal and muscle membranes, which disrupts nerve signal transmission, causing flaccid paralysis and ultimately the death of the parasite.[1][2] A secondary, contributory mechanism involves the potentiation of gamma-aminobutyric acid (GABA)-gated chloride channels.[2] This high selectivity for invertebrate GluCls, which are absent in mammals, provides a wide margin of safety.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AOP-Wiki [aopwiki.org]
- 6. toku-e.com [toku-e.com]
- 7. Ion channels and receptor as targets for the control of parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Experimental Design for In-Vivo Milbemycin Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for designing and conducting in vivo efficacy studies of milbemycin oxime in various animal models. The focus is on robust experimental design to yield reliable and reproducible data for regulatory approval and scientific publication.
General Principles of Experimental Design
A successful in vivo efficacy study hinges on a well-structured design that minimizes bias and variability. Key considerations include the appropriate selection of animal models, clear definitions of control and treatment groups, and standardized methods for assessing efficacy.
Core Components of a Robust Study Design:
-
Animal Model Selection: The choice of animal model (species, breed, age) should be appropriate for the target parasite. Studies often use purpose-bred, helminth-naive animals for experimental infections to ensure uniformity.[1] For naturally acquired infections, animals with a confirmed parasite burden are required.[2][3]
-
Acclimatization: Animals should be acclimated to the housing and study conditions for a minimum period (typically 7-14 days) before the start of the experiment to reduce stress-related variables.
-
Randomization and Blinding: To prevent bias, animals should be randomly allocated to treatment and control groups.[1] Blinding, where investigators and/or animal care staff are unaware of group assignments, is crucial for objective data collection, particularly for clinical assessments.[2][4]
-
Control Groups:
-
Negative (Placebo) Control: This group receives a sham treatment (placebo) and is essential for determining the baseline infection level and calculating the true efficacy of the test article.[1][4]
-
Positive Control: In some study designs, a group treated with a product of known efficacy may be included to validate the study model.
-
-
Dosage and Administration: The dosage of milbemycin oxime should be clearly defined, typically in mg/kg of body weight. The route of administration (e.g., oral, topical) and frequency must be consistently applied according to the protocol.[5][6]
-
Efficacy Assessment: The primary endpoints for efficacy must be objective and quantifiable. Common methods include:
-
Worm Counts: Post-mortem recovery and counting of adult and/or immature parasites from target organs (e.g., intestines, heart, lungs).[4][5][7][8]
-
Fecal Egg Count Reduction (FECR): Comparison of parasite egg counts in feces before and after treatment.[1][2]
-
Larval Counts: Examination of feces for larval stages, particularly for parasites like Angiostrongylus vasorum.[9][10]
-
Clinical Assessment: Scoring of clinical signs (e.g., pruritus for scabies, respiratory signs for lungworm).[11][12]
-
Parasite Identification: Microscopic examination of skin scrapings or ear swabs for ectoparasites.[6][11]
-
-
Statistical Analysis: The methods for statistical analysis should be predefined. Efficacy is typically calculated based on the reduction in the geometric mean of worm or egg counts in the treated group compared to the control group.[10][13]
References
- 1. Efficacy of milbemycin oxime against experimentally induced Ancylostoma caninum and Uncinaria stenocephala infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of milbemycin oxime against Ancylostoma caninum in dogs with naturally acquired infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of milbemycin oxime on adult hookworms in dogs with naturally acquired infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of milbemycin oxime in combination with spinosad in the treatment of larval and immature adult stages of Ancylostoma caninum and Toxocara canis in experimentally infected dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of milbemycin oxime against naturally acquired or experimentally induced Ancylostoma spp and Trichuris vulpis infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vippetcare.com [vippetcare.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. researchgate.net [researchgate.net]
- 9. Monthly administrations of milbemycin oxime plus afoxolaner chewable tablets to prevent Angiostrongylus vasorum infection in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monthly administrations of milbemycin oxime plus afoxolaner chewable tablets to prevent Angiostrongylus vasorum infection in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Treatment of canine scabies with milbemycin oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical efficacy of milbemycin oxime in the treatment of canine scabies: a study of 56 cases | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Milbemycin A3 Oxime: Application Notes and Protocols for Dirofilaria immitis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Milbemycin A3 oxime in the research of Dirofilaria immitis, the causative agent of heartworm disease. This document details the mechanism of action, summarizes key quantitative data, and provides detailed protocols for relevant in vitro and in vivo experimental assays.
Introduction
This compound is a macrocyclic lactone and a principal component of milbemycin oxime, a broad-spectrum antiparasitic agent widely used in veterinary medicine for the prevention of heartworm disease.[1][2] It is a semi-synthetic derivative from the fermentation products of Streptomyces hygroscopicus subsp. aureolacrimosus.[1] Understanding its specific interactions with Dirofilaria immitis is crucial for the development of novel anthelmintics and for managing emerging drug resistance.
Mechanism of Action
The primary mechanism of action of this compound against Dirofilaria immitis and other nematodes involves its potent and selective interaction with glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1][3] This interaction leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane, which causes flaccid paralysis and ultimately the death of the parasite.[1][4] Vertebrates lack these specific GluCls, which accounts for the selective toxicity of this compound.[2][]
References
Establishing a Protocol for Using Milbemycin A3 Oxime in Nematode Culture Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone derived from the fermentation products of Streptomyces hygroscopicus subsp. aureolacrimosus.[1][2] As a potent anthelmintic, it is a crucial component in veterinary medicine for controlling a broad spectrum of nematode and arthropod parasites.[1][3] Its efficacy stems from its specific mechanism of action, which offers a high degree of selective toxicity against invertebrates.[1] These application notes provide detailed protocols for the use of this compound in nematode culture studies, offering a framework for efficacy testing and mechanism of action investigations.
Mechanism of Action
The primary target of this compound in nematodes is the glutamate-gated chloride channels (GluCls) located in the nerve and muscle cells.[1][2] These channels are not present in vertebrates, which is the basis for the drug's high safety margin.[2] The binding of this compound to GluCls potentiates the effect of glutamate, leading to a prolonged and increased influx of chloride ions into the cells.[1][2] This hyperpolarization of the cell membrane disrupts normal neurotransmission, causing flaccid paralysis and ultimately, the death of the parasite.[1][4]
Data Presentation
The following tables summarize the in vitro efficacy of this compound against various nematode species. This quantitative data is essential for determining appropriate starting concentrations for experimental studies and for comparing the susceptibility of different nematode species.
Table 1: In Vitro Efficacy of this compound Against Nematode Larvae
| Parasite Species | Life Stage | Assay Type | Efficacy Metric | Value (ng/mL) |
| Crenosoma vulpis | L3 Larvae | Motility Assay | LC50 | 67 |
| Angiostrongylus vasorum | L3 Larvae | Motility Assay | LC50 | >1000 |
| Aelurostrongylus abstrusus | L3 Larvae | Motility Assay | LC50 | >1000 |
| Caenorhabditis elegans | Adult | Motility Assay | IC50 | 845 |
Data sourced from BenchChem Application Notes.[1]
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following are representative protocols for key experiments related to the evaluation of this compound.
Protocol 1: In Vitro Larval Motility Assay
This assay is adapted from methodologies used to assess the direct effect of anthelmintics on parasite larvae.[5]
Objective: To determine the concentration-dependent effect of this compound on the motility of third-stage (L3) nematode larvae.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Culture medium (e.g., RPMI-1640)
-
24-well plates
-
Third-stage (L3) larvae of the target nematode species
-
Inverted microscope
Procedure:
-
Larvae Preparation: Obtain infective L3 larvae of the target parasite from culture or an intermediate host.[5] Wash the larvae multiple times in sterile water.[1]
-
Drug Dilution: Prepare a stock solution of this compound in DMSO.[1] Create a series of dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[1]
-
Assay Setup: In a 24-well plate, add approximately 50-100 L3 larvae suspended in culture medium to each well.[1]
-
Treatment: Add the prepared drug dilutions to the respective wells. Include control wells containing only culture medium and medium with the same concentration of the solvent used for the drug (solvent control).[1]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) and CO2 concentration (e.g., 5%) for a specified period (e.g., 24-72 hours).[2]
-
Motility Assessment: After incubation, observe the larvae under an inverted microscope. Larval movement can be stimulated by gentle warming or the addition of a warm digest solution.[1] Count the number of motile and non-motile (paralyzed or dead) larvae in each well.[1]
-
Data Analysis: Calculate the percentage of non-motile larvae for each concentration and determine the LC50 value (the concentration that is lethal to 50% of the larvae) using appropriate statistical methods.[1]
Protocol 2: Larval Migration Inhibition Assay
This assay assesses the ability of a compound to inhibit the natural migratory behavior of nematode larvae.[2]
Objective: To evaluate the inhibitory effect of this compound on the migration of third-stage (L3) nematode larvae.
Materials:
-
This compound
-
DMSO
-
Culture medium (e.g., RPMI-1640)
-
24-well incubation plate
-
Migration apparatus (e.g., a plate with migration tubes having a fine mesh at the bottom)[2]
-
Third-stage (L3) larvae of the target nematode species
Procedure:
-
Assay Setup: Prepare serial dilutions of this compound in the culture medium in a 24-well plate. Include appropriate controls.[2]
-
Larval Incubation: Add a known number of larvae (e.g., 50-100) to each well and incubate at 37°C and 5% CO2 for a specified period (e.g., 48 hours).[2]
-
Migration Assessment:
-
Enumeration: Count the number of larvae that have successfully migrated into the migration plate.[2]
-
Data Analysis: Calculate the percentage of migration inhibition for each drug concentration relative to the controls.[2]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in nematodes.
Experimental Workflow for In Vitro Larval Motility Assay
References
Application Notes and Protocols: Formulation of Milbemycin A3 Oxime Nanoemulsions for Enhanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin A3 oxime, a potent macrocyclic lactone, is a key active component in several broad-spectrum antiparasitic agents used in veterinary medicine.[1] Its efficacy is often limited by its poor aqueous solubility, which can impact its bioavailability and therapeutic effectiveness.[2][3] Nanoemulsion technology offers a promising approach to overcome these limitations by encapsulating the lipophilic drug in a stable oil-in-water formulation, thereby enhancing its solubility, stability, and potential for targeted delivery.[2][4]
These application notes provide a comprehensive guide to the formulation, characterization, and evaluation of this compound nanoemulsions. Detailed protocols for preparation, physicochemical analysis, in vitro release studies, cellular uptake, and in vivo efficacy are presented to facilitate research and development in this area.
I. Formulation and Physicochemical Characterization
A. Optimal Nanoemulsion Formulation
An optimized oil-in-water (O/W) nanoemulsion formulation for Milbemycin oxime (which includes the A3 analog) has been developed using the phase inversion composition (PIC) method.[4][5] This method is a low-energy emulsification technique that relies on the spontaneous curvature of the surfactant layer to form nano-sized droplets.[2] The optimized formulation consists of ethyl butyrate (B1204436) as the oil phase, Tween-80 as the surfactant, and anhydrous ethanol (B145695) as the co-surfactant.[4][5]
Table 1: Optimized this compound Nanoemulsion Formulation
| Component | Role | Optimal Ratio |
| Ethyl Butyrate | Oil Phase | - |
| Tween-80 | Surfactant | 2:1 (with Co-surfactant) |
| Anhydrous Ethanol | Co-surfactant | 1:2 (with Surfactant) |
| Surfactant/Co-surfactant Mix (Smix) to Oil Ratio | - | 7:3 |
| This compound | Active Pharmaceutical Ingredient | As required |
| Distilled Water | Aqueous Phase | q.s. |
B. Physicochemical Properties
The resulting nanoemulsion exhibits favorable physicochemical characteristics for drug delivery applications.
Table 2: Physicochemical Characterization of Milbemycin Oxime Nanoemulsion
| Parameter | Value | Method of Analysis |
| Droplet Size | 12.140 ± 0.128 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.155 ± 0.015 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -4.947 ± 0.768 mV | Laser Doppler Anemometry |
| Encapsulation Efficiency (EE%) | 99.153 ± 0.482% | Ultrafiltration Centrifugation & HPLC |
| Drug Loading (DL%) | 1.001 ± 0.002% | Ultrafiltration Centrifugation & HPLC |
| Appearance | Light yellow, clarified, transparent | Visual Observation |
| Thermodynamic Stability | Stable | Centrifugation, Freeze-thaw cycles |
Data adapted from a study on Milbemycin oxime nanoemulsions.[4][5]
II. Mechanism of Action of this compound
This compound exerts its antiparasitic effect by targeting the nervous system of invertebrates.[6] The primary molecular target is the glutamate-gated chloride ion channels (GluCls) located in the nerve and muscle cells of these organisms.[6][7][8]
Binding of this compound to GluCls potentiates the action of the neurotransmitter glutamate, leading to an increased and persistent influx of chloride ions (Cl⁻) into the cell.[6][9] This sustained influx causes hyperpolarization of the neuronal and muscle cell membranes, making them less excitable.[9] The disruption of normal nerve signal transmission results in flaccid paralysis and ultimately the death of the parasite.[6][9] Mammals are largely unaffected because their glutamate-gated channels have a different structure and this compound has a low affinity for their GABA-gated chloride channels, which are primarily located in the central nervous system.[6][10]
III. Experimental Protocols
A. Protocol 1: Preparation of this compound Nanoemulsion
This protocol details the preparation of the nanoemulsion using the phase inversion composition (PIC) method.[4][11]
Materials:
-
This compound
-
Ethyl butyrate (Oil Phase)
-
Tween-80 (Surfactant)
-
Anhydrous ethanol (Co-surfactant)
-
Distilled water (Aqueous Phase)
-
Magnetic stirrer and stir bar
-
Glass beakers
-
Burette or pipette
Procedure:
-
Prepare the Surfactant Mixture (Smix): In a glass beaker, mix Tween-80 and anhydrous ethanol at a mass ratio of 2:1.
-
Prepare the Organic Phase: In a separate beaker, combine the Smix and ethyl butyrate at a mass ratio of 7:3.
-
Dissolve the Drug: Add the desired amount of this compound to the organic phase and stir until it is completely dissolved, forming a clear solution.
-
Form the Nanoemulsion: Place the beaker with the organic phase on a magnetic stirrer and begin vigorous, continuous stirring.
-
Titration: Slowly add distilled water dropwise to the organic phase using a burette or pipette.
-
Phase Inversion: Observe the mixture as water is added. The mixture will initially become viscous and then transition to a more fluid and transparent liquid as the phase inversion occurs, indicating the formation of the O/W nanoemulsion.
B. Protocol 2: In Vitro Drug Release Study
This protocol describes an in vitro drug release study to evaluate the release kinetics of this compound from the nanoemulsion.[1][5]
Materials:
-
This compound nanoemulsion
-
Simulated Intestinal Fluid (0.3% bile salts, 0.9% NaCl, 1% trypsin in distilled water)
-
Regenerated cellulose (B213188) dialysis membrane (MWCO 10,000 Da)
-
Beakers
-
Magnetic stirrer
-
HPLC system for analysis
Procedure:
-
Prepare Dialysis Bag: Cut a piece of the dialysis membrane and soak it in the simulated intestinal fluid for 30 minutes.
-
Load Sample: Accurately weigh 1 g of the this compound nanoemulsion and place it inside the dialysis bag. Securely close both ends of the bag.
-
Release Study Setup: Place the dialysis bag in a beaker containing 100 mL of simulated intestinal fluid. Maintain the temperature at 37 ± 0.5 °C with gentle stirring.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released over time. Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the release mechanism. The in vitro release of milbemycin oxime nanoemulsions has been shown to follow first-order kinetic equations.[1][5]
C. Protocol 3: In Vitro Cellular Uptake Assay (General Protocol)
This is a general protocol for evaluating the cellular uptake of the nanoemulsion, which can be adapted for specific parasite cell lines.
Materials:
-
Parasite cell line (e.g., relevant nematode or arthropod cells)
-
Cell culture medium
-
This compound nanoemulsion with a fluorescent label (e.g., Coumarin-6)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Fluorescence microscope or flow cytometer
-
Cell lysis buffer
-
Fluorometer
Procedure:
-
Cell Seeding: Seed the parasite cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing the fluorescently labeled this compound nanoemulsion at various concentrations. Include a control group with the free fluorescent dye.
-
Incubation: Incubate the cells for a specific period (e.g., 2, 4, 6 hours) at the appropriate temperature and CO2 conditions.
-
Washing: After incubation, remove the treatment medium and wash the cells three times with cold PBS to remove any non-internalized nanoemulsion.
-
Qualitative Analysis (Fluorescence Microscopy): Observe the cells under a fluorescence microscope to visualize the cellular uptake of the nanoemulsion.
-
Quantitative Analysis (Flow Cytometry or Fluorometry):
-
Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Fluorometry: Lyse the cells using a suitable lysis buffer. Measure the fluorescence intensity of the cell lysate using a fluorometer. Normalize the fluorescence intensity to the total protein content of the lysate.
-
D. Protocol 4: In Vivo Efficacy Study (Synthesized Protocol for Ectoparasites)
This protocol is a synthesized guideline for an in vivo efficacy study against an ectoparasite (e.g., mites) in a relevant animal model (e.g., rabbits or dogs).
Materials:
-
Animal model (e.g., rabbits with induced Psoroptes cuniculi infestation)
-
This compound nanoemulsion
-
Placebo nanoemulsion (without the active drug)
-
Positive control (a commercial ectoparasiticide)
-
Method for parasite infestation and counting
Procedure:
-
Animal Acclimatization and Infestation: Acclimatize the animals to the housing conditions. Induce a controlled infestation with the target ectoparasite.
-
Group Allocation: Randomly divide the infested animals into treatment groups (e.g., n=6-8 per group):
-
Group 1: Negative Control (untreated or placebo nanoemulsion)
-
Group 2: this compound nanoemulsion (test article)
-
Group 3: Positive Control
-
-
Treatment Administration: Administer the respective treatments to the animals. The nanoemulsion can be administered orally or topically depending on the target application.
-
Efficacy Assessment: At predetermined time points post-treatment (e.g., days 7, 14, 21, 28), assess the parasite load on each animal. This can be done by lesion scoring, mite counts from skin scrapings, or other relevant methods.
-
Data Analysis: Calculate the percentage reduction in parasite count for each treatment group compared to the negative control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the results.
-
Clinical Observations: Monitor the animals throughout the study for any signs of adverse reactions to the treatments.
IV. Conclusion
The formulation of this compound into nanoemulsions presents a viable strategy to enhance its drug delivery characteristics. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to further explore and optimize these advanced formulations for improved antiparasitic therapies. The detailed methodologies for preparation, characterization, and evaluation will aid in the systematic development and assessment of this compound nanoemulsions for veterinary applications.
References
- 1. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. World association for the advancement of veterinary parasitology (WAAVP) guideline for testing the efficacy of ectoparasiticides for fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 6. In vitro and in vivo anti-parasitic activity of curcumin nanoemulsion on Leishmania major (MRHO/IR/75/ER) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nda.or.ug [nda.or.ug]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. Published Guidelines [waavp.org]
Application Notes and Protocols: Sourcing and Handling of Milbemycin A3 Oxime Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the sourcing, handling, and analytical characterization of Milbemycin A3 oxime reference standards. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and safety of research and development activities involving this potent anthelmintic agent.
Sourcing High-Purity this compound
The quality of the analytical standard is fundamental to the reliability of any experimental data. It is imperative to source this compound from reputable suppliers who provide a comprehensive Certificate of Analysis (CoA).
Recommended Suppliers:
-
LGC Standards
-
Cayman Chemical
-
Simson Pharma Limited
-
United States Pharmacopeia (USP)
When selecting a supplier, scrutinize the CoA for the following information:
-
Certified purity value and the analytical method used for determination (e.g., HPLC, qNMR).[1]
-
Data from identity tests (e.g., NMR, Mass Spectrometry, IR spectroscopy).[1]
-
Lot number and expiration date.
Every compound from reputable suppliers should be accompanied by a Certificate of Analysis.[2]
Physicochemical and Stability Data
This compound is a semi-synthetic macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus.[3][4][5] It is a key component of the veterinary drug milbemycin oxime, which is a mixture of Milbemycin A3 and A4 oximes.[3][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 114177-14-9 | [2][5][6][7][8][9][10][11] |
| Molecular Formula | C₃₁H₄₃NO₇ | [5][6][9][11] |
| Molecular Weight | 541.69 g/mol | [5][6][9][11] |
| Appearance | White solid | [5][6] |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [6][11] |
| Long-Term Storage | -20°C | [6][11] |
Table 2: Typical Quality Control Specifications for this compound Reference Standard
| Test | Specification |
| Purity (by HPLC) | ≥ 98% |
| Milbemycin A4 Oxime | ≤ 1.0% |
| Other Individual Impurities | ≤ 0.5% |
| Total Impurities | ≤ 2.0% |
| Loss on Drying | ≤ 1.0% |
| Residue on Ignition | ≤ 0.1% |
| Note: These specifications are illustrative. Always refer to the Certificate of Analysis provided with the specific lot of the reference standard.[6] |
Stability Information:
Proper storage is crucial to maintain the integrity of the this compound reference standard.[6] Long-term storage at -20°C is recommended.[6][11] Forced degradation studies on the closely related milbemycin oxime have shown that the molecule is susceptible to degradation under acidic and basic hydrolysis, as well as oxidative conditions.[6]
Safety and Handling Protocols
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is essential to follow standard laboratory safety procedures.[8]
Personal Protective Equipment (PPE):
-
Respiratory Protection: In case of brief exposure or low pollution, use a respiratory filter device. For intensive or longer exposure, use a self-contained breathing apparatus.[12]
-
Hand Protection: Wear protective gloves. The glove material has to be impermeable and resistant to the product.[12]
-
Eye Protection: Use tightly sealed goggles.[12]
-
Skin and Body Protection: Wear appropriate protective clothing.
Handling Procedures:
-
Material should be handled with caution, avoiding any direct contact.[13]
-
Whenever possible, handle the material in a laboratory hood.[13]
-
Avoid the formation of dust and aerosols.[14]
-
Wash hands thoroughly after handling.[15]
-
Do not eat, drink, or smoke when using this product.[15]
First Aid Measures:
-
After Inhalation: Supply fresh air; consult a doctor in case of complaints.[8]
-
After Skin Contact: Generally, the product does not irritate the skin. Wash with plenty of water.[8][9]
-
After Eye Contact: Rinse opened eye for several minutes under running water.[8]
-
After Swallowing: If symptoms persist, consult a doctor.[8]
Disposal:
Dispose of waste in a safe manner in accordance with local, state, and federal regulations.[13][16] This material and its container must be disposed of as hazardous waste.[16]
Mechanism of Action: Signaling Pathway
This compound exerts its antiparasitic effect by targeting the nervous system of invertebrates.[6] The primary mechanism involves the potentiation of glutamate-gated chloride ion channels (GluCls), which are unique to invertebrates.[6] This leads to an influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent paralysis and death of the parasite.[6]
Caption: Simplified signaling pathway of this compound in invertebrates.
Analytical Methods and Protocols
Accurate quantification of this compound is critical for research, quality control, and pharmacokinetic studies.[3] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.[3]
HPLC-UV Method for Quantification
This method is suitable for the simultaneous estimation of milbemycin oxime and its related substances in bulk and tablet dosage forms.[1][3]
Table 3: Isocratic HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | Supelco Ascentis Express C18 (100 mm x 3.0 mm, 2.7 µm) |
| Mobile Phase | 30% 0.05% Phosphoric acid in water : 70% (Methanol:Acetonitrile (B52724), 6:4 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 244 nm |
| Reference:[4] |
Protocol: Sample Preparation (Bulk Drug Substance)
-
Accurately weigh and dissolve 100 mg of milbemycin oxime in the diluent to prepare a stock solution of 1000 µg/mL.[3]
-
Further dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the method.
Protocol: Sample Preparation (Tablets)
-
Weigh and powder twenty tablets.[3]
-
An amount of powder equivalent to 100 mg of milbemycin oxime is dissolved in 100 mL of diluent.[3]
-
Sonicate the solution for 20 minutes.[3]
-
Filter the solution through a 0.22 µm nylon syringe filter before injection.[4]
Data Analysis:
-
Identify and integrate the peak corresponding to this compound.[4]
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.[4]
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).[4]
-
Use the calibration curve to determine the concentration of this compound in the sample solutions.[4]
LC-MS/MS Method for Quantification in Plasma
This method is suitable for the sensitive and selective quantification of this compound in biological matrices like plasma.[17]
Table 4: LC-MS/MS Method Parameters
| Parameter | Value |
| Linearity Range | 2.5–250 ng/mL |
| LLOQ | 2.5 ng/mL |
| Intraday Precision (%RSD) | 1.69–8.34% |
| Intraday Accuracy | 98.39–105.18% |
| Reference:[17] |
Protocol: Sample Preparation (Plasma)
-
To 200 µL of plasma, add 800 µL of acetonitrile containing an internal standard.[4][17]
-
Take 0.5 mL of the supernatant and add 0.5 mL of ultrapure water.[4][17]
-
Filter the solution through a 0.22 µm nylon syringe filter before injection.[4][17]
Experimental Workflow for Reference Standard Validation
The validation of a this compound reference standard is a critical process to ensure its suitability for its intended use.
Caption: A typical workflow for the validation of a chemical reference standard.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CAS No- 114177-14-9 | Simson Pharma Limited [simsonpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | CAS 114177-14-9 | LGC Standards [lgcstandards.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. kmpharma.in [kmpharma.in]
- 10. chemicalbook.com [chemicalbook.com]
- 11. bioaustralis.com [bioaustralis.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sds.edqm.eu [sds.edqm.eu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Crystallization of Milbemycin A3 Oxime
Introduction
Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone that is a key component of the broad-spectrum antiparasitic agent, milbemycin oxime.[1][2] The synthesis of this compound from its natural precursor, Milbemycin A3, is a two-step process involving oxidation followed by oximation.[3][4][5] Purification of the final product is critical to ensure its safety and efficacy. Crystallization is a crucial final step in the purification process, designed to isolate this compound in a highly pure, stable, crystalline solid form.[4] This document provides detailed protocols and data for the crystallization of this compound, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties Relevant to Crystallization
Understanding the solubility of this compound is fundamental to developing a successful crystallization protocol. It is generally soluble in various organic solvents but has poor solubility in water.[2][3][4][6]
| Property | Value | Source(s) |
| Appearance | White solid | [3][4] |
| Solubility | Soluble in Ethanol (B145695), Methanol, DMF, DMSO, and Ethyl Acetate.[2][3][6][7] | |
| Poor water solubility.[2][4][6] | ||
| DMF: 30 mg/mL[3] | ||
| DMSO: 30 mg/mL[3] | ||
| Ethanol: 30 mg/mL[3] |
Experimental Protocols
Two primary methods for the crystallization of this compound are described: anti-solvent crystallization and mixed-solvent crystallization.
Protocol 1: Anti-Solvent Crystallization for Crystal Form A
This protocol is based on the method for preparing a specific, stable crystal form (Form A) of this compound.[8] The general principle involves dissolving the crude or wet this compound in a suitable solvent at an elevated temperature, followed by the addition of an anti-solvent to induce crystallization upon cooling.[8]
Materials:
-
Crude or wet this compound
-
Solvent: Ethanol, Acetone, Acetonitrile, or Dimethylformamide (DMF)[8]
-
Anti-solvent: Water or n-Heptane[8]
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude this compound product in a selected solvent (e.g., ethanol, acetone) in a reaction vessel. The concentration of this compound should be between 100 g/L and 500 g/L.[8]
-
Heating: Heat the mixture with stirring to a temperature between 50°C and 80°C until the solid is completely dissolved.[8]
-
Addition of Anti-Solvent: Gradually add the anti-solvent (typically water) to the hot solution. The final volume of the anti-solvent in the mixture should be between 70% and 90%.[8]
-
Crystallization: Control the temperature of the mixed solution to between 30°C and 60°C to induce crystallization.[8] Seeding with a small amount of this compound crystal form A can be performed at this stage to promote crystallization.[8]
-
Isolation: Collect the precipitated crystals by filtration.
-
Drying: Dry the wet crystals in a vacuum oven at a temperature between 60°C and 80°C for 36 to 48 hours to obtain the final, purified this compound Crystal Form A.[8]
Quantitative Data from Experimental Examples for Protocol 1
The following table summarizes the conditions and outcomes of various crystallization experiments using the anti-solvent method.[8]
| Example | Starting Material (Wet) | Solvent (Volume) | Solution Temp. | Anti-Solvent (Volume) | Crystallization Temp. | Drying Conditions | Yield (Wet Crystals) |
| 1 | 2.0 g | Ethanol (5 mL) | 50°C | Water (15 mL) | 40°C | 70°C, 48h vacuum | 1.0 g |
| 2 | 2.0 g | Acetone (5 mL) | 60°C | Water (18 mL) | 35°C | 80°C, 36h vacuum | 0.9 g |
| 3 | 1.0 g | DMF (5 mL) | 70°C | Water (25 mL) | 45°C | 70°C, 48h vacuum | 0.5 g |
| 4 | 2.0 g | Acetonitrile (6 mL) | 70°C | Water (18 mL) | 40°C | 60°C, 48h vacuum | 0.7 g |
Protocol 2: Mixed-Solvent Crystallization and Recrystallization
This protocol describes a purification method involving crystallization from a non-polar/polar mixed solvent system, followed by a recrystallization step.[9]
Materials:
-
Crude this compound
-
Trichloromethane (Chloroform)
-
n-Heptane
-
Ethanol
-
Water
-
Reaction vessel with stirring
-
Filtration apparatus
-
Drying equipment
Procedure:
-
Initial Crystallization: Dissolve the crude this compound product in a mixed solvent of trichloromethane and n-heptane and induce crystallization.[9]
-
Isolation: Filter the reaction mixture to isolate the crystallized product.
-
Recrystallization (Dissolution): Dissolve the collected crystals in ethanol.[9]
-
Recrystallization (Precipitation): While stirring, add the ethanol solution dropwise into water to induce recrystallization.[9]
-
Final Isolation and Drying: Filter the purified crystals and dry them to yield the final this compound product.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the anti-solvent crystallization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. toku-e.com [toku-e.com]
- 8. WO2018006792A1 - Crystal form a of this compound and preparation method thereof - Google Patents [patents.google.com]
- 9. CN105254644A - Preparation method of milbemycin oxime - Google Patents [patents.google.com]
Application Note and Protocols for Pharmacokinetic Study of Milbemycin Oxime Following Oral Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Milbemycin oxime is a broad-spectrum macrocyclic lactone anthelmintic used in veterinary medicine to control and treat a variety of internal and external parasites.[1][2][3] A thorough understanding of its pharmacokinetic profile is essential for optimizing dosage regimens, ensuring efficacy, and maintaining a wide margin of safety. This document provides a detailed guide to designing and conducting a pharmacokinetic study of milbemycin oxime following oral administration in animal models, specifically dogs and cats. It includes comprehensive experimental protocols, data presentation guidelines, and visualizations to aid in the understanding of the experimental workflow and the drug's mechanism of action.
Milbemycin oxime acts on the neurotransmission of invertebrates by potentiating glutamate-gated chloride ion channels, leading to hyperpolarization of neuronal and muscle cell membranes, resulting in paralysis and death of the parasite.[1][3][4][5] Its activity is primarily directed against nematodes and arthropods.[4]
Experimental Design
A robust pharmacokinetic study design is crucial for obtaining reliable and reproducible data. A crossover study design is often employed for pharmacokinetic studies as it minimizes individual animal variation.[6]
Key Considerations for Study Design:
-
Animal Model: The choice of animal model (e.g., Beagle dogs, domestic cats) should be relevant to the target species for the drug's application.[7] Animals should be healthy and acclimated to the study environment for at least two weeks prior to the experiment.[6]
-
Dosage: The dosage of milbemycin oxime should be based on established therapeutic doses, which typically range from 0.25 to 1.0 mg/kg body weight.[6]
-
Formulation: The formulation of the oral dose (e.g., tablet, nanoemulsion, chewable) should be clearly defined as it can significantly impact the pharmacokinetic profile.[6]
-
Administration: Oral administration should be performed in a consistent manner, for example, via a flexible catheter or by direct placement of a tablet.[6]
-
Washout Period: In a crossover design, a washout period of at least 21 days is recommended between treatments to ensure complete elimination of the drug from the system.[6]
-
Control Group: A control group receiving a placebo or the vehicle used for drug formulation may be included to assess any effects of the vehicle or the experimental procedures.
-
Ethical Considerations: All animal procedures must be conducted in accordance with relevant animal welfare regulations and approved by an Institutional Animal Care and Use Committee (IACUC).
Experimental Protocols
Animal Preparation and Dosing
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before drug administration to minimize the effect of food on drug absorption. Water should be available ad libitum.
-
Body Weight: Record the body weight of each animal on the day of dosing to calculate the exact dose.
-
Dose Preparation: Prepare the individual doses of milbemycin oxime according to the study design. For tablets, this may involve cutting them to achieve the desired dose per kilogram of body weight.[6]
-
Administration: Administer the dose orally. For tablets, ensure the animal swallows the entire dose. For liquid formulations, administer using a gavage needle or a syringe with a flexible catheter.[6]
-
Post-Dosing Observation: Observe the animals for any adverse reactions immediately after dosing and at regular intervals throughout the study.
Blood Sample Collection
-
Collection Sites: Blood samples (approximately 0.6 mL) can be collected from a suitable peripheral vein, such as the cephalic or saphenous vein.[6] It is advisable to alternate limbs for subsequent collections to minimize discomfort to the animal.[6]
-
Collection Tubes: Collect blood samples into heparinized tubes to prevent coagulation.[6]
-
Sampling Time Points: A typical blood sampling schedule following oral administration would be: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 10, 12, 24, and 48 hours post-dose.[6] The exact time points may be adjusted based on the expected pharmacokinetic profile of the specific formulation.
-
Plasma Separation: Centrifuge the blood samples at approximately 4000 x g for 10 minutes to separate the plasma.[6]
-
Storage: Transfer the resulting plasma into clearly labeled cryovials and store at -20°C or lower until analysis.[6]
Bioanalytical Method for Milbemycin Oxime Quantification
The concentration of milbemycin oxime in plasma samples is typically determined using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.[6][8][9][10]
3.3.1. Sample Preparation (Protein Precipitation Method)
This is a common and straightforward method for extracting milbemycin oxime from plasma.[8][9]
-
To 200-300 µL of plasma in a microcentrifuge tube, add a protein precipitating agent such as acetonitrile (B52724) (e.g., 800 µL to 1.2 mL).[6][8][9] An internal standard (e.g., moxidectin) should be included in the acetonitrile to correct for extraction variability.[8][9]
-
Vortex the mixture for 1-3 minutes to ensure thorough mixing and protein precipitation.[6][8][9]
-
Centrifuge the samples at a high speed (e.g., 5,000-12,000 rpm) for 10 minutes at 4°C.[6][9]
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase before injection.[8]
3.3.2. HPLC-UV Method Conditions (Example) [6]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile and an ammonium (B1175870) acetate (B1210297) buffer.[6][10] For example, 86% acetonitrile and 14% 0.5 mmol/L ammonium acetate buffer.[6]
-
Flow Rate: 1 mL/min.[6]
-
Detection Wavelength: 249 nm.[6]
-
Column Temperature: 25°C.[6]
3.3.3. LC-MS/MS Method Conditions (Example) [8][9]
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.[8]
-
Ionization Mode: Positive electrospray ionization (ESI+).[8][9]
-
Scan Type: Multiple Reaction Monitoring (MRM) for specific detection of milbemycin oxime and the internal standard.[8][9]
Data Presentation
Quantitative pharmacokinetic data should be summarized in clear and concise tables to facilitate comparison between different formulations or study groups.
Table 1: Pharmacokinetic Parameters of Milbemycin Oxime in Dogs Following a Single Oral Administration.
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |
| Tablet | 1 | 0.33 ± 0.07 | 2.47 ± 1.90 | - | - | 51.44 ± 21.76 | [6] |
| Nanoemulsion | 1 | 8.87 ± 1.88 | 0.33 ± 0.13 | - | - | 99.26 ± 12.14 | [6] |
| Chewable | 0.5 | - | 1-2 | - | 38.4 ± 9.6 | 80.5 (A3) / 65.1 (A4) | [4] |
| Tablet | - | ~0.4 | >1 | ~7-9 | ~65 | - | [11] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Milbemycin Oxime in Cats Following a Single Oral Administration.
| Parameter | Value | Reference |
| Tmax (h) | ~2 | [3][12] |
| T½ (h) | ~13 ± 9 | [3][12] |
Tmax: Time to reach maximum plasma concentration; T½: Elimination half-life.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and workflows.
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Mechanism of action of milbemycin oxime.
References
- 1. Pharmacological particulars - Milbemax Tablets for Dogs [noahcompendium.co.uk]
- 2. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 3. evanspharmacy.com [evanspharmacy.com]
- 4. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. galaxcommerce.com.br [galaxcommerce.com.br]
- 12. Pharmacological particulars - Milbemax Tablets for Cats and Kittens [noahcompendium.co.uk]
Application Notes and Protocols for the Semi-Synthetic Laboratory Procedure of Milbemycin Oxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the semi-synthetic laboratory procedures to generate milbemycin oxime derivatives. This document is intended to guide researchers through the synthesis, characterization, and evaluation of these potent antiparasitic compounds.
Introduction
Milbemycins are a class of macrocyclic lactones produced by fermentation of Streptomyces species, notably Streptomyces hygroscopicus. These compounds exhibit a broad spectrum of activity against worms (anthelmintic) and mites (miticide).[1] Milbemycin oxime, a semi-synthetic derivative, is a commercially successful antiparasitic agent used in veterinary medicine.[2] It is typically a mixture of the 5-oxime derivatives of milbemycin A3 and milbemycin A4.[2]
The semi-synthetic modification of the milbemycin scaffold allows for the generation of novel analogs with potentially improved potency, a broader spectrum of activity, and enhanced pharmacokinetic properties.[2] Structure-activity relationship (SAR) studies are therefore crucial in the development of new and more effective milbemycin-based antiparasitic drugs.[2]
Mechanism of Action
The primary mechanism of action for milbemycins and their oxime derivatives involves the modulation of invertebrate-specific glutamate-gated chloride channels (GluCls).[2][3] These channels are critical for inhibitory neurotransmission in invertebrates but are absent in vertebrates, providing the basis for their selective toxicity.[3] The binding of milbemycin oxime to GluCls acts as a positive allosteric modulator and a direct agonist, leading to an irreversible opening of the chloride channels.[3] This influx of chloride ions causes hyperpolarization of neuronal and muscular cells, resulting in flaccid paralysis and eventual death of the parasite.[3][4] Some studies also suggest an interaction with GABAergic and cholinergic mechanisms.[5]
Caption: Mechanism of action of milbemycin oxime on invertebrate glutamate-gated chloride channels.
Semi-Synthetic Procedure: A Two-Step Approach
The synthesis of milbemycin oxime derivatives from the parent milbemycin (e.g., Milbemycin A3) is a well-established two-step process.[2][6] The initial step involves the selective oxidation of the C5-hydroxyl group to a ketone, followed by the oximation of the newly formed ketone.[2][7]
Caption: General workflow for the semi-synthetic preparation of this compound derivatives.
Experimental Protocols
Protocol 1: Oxidation of Milbemycin A3 to 5-Keto-Milbemycin A3
This protocol describes the selective oxidation of the allylic hydroxyl group at the C5 position of Milbemycin A3.
Materials:
-
Milbemycin A3
-
Dichloromethane (B109758) (DCM), HPLC grade
-
Activated Manganese Dioxide (MnO₂) or Piperidine (B6355638) nitrogen oxygen free radical catalyst with a halide promoter and a hypochlorite (B82951) or chlorite (B76162) oxidizer[8]
-
Celite
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Round-bottom flask
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Procedure using Manganese Dioxide:
-
Dissolution: Dissolve Milbemycin A3 in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Cooling: Cool the solution to 0-5 °C using an ice bath.[2]
-
Oxidation: Add activated MnO₂ portion-wise to the stirred solution.[2] The excess of MnO₂ is typically required.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.[2]
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with dichloromethane.[2]
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, 5-keto-Milbemycin A3, can be purified by column chromatography on silica gel.[2]
Procedure using Hypochlorite/TEMPO:
-
Reaction Setup: Dissolve Milbemycin A3 and the piperidine nitrogen oxygen free radical catalyst in dichloromethane in a reaction vessel. Cool the mixture to between -5°C and 15°C.[7]
-
Oxidizer Addition: Prepare a solution of the oxidizer (e.g., sodium hypochlorite) in saturated sodium bicarbonate solution, adjusting the pH to between 8.5 and 11.5. Add this solution dropwise to the reaction mixture over 0.5 to 4 hours while maintaining the temperature.[7]
-
Monitoring: Monitor the reaction progress by HPLC.[6]
-
Quenching: Once the reaction is complete, quench it with a reducing agent such as sodium thiosulfate.[6]
-
Extraction and Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. The intermediate ketone is then extracted and purified.[6][8]
Protocol 2: Oximation of 5-Keto-Milbemycin A3
This protocol details the conversion of the intermediate ketone to the final oxime derivative.
Materials:
-
Purified 5-Keto-Milbemycin A3
-
Pyridine (B92270) or 1,4-Dioxane[2][6]
-
Hydroxylamine (B1172632) hydrochloride or desired O-substituted hydroxylamine hydrochloride
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Stirring apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the purified 5-keto-Milbemycin A3 in a solvent mixture, typically methanol and pyridine or 1,4-dioxane.[2][6]
-
Addition of Hydroxylamine: Add the desired hydroxylamine hydrochloride derivative. The choice of this reagent will determine the R-group on the resulting oxime.[2]
-
Reaction: Stir the reaction mixture at room temperature or heat to 25-35°C. The reaction time can vary from a few hours to overnight (10-16 hours).[2][9]
-
Monitoring: Monitor the reaction by TLC.[6]
-
Work-up: Once the reaction is complete, remove the solvents under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude this compound derivative can be purified by column chromatography.[2]
Data Presentation
The biological activity of newly synthesized milbemycin oxime derivatives is a critical aspect of their evaluation. Structure-activity relationship studies often involve in vitro and in vivo assays against various parasites.
Table 1: In Vitro Microfilaricidal Activity of Milbemycin A3 5-Oxime Derivatives [2]
| Compound | R Group on Oxime | Relative Activity |
| Milbemycin A3 | - | Baseline |
| Milbemycin A3 5-oxime | H | High |
| Milbemycin A3 5-(O-methyl-oxime) | CH₃ | Data in original article |
| Milbemycin A3 5-(O-ethyl-oxime) | C₂H₅ | Data in original article |
Note: This table is representative of the data presented in Tsukamoto et al., 1991. Researchers are encouraged to consult the original publication for detailed quantitative values.[2]
Table 2: Insecticidal Activities of Milbemycin Analogues (LC₅₀ in mg L⁻¹) [10]
| Compound | Substituent | Oriental Armyworm | Black Bean Aphid |
| 4Ib | 2,2-dimethylbutanoyl | 0.250 | 0.150 |
| 4IIm | phenylacetyl | 0.204 | 0.070 |
| 4IIn | (Z)-1-(methoxyimino)-1-phenylacetyl | 0.350 | 0.120 |
Analytical Characterization
The synthesized milbemycin oxime derivatives should be thoroughly characterized to confirm their structure and purity.
Table 3: Common Analytical Techniques for Milbemycin Oxime Derivatives
| Technique | Purpose | Typical Parameters |
| LC-MS/MS | Identification and quantification in plasma and other matrices.[11][12] | Mobile Phase: Acetonitrile and ammonium (B1175870) acetate buffer gradient. Detection: Positive ESI mode, monitoring precursor and product ions.[11][13] |
| RP-HPLC | Purity assessment and quantification in bulk drug and dosage forms.[14] | Column: C18. Mobile Phase: Methanol:Water (70:30). Detection Wavelength: 253 nm.[14] |
| NMR Spectroscopy | Structural elucidation of the final products and any degradation products.[13][15] | ¹H NMR and ¹³C NMR are used to confirm the chemical structure.[15] |
Conclusion
The semi-synthetic modification of milbemycins offers a promising avenue for the discovery of novel antiparasitic agents. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, characterize, and evaluate new milbemycin oxime derivatives. Careful adherence to these methodologies, coupled with thorough analytical characterization and biological testing, will be essential for advancing the development of the next generation of antiparasitic drugs.
References
- 1. Milbemycin oxime - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. In vitro effects of milbemycin oxime: mechanism of action against Angiostrongylus cantonensis and Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
- 10. Design, synthesis, and biological activities of milbemycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 13. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 14. jetir.org [jetir.org]
- 15. pubs.acs.org [pubs.acs.org]
Application of Milbemycin A3 Oxime in Antifungal Activity Screening
Introduction
Milbemycin A3 oxime, a semi-synthetic derivative of the macrocyclic lactone milbemycin A3, has demonstrated significant potential in the field of antifungal research. While traditionally recognized for its potent anthelmintic and insecticidal properties, recent studies have unveiled its intrinsic antifungal activity and, more notably, its role as a powerful chemosensitizer. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for antifungal activity screening. Its primary mechanism of antifungal action involves the inhibition of ATP-binding cassette (ABC) transporters in fungi, which are often responsible for the efflux of antifungal drugs, leading to drug resistance.[1][2][3][4] By blocking these transporters, this compound can restore or enhance the efficacy of conventional antifungal agents, such as azoles.[2][4] Furthermore, it exhibits inherent fungicidal activity at higher concentrations, which is believed to be associated with the generation of reactive oxygen species (ROS).[1][4]
These properties make this compound a valuable tool in antifungal drug discovery and a potential candidate for combination therapies against resistant fungal pathogens.
Data Presentation
The following tables summarize the quantitative data on the antifungal activity of this compound, both alone and in combination with other antifungal agents.
Table 1: In Vitro Minimum Inhibitory Concentrations (MICs) of this compound Against Various Fungal Species
| Fungal Species | Strain | This compound MIC (µg/mL) |
| Candida glabrata | DSY562 | 6.4 |
| Candida glabrata | DSY565 | 6.4 |
| Candida albicans | SC5314 | 6.4 |
| Candida albicans | DSY294 | 6.4 |
Data sourced from a study by Silva et al. (2013) as presented in a public database.
Table 2: Synergistic Activity of Milbemycin Oxime with Fluconazole (B54011) Against Candida auris
| Isolate | Fluconazole MIC (µg/mL) | Milbemycin Oxime MIC (µg/mL) | Fluconazole MIC in combination with Milbemycin Oxime (µg/mL) | Milbemycin Oxime Concentration in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| Clinical Isolate 1 | 64 | >16 | 8 | 4 | 0.25 | Synergistic |
| Clinical Isolate 2 | 2 | >16 | 1 | 2 | >0.5 | Indifferent |
| Clinical Isolate 3 | 128 | >16 | 16 | 4 | 0.25 | Synergistic |
| Clinical Isolate 4 | 2 | >16 | 0.5 | 2 | 0.25 | Synergistic |
| Lab Strain (WT) | 2 | >16 | 0.5 | 2 | 0.25 | Synergistic |
| Lab Strain (CDR1 OE) | 128 | >16 | 4 | 4 | ≤0.5 | Synergistic |
| Lab Strain (cdr1Δ) | 2 | >16 | 1 | 2 | >0.5 | Indifferent |
Note: Data is for milbemycin oxime, a mixture containing this compound. FICI ≤ 0.5 indicates synergy. Data adapted from a 2025 study on the impact of milbemycin oxime on fluconazole resistance in Candida auris.[4][5]
Experimental Protocols
Broth Microdilution Checkerboard Assay for Synergy Testing
This protocol is used to determine the synergistic, additive, indifferent, or antagonistic interactions between this compound and another antifungal agent.
Materials:
-
96-well microtiter plates
-
This compound stock solution (in DMSO)
-
Stock solution of the second antifungal agent (e.g., fluconazole)
-
Fungal inoculum, adjusted to the desired concentration in RPMI-1640 medium
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)
-
Spectrophotometer or microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient of the two compounds. Serially dilute this compound horizontally and the second antifungal agent vertically.
-
Drug Dilution:
-
Add 50 µL of RPMI-1640 to all wells except the first column.
-
Add 100 µL of the highest concentration of the second antifungal agent to the first well of each row and perform serial dilutions down the columns.
-
Add 50 µL of RPMI-1640 to all wells except the first row.
-
Add 100 µL of the highest concentration of this compound to the first well of each column and perform serial dilutions across the rows.
-
This will result in a checkerboard pattern of drug concentrations. Include drug-free wells as growth controls and sterile wells as negative controls.
-
-
Inoculation: Add 100 µL of the fungal inoculum (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts) to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control, which can be assessed visually or by measuring absorbance at 600 nm.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Rhodamine 6G (R6G) Efflux Assay
This assay measures the activity of ABC transporters by monitoring the efflux of the fluorescent substrate Rhodamine 6G. Inhibition of R6G efflux by this compound indicates its effect on these transporters.
Materials:
-
Fungal cells
-
Phosphate-buffered saline (PBS)
-
2-deoxy-D-glucose
-
Rhodamine 6G
-
Glucose
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Cell Preparation: Culture fungal cells to mid-log phase, harvest by centrifugation, and wash twice with PBS.
-
Depletion of Energy: Resuspend the cells in PBS containing 2-deoxy-D-glucose (to inhibit glycolysis) and incubate for 1 hour at 30°C to deplete intracellular ATP.
-
R6G Loading: Add Rhodamine 6G to the cell suspension and incubate for 90 minutes at 30°C to allow for substrate uptake.
-
Washing: Centrifuge the cells and wash with cold PBS to remove extracellular R6G.
-
Efflux Measurement: Resuspend the R6G-loaded cells in PBS with or without this compound at the desired concentration.
-
Initiation of Efflux: Initiate efflux by adding glucose to the cell suspension.
-
Fluorescence Monitoring: Monitor the fluorescence of the supernatant over time using a fluorometer (excitation ~525 nm, emission ~555 nm). An increase in fluorescence indicates the efflux of R6G from the cells.
-
Data Analysis: Compare the rate of R6G efflux in the presence and absence of this compound. A reduced rate of efflux in the presence of the compound indicates inhibition of ABC transporters.
Visualizations
Signaling Pathway of this compound's Antifungal Action
Caption: Mechanism of this compound's synergistic antifungal activity.
Experimental Workflow for High-Throughput Synergy Screening
Caption: Workflow for identifying synergistic antifungal compounds with this compound.
Logical Relationship for Screening Cascade
Caption: Logical decision-making cascade for antifungal synergy screening.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. medium.com [medium.com]
- 4. Impact of milbemycin oxime on fluconazole resistance in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of milbemycin oxime on fluconazole resistance in Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Milbemycin Oxime in Pharmaceutical Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Milbemycin oxime is a broad-spectrum antiparasitic agent used in veterinary medicine to control and treat various parasitic infections in animals.[1][2] It is a macrocyclic lactone derived from the fermentation of Streptomyces hygroscopicus var. aureolaccrimosus.[3] The drug substance is typically a mixture of milbemycin oxime A4 and milbemycin oxime A3.[2][3] Accurate and reliable quantitative analysis of milbemycin oxime in pharmaceutical dosage forms is crucial for ensuring product quality, safety, and efficacy.
This document provides detailed application notes and protocols for the quantitative analysis of milbemycin oxime using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are widely employed for their sensitivity, specificity, and accuracy.
I. Analytical Methodologies
Two primary analytical techniques are detailed for the quantification of milbemycin oxime:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and commonly used method for routine quality control analysis of milbemycin oxime in solid dosage forms like tablets.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, particularly suitable for the quantification of milbemycin oxime in biological matrices such as plasma, and for low-concentration formulations.
II. Quantitative Data Summary
The following tables summarize key quantitative data from validated analytical methods for milbemycin oxime, providing a comparative overview of their performance.
Table 1: HPLC-UV Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Dosage Form | Tablets | Bulk and Tablets | Nanoemulsions |
| Linearity Range | 20-80 µg/mL[4] | 40-80 ppm[1] | 0.1-200 µg/mL[5] |
| Correlation Coefficient (R²) | 1.0[4] | >0.999[1] | 0.999[5] |
| Retention Time | 3.005 min[4] | 3.005 min[1] | Not Specified |
| Accuracy (% Recovery) | Not Specified | 100.20% - 100.23%[1] | Not Specified |
| Precision (% RSD) | < 2.0[4] | 1.14[1] | < 1.35%[5] |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.025 µg/mL[5] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 0.05 µg/mL[5] |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Method 1 (Canine Plasma) | Method 2 (Cat Plasma) |
| Matrix | Canine Plasma | Cat Plasma |
| Linearity Range | 2.0–500 ng/mL[3][6][7][8] | 2.5–250 ng/mL[9] |
| Correlation Coefficient (R²) | 0.997[7] | ≥0.998[9] |
| Limit of Quantification (LOQ) | 2.0 ng/mL[7][8] | 2.5 ng/mL[9] |
| Accuracy (% of Nominal) | Not Specified | 91.78–101.33% (inter-day)[9] |
| Precision (% RSD, inter-day) | Not Specified | 4.54–9.98%[9] |
| Recovery | >75% at 0.1-10 ng/mL[7] | 96.91–100.62%[2] |
III. Experimental Protocols
A. HPLC-UV Method for Solid Dosage Forms (Tablets)
This protocol is a composite based on established methods for the analysis of milbemycin oxime in tablets.[1][4]
1. Materials and Reagents:
-
Milbemycin Oxime Reference Standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade/deionized)
-
Tablets containing milbemycin oxime
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Inertsil ODS C18 column (e.g., 150 x 4.6 mm, 5 µm)[4]
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Column Temperature: Ambient
-
Injection Volume: 20 µL[4]
4. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Milbemycin Oxime Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (e.g., methanol). Sonicate for 20 minutes to ensure complete dissolution.[3][4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the linear range (e.g., 20-80 µg/mL).[4]
5. Preparation of Sample Solutions:
-
Weigh and powder twenty tablets to obtain a homogenous mixture.[3][4]
-
Accurately weigh an amount of the powdered tablets equivalent to 100 mg of milbemycin oxime and transfer it to a 100 mL volumetric flask.[3][4]
-
Add approximately 70 mL of diluent, sonicate for 20 minutes, and then dilute to volume with the diluent.[3][4]
-
Filter the solution through a 0.45 µm syringe filter before injection.
6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (diluent), followed by the standard solutions and then the sample solutions.
-
Record the chromatograms and measure the peak area for milbemycin oxime.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of milbemycin oxime in the sample solutions using the calibration curve.
-
Calculate the amount of milbemycin oxime per tablet.
B. LC-MS/MS Method for Biological Fluids (Plasma)
This protocol is based on methods developed for the quantification of milbemycin oxime in canine and feline plasma.[6][7][9]
1. Materials and Reagents:
-
Milbemycin Oxime Reference Standard
-
Internal Standard (IS) (e.g., moxidectin)[9]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ammonium Acetate
-
Formic Acid
-
Water (LC-MS grade)
-
Control animal plasma
2. Equipment:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source[3][6]
-
C18 analytical column (e.g., Waters Xterra C18, 3.5 µm, 3 x 100 mm)[6]
-
Solid-Phase Extraction (SPE) cartridges (C18)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water[9]
-
Mobile Phase B: Acetonitrile[9]
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a higher percentage of mobile phase B to elute the analyte.
-
Column Temperature: 35-40 °C
-
Injection Volume: 10 µL[9]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions (MRM): Specific precursor-to-product ion transitions for milbemycin oxime and the internal standard should be determined and optimized. For example, for milbemycin oxime A4, a potential transition could be monitored.
5. Preparation of Standard and QC Samples:
-
Stock Solutions: Prepare stock solutions of milbemycin oxime and the internal standard in acetonitrile or methanol.[9]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking control plasma with appropriate volumes of the working standard solutions to cover the desired concentration range (e.g., 2.5-250 ng/mL).[9]
6. Sample Preparation (Protein Precipitation and SPE):
-
To 200 µL of plasma sample, add 800 µL of acetonitrile containing the internal standard.[9]
-
Vortex the mixture for 30 seconds to precipitate proteins.[10]
-
Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.[9][10]
-
Transfer the supernatant to a clean tube.
-
For further cleanup, perform Solid-Phase Extraction (SPE). Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant and wash with a weak organic solvent. Elute the analyte with a stronger organic solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition and inject it into the LC-MS/MS system.
IV. Visualizations
Experimental Workflows
Caption: Workflow for HPLC-UV analysis of milbemycin oxime in tablets.
Caption: Workflow for LC-MS/MS analysis of milbemycin oxime in plasma.
References
- 1. jetir.org [jetir.org]
- 2. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. ijirt.org [ijirt.org]
- 5. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Milbemycin A3 oxime stability studies and degradation product identification
This technical support center is designed for researchers, scientists, and drug development professionals working with Milbemycin A3 oxime. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during stability studies and routine experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by oxidation, pH, and light.[1][2] Forced degradation studies have demonstrated its susceptibility to oxidative stress, as well as hydrolysis under acidic and alkaline conditions.[1][3][4] It is also sensitive to heat and photolytic stress, although typically to a lesser extent.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, solid this compound should be stored at -20°C.[1][5] Aqueous solutions are not recommended for storage for more than one day due to significant degradation.[1][5] If you have prepared stock solutions in organic solvents such as DMSO, ethanol (B145695), or methanol, it is advisable to purge the solution with an inert gas like nitrogen or argon before sealing and storing at -20°C or -80°C for longer-term storage to minimize exposure to oxygen.[1][5] Aliquoting stock solutions is recommended to avoid repeated freeze-thaw cycles.[5]
Q3: What are the best solvents for dissolving this compound?
A3: this compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[5][6][7] It has limited solubility in water.[6][7] To prepare an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like ethanol and then dilute with the aqueous buffer.[5]
Q4: What are the known degradation products of this compound?
A4: Under forced degradation conditions, multiple degradation products of milbemycin oxime have been identified. A major degradation product formed under oxidative stress (e.g., exposure to hydrogen peroxide) is 3,4-dihydroperoxide Milbemycin Oxime A4.[1][3][4] Studies have reported the observation of up to twelve major degradation products under various stress conditions including acid and base hydrolysis, oxidation, heat, and photolysis.[2][3][4]
Q5: How can I monitor the degradation of my this compound sample?
A5: The most effective way to monitor the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] These methods are designed to separate the intact drug from its degradation products, allowing for their detection and quantification.[8] LC-MS/MS can also be used for more sensitive detection and identification of degradation products.[9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent experimental results | Degradation of this compound in solution due to improper storage or handling. | • Prepare fresh stock solutions for critical experiments.[1][5] • Aliquot stock solutions to avoid multiple freeze-thaw cycles.[5] • Store solutions protected from light and at the recommended temperature (-20°C or -80°C).[1][5] • For solutions in organic solvents, consider sparging with an inert gas to remove dissolved oxygen.[1] |
| Appearance of unexpected peaks in HPLC chromatogram | Formation of degradation products due to exposure to light, heat, oxygen, or non-neutral pH. | • Review the solution preparation, storage, and handling procedures to identify potential sources of stress. • Use a well-validated, stability-indicating HPLC method to resolve the parent compound from its degradants.[8] • If possible, use mass spectrometry (LC-MS) to identify the unknown peaks by comparing their mass-to-charge ratio with known degradation products.[2] • To minimize photolysis, protect solutions from light using amber vials or by wrapping containers in aluminum foil.[1] |
| Precipitation of this compound in aqueous solutions | Low aqueous solubility of the compound. | • Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol) first.[1][5] • Dilute the stock solution with the aqueous buffer just before use.[1] • Ensure the final concentration of the organic solvent in the aqueous solution is low enough to not interfere with your experiment but sufficient to maintain solubility.[1] |
| Low yield or incomplete reaction during synthesis/derivatization | Degradation of this compound under the reaction conditions. | • Monitor the reaction progress closely using HPLC to identify the formation of degradation products alongside the desired product.[2] • Optimize reaction conditions such as temperature, pH, and reaction time to minimize degradation. For instance, in the oximation of Milbemycin A3, avoid prolonged exposure to strong acids or bases.[2] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Accurately weigh a suitable amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to obtain a known concentration.
2. Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified duration.
-
Base Hydrolysis: Treat the stock solution with an appropriate concentration of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) and heat at a controlled temperature (e.g., 60°C) for a specified duration.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or elevated temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat at a specific temperature (e.g., 80°C).
-
Photolytic Degradation: Expose a solid sample and a solution of this compound to UV and/or visible light in a photostability chamber.
3. Sample Analysis:
-
At predetermined time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method, typically with a C18 column and a gradient mobile phase of acetonitrile and water.[1][8]
-
Use a photodiode array (PDA) detector to obtain UV spectra of the peaks and a mass spectrometer (MS) for mass identification of the degradation products.[3][4]
Stability-Indicating HPLC Method
The following table summarizes typical chromatographic conditions for the analysis of this compound and its degradation products.
| Parameter | Condition 1 [8] | Condition 2 [3][4][8] |
| Column | Supelco Ascentis Express C18 (100 mm x 3.0 mm, 2.7 µm) | HALO® C18 (100 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase | Isocratic: 30% 0.05% Phosphoric acid in water : 70% (Methanol:Acetonitrile, 6:4 v/v) | Gradient Elution |
| A: Water:Acetonitrile (60:40, v/v) | ||
| B: Ethanol:Isopropanol (50:50, v/v) | ||
| Flow Rate | 0.5 mL/min | Not Specified |
| Column Temperature | 50°C | Not Specified |
| Detection Wavelength | 244 nm | Not Specified |
| Injection Volume | Not Specified | Not Specified |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Major degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bioaustralis.com [bioaustralis.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Investigating Milbemycin Resistance in Parasites
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the mechanisms of milbemycin resistance in parasitic nematodes.
Section 1: FAQs and Troubleshooting Guides
This section addresses common issues encountered during the investigation of milbemycin resistance, from initial phenotype characterization to molecular analysis.
Phenotyping and Drug Sensitivity Assays
Q1: My in-vitro larval assay (e.g., Larval Migration Inhibition Test) is showing high variability between replicates. What are the common causes?
A1: High variability in larval assays is a frequent challenge. Consider the following troubleshooting steps:
-
Larval Age and Viability: Ensure that the third-stage larvae (L3) are of a consistent age and have been stored correctly. Older or improperly stored larvae can exhibit reduced motility, affecting results.[1]
-
Solvent Toxicity: The solvent used to dissolve milbemycin, typically DMSO, can be toxic to larvae at higher concentrations. Always include a solvent control to confirm that the observed effects are due to the drug and not the vehicle. Ensure the final solvent concentration is non-toxic (e.g., ≤1% DMSO).[2][3]
-
Inconsistent Larval Numbers: Pipetting errors can lead to different numbers of larvae per well. Take care to standardize the number of larvae in each replicate.
-
Incubation Conditions: Maintain consistent temperature and humidity during incubation, as fluctuations can impact larval motility and development.[2]
-
Drug Dilution Accuracy: Inaccurate serial dilutions can lead to significant errors. Ensure thorough mixing at each dilution step and use calibrated pipettes.[3]
Q2: I am not observing a clear difference in EC50/IC50 values between my suspected resistant and susceptible parasite populations. Why might this be?
A2: A lack of clear differentiation can be due to several factors:
-
Low-Level Resistance: The resistance level in your population may be too low to be robustly detected by the specific in-vitro assay you are using. Consider using a different, potentially more sensitive assay.
-
Incorrect Assay Choice: Some assays are better suited for specific drug classes or parasite species. For macrocyclic lactones like milbemycin, the Larval Migration Inhibition Test (LMIT) is often more reliable than motility measurements alone for differentiating between resistant and susceptible strains.[4][5]
-
Mixed Population: The "resistant" population may contain a mix of resistant and susceptible individuals, masking the overall phenotype.
-
Assay Conditions: The drug concentrations or incubation times may not be optimized to reveal differences. A full dose-response curve with a wider range of concentrations is crucial.[6]
Molecular Mechanisms and Genotyping
Q3: My PCR amplification of a target gene potentially involved in resistance (e.g., a P-glycoprotein or a glutamate-gated chloride channel subunit) is failing or giving non-specific products.
A3: PCR troubleshooting is a multi-step process:
-
DNA/RNA Quality: Ensure your genomic DNA or RNA is of high purity and integrity. Contaminants from the parasite or host can inhibit PCR. Use appropriate extraction kits and quality control checks (e.g., spectrophotometry, gel electrophoresis).
-
Primer Design: Primers may not be specific to your parasite species or may be prone to forming dimers. Redesign primers using conserved regions identified from multiple sequence alignments. Use tools like Primer-BLAST to check for specificity.[7]
-
Annealing Temperature: The annealing temperature may be suboptimal. Run a gradient PCR to determine the optimal temperature for your specific primer set and template.
-
Template Concentration: Too much or too little template DNA/cDNA can lead to failed or non-specific amplification. Titrate the amount of template used in the reaction.
Q4: I have identified genetic mutations in a target receptor gene, but they don't seem to correlate with the resistance phenotype observed in my assays.
A4: The relationship between genotype and phenotype in milbemycin resistance is complex.[8]
-
Multifactorial Resistance: Resistance to milbemycins is often polygenic.[9] It is unlikely that a single mutation in one gene is solely responsible. The mechanism may involve a combination of target site mutations, increased drug efflux, and enhanced metabolism.[8][10]
-
Role of Efflux Pumps: Increased expression of ABC transporters, particularly P-glycoproteins (P-gps), is a well-documented mechanism of resistance that actively pumps the drug out of the cell, reducing its access to the target site.[11][12][13] This mechanism would not be detected by simply sequencing the target receptor.
-
Gene Expression Changes: Resistance can be conferred by changes in the level of gene expression rather than changes in the gene sequence itself. For example, upregulation of P-gp genes or downregulation of receptor subunit genes can lead to resistance.[8][14]
Gene Expression Analysis
Q5: My quantitative PCR (qPCR) results for ABC transporter gene expression are inconsistent. What should I check?
A5: Inconsistent qPCR results often stem from technical issues in the workflow.
-
RNA Integrity: Use high-quality, intact RNA for cDNA synthesis. Run an aliquot on a gel or use a bioanalyzer to check for degradation.
-
Reference Gene Stability: The stability of your reference (housekeeping) gene is critical for accurate normalization.[15] Validate that your chosen reference gene's expression is not affected by milbemycin exposure or between your resistant and susceptible strains. It may be necessary to test multiple reference genes and use the most stable one(s).
-
cDNA Synthesis Efficiency: Variations in the reverse transcription step can introduce significant variability. Ensure consistent amounts of starting RNA and use a reliable reverse transcriptase kit.[16]
-
PCR Efficiency: Ensure the amplification efficiency of your target and reference genes is comparable and close to 100%. This can be checked by running a standard curve with serial dilutions of your template.[7]
Section 2: Quantitative Data Summary
The following tables summarize key quantitative findings from studies on milbemycin and macrocyclic lactone resistance.
Table 1: In-Vitro Susceptibility of Parasite Isolates to Macrocyclic Lactones
| Parasite Species | Isolate Status | Assay Type | Drug | EC50 / IC50 (µM) | Reference |
| Strongyloides ratti | Susceptible | LMIT | Ivermectin | 2.21 | [5] |
| Strongyloides ratti | Susceptible | LMIT | Moxidectin | 2.34 | [5] |
| Strongyloides ratti | Susceptible | LMIT | Milbemycin | >50 | [5] |
| Cooperia oncophora | Susceptible | LMIT | Ivermectin | Not specified | [6] |
| Cooperia oncophora | Resistant | LMIT | Ivermectin | Resistance Ratio: 8.3 | [6] |
| Haemonchus contortus | Susceptible | LMIT | Ivermectin | Not specified | [6] |
| Haemonchus contortus | Resistant | LMIT | Ivermectin | Resistance Ratio: 8.4 | [6] |
LMIT: Larval Migration Inhibition Test
Table 2: Gene Expression Changes in Resistant Parasites
| Parasite Species | Gene | Isolate Status | Fold Change in Expression (Resistant vs. Susceptible) | Reference |
| Dirofilaria immitis (female) | Dim-pgp-10 | IVM+DOXY Treated | 4.3-fold increase | [17] |
| Dirofilaria immitis (female) | Dim-haf-4 | IVM+DOXY Treated | 3.5-fold increase | [17] |
| Dirofilaria immitis (male) | Dim-haf-4 | IVM Treated | 4.1-fold increase | [17] |
| Caenorhabditis elegans | mrp-1, pgp-1 | Low-level IVM Resistance | Increased expression | [11] |
| Haemonchus contortus | Pgp-9 | Resistant | Significantly higher in all life stages | [18] |
IVM: Ivermectin; DOXY: Doxycycline (B596269)
Section 3: Visual Guides and Workflows
Diagrams of Mechanisms and Protocols
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating alternative compounds for strongyloidiasis therapy: Novel insights from larval migration inhibition test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A real-time PCR assay for quantification of parasite burden in murine models of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Avermectin/milbemycin resistance in trichostrongyloid nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. Increased expression of ABC transport proteins is associated with ivermectin resistance in the model nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Importance of ABC Transporters in the Survival of Parasitic Nematodes and the Prospect for the Development of Novel Control Strategies [mdpi.com]
- 13. Detection of P-glycoprotein-mediated multidrug resistance against anthelmintics in Haemonchus contortus using anti-human mdr1 monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anthelmintic resistance: markers for resistance, or susceptibility? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly Sensitive Quantitative Real-Time PCR for the Detection of Plasmodium Liver-Stage Parasite Burden following Low-Dose Sporozoite Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aptazyme-mediated gene regulation in Strongyloides stercoralis for functional studies of insulin receptor isoform specificity | PLOS Pathogens [journals.plos.org]
- 17. Differential ABC transporter gene expression in adult Dirofilaria immitis males and females following in vitro treatment with ivermectin, doxycycline or a combination of both - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ars.usda.gov [ars.usda.gov]
Technical Support Center: Optimizing Milbemycin A3 Oxime Dosage for Preclinical In Vivo Studies
Welcome to the technical support center for Milbemycin A3 Oxime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization for preclinical in vivo studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a macrocyclic lactone that acts as a potent agonist at glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[1] This binding increases the influx of chloride ions into the cells, leading to hyperpolarization of the cell membrane and subsequent flaccid paralysis and death of the parasite. While its primary target is GluCls, it may also have a secondary effect on gamma-aminobutyric acid (GABA)-gated chloride channels.[1]
Q2: What is the difference between this compound and Milbemycin Oxime?
A2: Milbemycin Oxime is a semi-synthetic derivative of fermentation products from Streptomyces hygroscopicus aureolacrimosus. It is a mixture of this compound and Milbemycin A4 oxime, typically in a ratio of approximately 20:80 to 30:70 (A3:A4). The sole structural difference between the two is a methyl group at the C-25 position for A3 and an ethyl group for A4. This technical guide focuses on this compound, but much of the available preclinical data comes from studies using the Milbemycin Oxime mixture.
Q3: What are some starting dosages for this compound in preclinical animal models?
A3: Most published preclinical studies have used the Milbemycin Oxime mixture. It is crucial to perform dose-ranging studies for your specific model and experimental endpoint. The following table summarizes some reported dosages of Milbemycin Oxime in various animal models.
| Animal Model | Dosage Range | Route of Administration | Application | Reference |
| Mouse | 5 mg/kg | Oral | Pancreatic Cancer | [2] |
| Rat | 1.5 mg/kg/day (NOAEL) | Oral | Chronic Toxicity | [3] |
| Rat | 7.5 mg/kg (A3/A4 mix) | Oral | Excretion Study | [4] |
| Monkey | 1.0 mg/kg/day (NOAEL) | Oral | 14-week Oral Study | [3] |
| Dog | 0.5 mg/kg | Oral | Anti-parasitic | [5] |
Q4: What are the known toxicities of Milbemycin Oxime?
A4: Milbemycin Oxime generally has a high safety margin. However, at high doses, it can cause neurotoxicity. The LD50 values for Milbemycin Oxime in mice have been reported as 1832 mg/kg for males and 727 mg/kg for females via intragastric administration.[6] In a 14-week oral study in monkeys, no adverse effects were observed at doses up to 1.0 mg/kg/day.[3]
Q5: How should I formulate this compound for in vivo administration?
A5: this compound has poor water solubility. For oral administration, it can be formulated as a suspension or in a vehicle. A common formulation involves dissolving the compound in a minimal amount of an organic solvent like DMSO, and then diluting it with a vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline.[5] For parenteral administration, a similar strategy of using a co-solvent system is necessary. It is critical to ensure the final concentration of the organic solvent is low enough to be well-tolerated by the animals.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation in formulation. | Prepare fresh formulations for each experiment. This compound is susceptible to oxidative degradation in solution.[7] Store stock solutions in an inert atmosphere. |
| Precipitation of the compound in the formulation | Poor solubility or improper solvent ratio. | Ensure the initial stock solution in an organic solvent is fully dissolved before diluting with the aqueous vehicle. Adjust the co-solvent ratios if necessary. Sonication may help in solubilization. |
| Adverse reactions in animals at expectedly safe doses | Vehicle toxicity or incorrect dosing calculations. | Run a vehicle-only control group to assess any effects of the formulation itself. Double-check all dosage calculations and ensure accurate animal body weights are used. |
| Lack of efficacy | Inadequate dosage or poor bioavailability. | Consider increasing the dose based on a dose-response study. For oral administration, ensure the formulation enhances absorption. The oral bioavailability of this compound in dogs is approximately 80.5%.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Corn oil, sterile
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing.
-
Calculate the volume of the stock solution and sterile corn oil needed to achieve the final desired concentration for your study (e.g., for a 5 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the final concentration would be 1 mg/mL).
-
Slowly add the stock solution to the corn oil while vortexing to create a uniform suspension.
-
Administer the formulation to the mice via oral gavage at the calculated volume based on individual body weight.
Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Mouse Xenograft Model
Workflow:
Signaling Pathway
Mechanism of Action of this compound in Invertebrates
References
- 1. toku-e.com [toku-e.com]
- 2. Reprogramming tumor immune microenvironment by milbemycin oxime results in pancreatic tumor growth suppression and enhanced anti-PD-1 efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Strategies to reduce adverse effects of milbemycin oxime in animal studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with milbemycin oxime in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate adverse effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of milbemycin oxime observed in animal studies?
A1: The most frequently reported adverse effects of milbemycin oxime in animal studies are neurological and gastrointestinal. Neurological signs can include depression, lethargy, weakness, ataxia (stumbling or incoordination), seizures, and coma.[1][2] Gastrointestinal effects may manifest as vomiting and diarrhea.[2] The severity of these effects is often dose-dependent.[3][4]
Q2: Why are some animal breeds, like Collies, more sensitive to milbemycin oxime?
A2: Certain breeds, particularly herding breeds such as Collies, Australian Shepherds, and Shetland Sheepdogs, have a higher prevalence of a mutation in the Multidrug Resistance Gene 1 (MDR1), also known as the ABCB1 gene.[5][6] This gene encodes for P-glycoprotein (P-gp), a transport protein that is a key component of the blood-brain barrier. P-gp actively pumps a variety of drugs, including milbemycin oxime, out of the central nervous system (CNS).[5][6][7] In animals with a defective MDR1 gene, P-gp function is impaired, leading to an accumulation of milbemycin oxime in the CNS and an increased risk of neurotoxicity, even at standard doses.[5][6]
Q3: What is the mechanism of action behind milbemycin oxime's therapeutic and toxic effects?
A3: Milbemycin oxime's anthelmintic effect is achieved by potentiating glutamate- and GABA-gated chloride channel opening in the nerve and muscle cells of invertebrates.[8] This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and ultimately, paralysis and death of the parasite.[9][10] In mammals, GABA receptors are primarily located in the CNS. The blood-brain barrier, largely due to the action of P-glycoprotein, prevents high concentrations of milbemycin oxime from reaching these receptors.[9] When this barrier is compromised (e.g., in MDR1-mutant animals) or overwhelmed by a high dose, milbemycin oxime can act as a GABA agonist, leading to neurotoxic signs.[9]
Troubleshooting Guides
Issue 1: An animal in my study is exhibiting signs of neurotoxicity (e.g., ataxia, seizures) after milbemycin oxime administration.
Strategy 1: Genetic Screening and Dose Adjustment
-
Recommendation: If working with breeds known to have a high prevalence of the MDR1 mutation, it is highly recommended to perform genetic testing prior to milbemycin oxime administration.[5] This allows for the identification of susceptible animals and the implementation of appropriate dose adjustments or the selection of alternative therapies.
-
Experimental Protocol: MDR1 Gene Mutation Testing
-
Sample Collection: Collect a buccal (cheek) swab or a whole blood sample in an EDTA tube from the animal.
-
DNA Extraction: Isolate genomic DNA from the collected sample.
-
Polymerase Chain Reaction (PCR): Amplify the region of the MDR1 gene containing the potential 4-base pair deletion mutation.[7][11]
-
Genotype Analysis: Analyze the PCR product to determine the genotype: homozygous wild-type (+/+), heterozygous (+/-), or homozygous mutant (-/-).[7] This can be done through various methods, including gel electrophoresis or DNA sequencing.[7]
-
Strategy 2: Intravenous Lipid Emulsion (ILE) Therapy for Overdose or Severe Toxicosis
-
Recommendation: In cases of suspected overdose or severe neurotoxicity, intravenous lipid emulsion (ILE) therapy can be administered as a rescue treatment. ILE is thought to act as a "lipid sink," sequestering lipophilic drugs like milbemycin oxime in the plasma and reducing their availability to target tissues in the CNS.[1]
-
Experimental Protocol: Intravenous Lipid Emulsion (ILE) Administration
-
Formulation: Use a sterile 20% intravenous lipid emulsion.[1][9]
-
Dosage:
-
Monitoring: Closely monitor the animal's clinical signs. The timing of response is typically within several hours of the first dose.[9]
-
Repeat Dosing: If clinical signs persist and the serum is not lipemic, the bolus and/or infusion may be repeated. The maximum recommended dose in a 24-hour period is 8-10 mL/kg.[12]
-
| Parameter | Dosage/Rate | Duration |
| ILE Bolus | 1.5 mL/kg | 2-3 minutes |
| ILE Infusion | 0.25 mL/kg/min | 30-60 minutes |
| Maximum 24h Dose | 8-10 mL/kg | 24 hours |
Table 1: Dosing Guidelines for Intravenous Lipid Emulsion (ILE) Therapy.
Issue 2: Animals are experiencing gastrointestinal upset (vomiting, diarrhea) after oral administration of milbemycin oxime.
Strategy 1: Administration with Food
-
Recommendation: Administering milbemycin oxime with a small meal can help to reduce the incidence of gastrointestinal side effects.[2]
-
Experimental Protocol:
-
Provide a portion of the animal's regular diet immediately before or mixed with the milbemycin oxime dose.
-
Observe the animal to ensure the full dose is consumed.
-
Monitor for any signs of vomiting or diarrhea.
-
Strategy 2: Formulation Adjustment (Nanoemulsions)
-
Recommendation: The use of a nanoemulsion formulation of milbemycin oxime may improve its bioavailability.[13] This could potentially allow for a lower, yet still effective, dose, which may in turn reduce the risk of gastrointestinal and other adverse effects.
-
Experimental Protocol: Preparation of Milbemycin Oxime Nanoemulsion (Example)
-
Component Selection: Based on solubility studies, select an appropriate oil phase (e.g., ethyl butyrate), surfactant (e.g., Tween-80), and co-surfactant (e.g., anhydrous ethanol).[13]
-
Ratio Optimization: Determine the optimal ratio of surfactant to co-surfactant and the ratio of the surfactant/co-surfactant mixture to the oil phase by constructing a pseudo-ternary phase diagram.[13] A common optimized ratio is 2:1 for surfactant to co-surfactant and 7:3 for the mixture to oil.
-
Preparation: Prepare the oil-in-water (O/W) nanoemulsion using a method such as phase inversion composition (PIC).[13]
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure stability and quality.
-
| Formulation | Bioavailability | Potential Advantage |
| Standard Tablet | Variable | Standard, readily available |
| Nanoemulsion | Potentially Higher | May allow for dose reduction and fewer adverse effects |
Table 2: Comparison of Milbemycin Oxime Formulations.
Visualizations
Caption: Mechanism of action of milbemycin oxime in invertebrate parasites.
Caption: Role of P-glycoprotein at the blood-brain barrier.
References
- 1. Intravenous Lipid Emulsion Therapy for the Management of Toxicities in Dogs and Cats – VetsCentral Library [myvcacademy.com.au]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of toxicosis induced by high-dose administration of milbemycin oxime in collies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2023 ACVIM Forum Research Report Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Veterinary Partner - VIN [veterinarypartner.vin.com]
- 6. Treatment of MDR1 Mutant Dogs with Macrocyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. Intravenous Lipid Emulsion Therapy for Acute Toxicoses - WSAVA 2018 Congress - VIN [vin.com]
- 9. researchgate.net [researchgate.net]
- 10. Intravenous Lipid Emulsion Therapy for Dog & Cat Toxicity Management [veteducation.com]
- 11. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions | CoLab [colab.ws]
Troubleshooting peak tailing and asymmetry in milbemycin oxime HPLC analysis
Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of milbemycin oxime. This guide provides solutions to common issues related to peak tailing and asymmetry, helping researchers, scientists, and drug development professionals achieve optimal chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to a distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1][2] This can compromise the accuracy of peak integration and reduce resolution from nearby peaks.[3] It is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As).[2][3] A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[3]
Q2: My milbemycin oxime peak is tailing. What are the most common causes?
A2: Peak tailing in the analysis of milbemycin oxime, a macrocyclic lactone, on silica-based columns is frequently caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the stationary phase.[4][5] Other common causes include:
-
Inappropriate mobile phase pH: The pH of the mobile phase can influence the ionization of both milbemycin oxime and the stationary phase's silanol groups.[2][3]
-
Column degradation: Over time, columns can lose their efficiency due to contamination or loss of stationary phase.[6][7]
-
Sample overload: Injecting too much sample can saturate the column, leading to peak distortion.[6][7]
-
Sample solvent effects: A mismatch between the sample solvent and the mobile phase can cause peak asymmetry.[8][9]
-
Extra-column effects: Issues such as long or wide tubing can lead to peak broadening and tailing.[2]
Q3: How can I prevent peak tailing when analyzing milbemycin oxime?
A3: To prevent peak tailing, consider the following strategies:
-
Optimize mobile phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) with an acid additive like phosphoric acid or formic acid can suppress the ionization of silanol groups, minimizing secondary interactions.[4][10]
-
Use a modern, end-capped column: Type B silica (B1680970) columns with reduced silanol activity or polar-embedded phases are designed to minimize tailing for basic and polar compounds.[1][2]
-
Elevated column temperature: Many validated methods for milbemycin oxime use a higher column temperature (around 50°C) to improve peak efficiency.[4]
-
Proper sample preparation: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.[4] Filtering the sample can also prevent column frit blockage.[4]
Troubleshooting Guide: Peak Tailing & Asymmetry
This guide provides a systematic approach to diagnosing and resolving peak shape issues in your milbemycin oxime HPLC analysis.
Problem: Tailing peak observed for milbemycin oxime.
Step 1: Evaluate the Mobile Phase
-
Question: Is the mobile phase pH appropriate?
-
Solution: Milbemycin oxime is a large, relatively non-polar molecule. However, interactions with residual silanols on the column packing can still occur. To minimize these interactions, it's often beneficial to work at a lower pH.[5]
-
Question: Is the buffer concentration sufficient?
-
Solution: While less critical in reversed-phase chromatography, an inadequate buffer concentration may not effectively control the pH at the column surface.
-
Action: If using a buffer, ensure its concentration is adequate (typically 10-50 mM) to maintain a stable pH.[3]
-
Step 2: Check the Column
-
Question: Is the column old or contaminated?
-
Solution: Column performance degrades over time due to the accumulation of sample matrix components or the loss of stationary phase.[7][12]
-
Action:
-
Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase).[3]
-
If performance does not improve, replace the column with a new one of the same type.[3]
-
Consider using a guard column to protect the analytical column from contaminants.[3]
-
-
-
Question: Is the column chemistry appropriate for milbemycin oxime?
-
Solution: For analytes that can exhibit secondary interactions, the choice of column is critical.
Step 3: Assess Sample and Injection Parameters
-
Question: Is the sample solvent compatible with the mobile phase?
-
Solution: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase can cause peak distortion.[8][9]
-
Action: Ideally, dissolve your milbemycin oxime standard and sample in the initial mobile phase composition.[3] If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.
-
-
Question: Is the column overloaded?
-
Solution: Injecting too high a concentration or volume of the sample can lead to peak fronting or tailing.[6][7]
-
Action: Reduce the injection volume or dilute the sample and reinject.[3]
-
Step 4: Inspect the HPLC System
-
Question: Are there any extra-column effects?
-
Solution: Dead volumes in the system, such as from poorly connected fittings or overly long tubing, can contribute to peak broadening and tailing.[2]
-
Action:
-
Check all fittings between the injector, column, and detector to ensure they are secure and properly seated.
-
Use tubing with a narrow internal diameter (e.g., 0.005 inches) and keep the length to a minimum.[2]
-
-
Experimental Protocols & Data
Table 1: Example HPLC Methods for Milbemycin Oxime Analysis
| Parameter | Method 1[11] | Method 2[13] | Method 3[14] |
| Column | Supelco Ascentis Express C18 (100 mm x 3.0 mm, 2.7 µm) | HALO® C18 (100 mm x 4.6 mm, 2.7 µm) | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: 30% 0.05% Phosphoric acid in water : 70% (Methanol:Acetonitrile, 6:4 v/v) | Gradient: A: Water:Acetonitrile:Perchloric acid (70:30:0.06, v/v/v); B: Isopropanol:Methanol:1,4-dioxane:Perchloric acid (50:45:5:0.06, v/v/v/v) | Isocratic: 14% 0.5 mmol/L ammonium (B1175870) acetate (B1210297) buffer : 86% Acetonitrile |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | 1.0 mL/min |
| Column Temp. | 50°C | 50°C | 25°C |
| Detection λ | 244 nm | 240 nm | 249 nm |
| Injection Vol. | Not Specified | 6 µL | 20 µL |
Protocol: Sample Preparation for HPLC Analysis
-
Standard Solution: Accurately weigh a known amount of milbemycin oxime reference standard. Dissolve and dilute it in a suitable solvent (e.g., a mixture of acetonitrile and water) to achieve the desired concentration.[4]
-
Sample Solution (Bulk Drug): Accurately weigh the milbemycin oxime bulk drug substance. Dissolve and dilute with a suitable solvent to a final concentration within the linear range of the method.[13]
-
Sample Solution (Pharmaceutical Dosage Forms): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of milbemycin oxime and proceed with extraction and dilution.[13]
-
Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could block the column frit.[4]
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting peak tailing in milbemycin oxime HPLC analysis.
This structured approach, combining FAQs, a detailed troubleshooting guide, and established experimental parameters, should equip you to effectively address peak tailing and asymmetry in your milbemycin oxime HPLC analyses.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing the degradation of Milbemycin A3 oxime in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Milbemycin A3 Oxime in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?
A1: this compound is susceptible to degradation through several pathways in aqueous environments. The primary causes are oxidation, hydrolysis under both acidic and alkaline conditions, and photolysis upon exposure to light.[1][2][3] Due to its significant degradation, it is strongly advised not to store aqueous solutions for more than one day.[4]
Q2: How should I prepare and store a stock solution of this compound to ensure its stability?
A2: Due to its poor water solubility and stability, this compound should first be dissolved in an organic solvent like DMSO, ethanol (B145695), or methanol (B129727) to prepare a concentrated stock solution.[4] For short-term storage (up to one month), DMSO stock solutions can be kept at -20°C. For long-term storage (up to one year), it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[4] To minimize oxidative degradation, purging the organic stock solution with an inert gas like nitrogen or argon before sealing is a recommended practice.[1]
Q3: My experimental results are inconsistent. Could this be due to the degradation of this compound?
A3: Yes, inconsistent results can be a strong indicator of compound degradation, especially if you are using pre-diluted aqueous solutions that have been stored.[4] It is crucial to prepare fresh aqueous dilutions for each experiment from a properly stored organic stock solution.[1] Analyzing your solution with a stability-indicating HPLC method can confirm its integrity.
Q4: Are there any methods to improve the stability of this compound in aqueous formulations for longer-term experiments?
A4: Yes, several strategies can be employed. The use of antioxidants, such as Butylated Hydroxytoluene (BHT) or ascorbic acid, in your formulation can help mitigate oxidative degradation, although their specific efficacy should be validated for your system.[1] For issues related to poor aqueous solubility and stability, formulation technologies like nanoemulsions or complexation with cyclodextrins can enhance both solubility and stability.[5][6]
Q5: What are the known degradation products of this compound?
A5: Forced degradation studies have identified several degradation products.[3][7] Under oxidative stress, a major degradation product has been identified as 3,4-dihydroperoxide milbemycin oxime.[1] A comprehensive study revealed at least twelve major degradation products under various stress conditions including acid, base, oxidation, heat, and photolysis.[3][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent results | Degradation of this compound in the aqueous experimental solution. | • Always prepare fresh aqueous solutions immediately before use.[1]• If using a stock solution, ensure it has been stored correctly at -20°C or -80°C in an anhydrous organic solvent.[4]• To minimize oxidation, purge organic stock solutions with an inert gas (nitrogen or argon) before sealing.[1]• Verify the concentration and purity of your solution using a stability-indicating HPLC method. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products due to hydrolysis, oxidation, or photolysis. | • Protect solutions from light by using amber vials or by covering them with aluminum foil to prevent photolysis.[1]• Maintain the pH of your aqueous solution in the neutral range to minimize acid or base-catalyzed hydrolysis.[1]• Deoxygenate your solvents and solutions by sparging with an inert gas to prevent oxidation.[1]• Use high-purity, peroxide-free solvents for preparing stock solutions. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of this compound. | • Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO, ethanol) before diluting it into the aqueous buffer.[4]• Ensure the final concentration of the organic solvent in your aqueous medium is low enough not to interfere with your experiment but sufficient to maintain solubility.• Consider using formulation strategies such as nanoemulsions or cyclodextrin (B1172386) complexes to improve aqueous solubility.[5][6] |
Data on this compound Degradation
The following tables summarize the stability of this compound under various conditions. Note that precise kinetic data is limited in the public domain; this information is compiled from stability and forced degradation studies.
Table 1: Stability in Different Solvents and Formulations
| Form | Solvent / Formulation | Storage Temperature | Stability / Observations |
| Solid | - | -20°C | Stable for ≥ 4 years.[4] |
| Solution | DMSO | -80°C | Stable for up to one year.[4] |
| Solution | DMSO | -20°C | Stable for up to one month.[4] |
| Solution | Aqueous Buffer | Room Temperature | Significant degradation observed; not recommended for storage for more than one day.[4] |
| Aqueous Suspension | Compounded Formulation | Room Temperature | An average decrease in concentration of 18-22% was observed over 28 days.[9] |
Table 2: Degradation under Forced Stress Conditions
| Stress Condition | Description | Observed Degradation |
| Acidic Hydrolysis | Treatment with acids such as 0.1 N HCl.[2] | Significant degradation occurs.[2] |
| Alkaline Hydrolysis | Exposure to basic solutions like 0.1 N NaOH.[2] | Significant degradation occurs.[2] |
| Oxidation | Treatment with oxidizing agents like 3% H₂O₂.[2] | Highly susceptible to oxidative degradation.[1][2] |
| Thermal Degradation | Exposure of the solid or solution to high temperatures (e.g., 105°C).[2] | Degradation is observed.[2][3] |
| Photodegradation | Exposure of the solid or solution to UV and visible light.[2] | Degradation occurs upon exposure to light.[2][3] |
Experimental Protocols
Protocol for Stability Testing of this compound in Aqueous Solution
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution using a stability-indicating HPLC method.
1. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of HPLC-grade methanol or ethanol in a volumetric flask.
-
Aqueous Working Solution (e.g., 10 µg/mL): Dilute the stock solution with the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the final target concentration. Prepare enough volume for all time points.
2. Stability Study Conditions:
-
Divide the aqueous working solution into several amber HPLC vials.
-
Store the vials under different conditions to be tested (e.g., refrigerated at 4°C, room temperature at 25°C, and elevated temperature at 40°C).
-
Protect all samples from light unless photostability is being explicitly tested.
3. HPLC Analysis (Example Conditions):
-
HPLC System: A system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size).
-
Mobile Phase A: Water:Acetonitrile (70:30, v/v) with 0.06% perchloric acid.
-
Mobile Phase B: Isopropanol:Methanol:1,4-Dioxane (50:45:5, v/v/v) with 0.06% perchloric acid.
-
Gradient Program: A suitable gradient to separate the parent peak from any degradants.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 50°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL. (Note: These conditions are based on published methods and may require optimization for your specific instrument.)
4. Time Points and Data Analysis:
-
Analyze a sample immediately after preparation (T=0).
-
Analyze samples from each storage condition at predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours).
-
Calculate the percentage of this compound remaining at each time point by comparing the peak area of the parent compound to its peak area at T=0.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting logic for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, Optimization, Manufacture and Characterization of Milbemycin Oxime Nanoemulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structural elucidation of major related substances of milbemycin oxime drug substance by LC-MS and NMR - American Chemical Society [acs.digitellinc.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of compounded aqueous milbemycin oxime: issues with formulation potency and reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming method validation challenges for milbemycin oxime bioanalysis
Welcome to the technical support center for milbemycin oxime bioanalysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common method validation challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the bioanalysis of milbemycin oxime, providing potential causes and recommended solutions in a user-friendly question-and-answer format.
Q1: I am observing low recovery of milbemycin oxime from plasma samples. What are the possible causes and how can I improve it?
A1: Low recovery can stem from several factors related to sample preparation and the inherent properties of milbemycin oxime.
-
Protein Precipitation Issues: Incomplete protein precipitation can lead to the analyte being trapped in the protein pellet. Ensure thorough vortexing and adequate centrifugation time and speed.[1][2] The ratio of plasma to precipitation solvent (typically acetonitrile) is also critical; a common ratio is 1:4 (plasma:acetonitrile).[1][2]
-
Solid-Phase Extraction (SPE) Inefficiencies: If using SPE, ensure the cartridge is appropriate for the lipophilic nature of milbemycin oxime (e.g., C18).[3][4][5] Proper conditioning of the SPE cartridge is crucial for analyte retention.[3] The elution solvent must be strong enough to desorb the analyte completely; methanol (B129727) is commonly used for elution.[3]
-
Analyte Adsorption: Milbemycin oxime is a lipophilic compound and may adsorb to plasticware. Using low-adsorption tubes and pipette tips can help mitigate this issue.
Q2: My calibration curve for milbemycin oxime is not linear. What could be the problem?
A2: Non-linearity in the calibration curve can be attributed to several factors, from sample preparation to instrument response.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of milbemycin oxime, leading to a non-linear response, especially at the lower end of the curve.[6][7] Employing a more effective sample cleanup method, such as SPE, can reduce matrix effects compared to simple protein precipitation.[3][4][5] The use of a stable isotope-labeled internal standard can also help compensate for these effects.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. Ensure the upper limit of quantification (ULOQ) is within the linear range of the detector.
-
Inappropriate Weighting Factor: Using an appropriate weighting factor (e.g., 1/x or 1/x²) in the regression analysis can help to linearize the curve, especially when dealing with a wide dynamic range.[8]
Q3: I am seeing significant variability in my quality control (QC) samples. What are the likely causes?
A3: High variability in QC samples points towards issues with method precision and reproducibility.
-
Inconsistent Sample Preparation: Ensure that all samples (standards, QCs, and unknowns) are treated identically during the extraction process.[8][9] Automation of liquid handling steps can improve consistency.
-
Analyte Instability: Milbemycin oxime may be unstable under certain conditions. It is susceptible to degradation in acidic and alkaline conditions.[10][11] It is crucial to evaluate the stability of the analyte in the biological matrix at room temperature, after freeze-thaw cycles, and during storage.[8][12] Stock solutions should be stored at appropriate temperatures, and freshly prepared aqueous solutions are recommended.[13]
-
Chromatographic Issues: Poor peak shape or shifting retention times can lead to inconsistent integration and, consequently, high variability. Ensure the mobile phase composition is consistent and the column is properly equilibrated.
Q4: How can I mitigate matrix effects in my milbemycin oxime bioanalysis?
A4: Matrix effects, which are the alteration of analyte ionization due to co-eluting matrix components, are a common challenge in LC-MS/MS bioanalysis.[6][7]
-
Improve Sample Cleanup: More rigorous sample preparation techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than protein precipitation.[3][4][5]
-
Optimize Chromatography: Modifying the chromatographic conditions to separate milbemycin oxime from the interfering matrix components can be effective. This may involve adjusting the gradient, changing the mobile phase composition, or using a different type of column.[8]
-
Use a Suitable Internal Standard: A stable isotope-labeled internal standard is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing better normalization.[14] If a stable isotope-labeled standard is unavailable, a structural analog like moxidectin (B1677422) can be used.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Milbemycin Oxime Extraction from Plasma using Protein Precipitation
-
Sample Preparation:
-
Pipette 200 µL of plasma (blank, standard, QC, or unknown) into a microcentrifuge tube.[1][2]
-
Add 800 µL of acetonitrile (B52724) containing the internal standard (e.g., moxidectin).[1][2]
-
-
Precipitation and Separation:
-
Supernatant Collection and Analysis:
Protocol 2: Milbemycin Oxime Extraction from Plasma using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.[3][4]
-
Reconstitute the residue in 3 mL of a methanol and 5 mmol/L ammonium (B1175870) acetate (B1210297) solution (1:9 v/v).[3]
-
-
Solid-Phase Extraction:
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.[3]
-
Loading: Load the entire reconstituted sample onto the conditioned cartridge.[3]
-
Washing: Wash the cartridge with 2 mL of deionized water.[3]
-
Elution: Elute the milbemycin oxime with 3 mL of methanol.[3]
-
-
Final Preparation:
Data Presentation
The following tables summarize quantitative data from validated bioanalytical methods for milbemycin oxime.
Table 1: Linearity and Sensitivity of Milbemycin Oxime Bioanalytical Methods
| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| LC-MS/MS | Cat Plasma | 2.5 - 250 | 2.5 |
| LC-MS | Dog Plasma | 2.0 - 500 | 2.0 |
Data sourced from multiple studies.[5][8]
Table 2: Precision and Accuracy of a Validated LC-MS/MS Method in Cat Plasma
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 7.5 | 1.69 - 8.34 | 98.39 - 105.18 | 4.54 - 9.98 | 91.78 - 101.33 |
| 30 | 1.69 - 8.34 | 98.39 - 105.18 | 4.54 - 9.98 | 91.78 - 101.33 |
| 200 | 1.69 - 8.34 | 98.39 - 105.18 | 4.54 - 9.98 | 91.78 - 101.33 |
%CV = Coefficient of Variation. Data adapted from a study by He et al. (2023).[8]
Table 3: Recovery of Milbemycin Oxime from Cat Plasma
| QC Concentration (ng/mL) | Mean Extraction Recovery (%) |
| 7.5 | 96.91 - 100.62 |
| 30 | 96.91 - 100.62 |
| 200 | 96.91 - 100.62 |
Data from a study by He et al. (2023).[8][9]
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships in milbemycin oxime bioanalysis.
Caption: Workflow for Protein Precipitation Method.
Caption: Troubleshooting Low Analyte Recovery.
Caption: Troubleshooting High QC Variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural elucidation of major degradation products of milbemycin oxime drug substance using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of an LC-MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. simbecorion.com [simbecorion.com]
Recommended long-term storage conditions for Milbemycin A3 oxime solid and solutions
Technical Support Center: Milbemycin A3 Oxime Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information on the recommended long-term storage conditions for this compound in its solid form and in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2] When stored under these conditions, it is stable for at least four years.[2][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents, including ethanol (B145695), methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It has poor solubility in water and aqueous buffers.[2][3][5] To prepare an aqueous solution, it is recommended to first dissolve the compound in ethanol and then dilute it with the aqueous buffer of choice.[2][3]
Q3: What are the recommended storage conditions for this compound solutions?
The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions in organic solvents, it is advisable to purge the solution with an inert gas like nitrogen or argon before sealing and storing to minimize exposure to oxygen.[1][3]
-
DMSO Solutions: Can be stored for up to one month at -20°C. For longer-term storage, aliquoting and storing at -80°C for up to one year is recommended.[2]
-
Aqueous Solutions: It is strongly advised to prepare aqueous solutions fresh for each use and not to store them for more than one day due to significant degradation.[1][2][3]
Q4: What is the primary cause of this compound degradation in solution?
The primary cause of degradation for this compound in solution is oxidation.[1] It is particularly susceptible to oxidative stress.[1] It is also sensitive to acidic and alkaline conditions, which can cause hydrolysis.[1] To minimize degradation, solutions should be protected from light.[1]
Summary of Storage Conditions
| Form | Solvent | Storage Temperature | Duration | Notes |
| Solid | N/A | -20°C | ≥ 4 years[2][3] | |
| Solution | DMSO | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles. |
| DMSO | -80°C | Up to 1 year[2] | For longer-term storage. | |
| Aqueous Buffer | N/A | ≤ 1 day[1][2][3] | Prepare fresh before use. | |
| Ethanol, Methanol, DMF | -20°C or -80°C | Not specified | Best practice is to prepare fresh. |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | Degradation of this compound in solution due to oxidation or hydrolysis. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly under an inert atmosphere and for a limited time.[1] Consider conducting a stability assessment of your solution. |
| Precipitation observed in the solution. | The solubility limit may have been exceeded, or the temperature may have decreased. Water contamination in organic solvents can also cause precipitation. | Warm the solution to room temperature and vortex to see if the precipitate redissolves.[2] Ensure the use of anhydrous solvents and minimize exposure to moisture.[2] If precipitation persists, prepare a fresh solution. |
| Difficulty dissolving solid this compound. | Inappropriate solvent or insufficient mixing. | Use a recommended organic solvent such as ethanol, DMSO, or DMF.[1][2][3][4] Gentle warming (up to 37°C) and vortexing can aid dissolution.[2] |
Experimental Protocols
Protocol for Preparation of a Stock Solution in an Organic Solvent
-
Weigh the desired amount of solid this compound in a sterile, amber glass vial.
-
Add the appropriate volume of high-purity, anhydrous organic solvent (e.g., DMSO, ethanol).
-
Gently swirl or vortex the vial to completely dissolve the solid. Gentle warming (up to 37°C) can be used to aid dissolution.[2]
-
To minimize oxidation, sparge the solution with a gentle stream of an inert gas (e.g., nitrogen or argon) for 1-2 minutes.
-
Tightly cap the vial. For light-sensitive compounds, wrap the vial in aluminum foil.
-
For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at the recommended temperature (-20°C or -80°C).[2]
Visual Guides
Caption: A workflow for the proper handling and storage of this compound.
Caption: Key factors that can cause the degradation of this compound.
References
Improving the reaction yield of Milbemycin A3 to Milbemycin A3 oxime
Welcome to the technical support center for the synthesis of Milbemycin A3 Oxime. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the conversion of Milbemycin A3 to its oxime derivative.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The synthesis of this compound from Milbemycin A3 is a semi-synthetic, two-step process.[1][2][3] The first step is the selective oxidation of the C5-hydroxyl group of Milbemycin A3 to form the intermediate, 5-keto-Milbemycin A3.[2][4] The second step is the oximation of this ketone intermediate using an oximation agent like hydroxylamine (B1172632) hydrochloride to yield the final product.[1][3][4] This direct conversion method is reported to be highly efficient, with yields reaching up to 90.6%.[4]
Q2: What are the common reagents used for each step?
A2:
-
Step 1 (Oxidation): Common oxidizing agents include activated manganese dioxide (MnO₂) or a system using a hypochlorite (B82951) (e.g., sodium hypochlorite) or chlorite (B76162) as the oxidizer, catalyzed by a piperidine (B6355638) nitrogen oxygen free radical (like TEMPO) and promoted by a halide.[1][2][4][5]
-
Step 2 (Oximation): The most common reagent for the oximation step is hydroxylamine hydrochloride (NH₂OH·HCl).[1][3][4][6]
Q3: What are the most common side reactions or impurities I should be aware of?
A3: During the oximation of Milbemycin A3, several side reactions can occur. The formation of E/Z geometric isomers of the oxime is common.[7] Additionally, under acidic conditions, the oxime can undergo a Beckmann rearrangement, leading to a lactam impurity.[6][7] Incomplete reactions can also result in the presence of unreacted Milbemycin A3 or the 5-keto-Milbemycin A3 intermediate in the final product.[7]
Synthesis Pathway and Workflow
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Guide
Problem: Low Overall Yield of this compound
This is a common issue that can originate from either the oxidation or the oximation step.
Q: My oxidation step is inefficient, leaving significant unreacted Milbemycin A3. How can I improve it?
A:
-
Potential Cause: Incomplete oxidation due to reagent quality or reaction conditions.
-
Recommended Solutions:
-
Monitor Reaction Progress: Use HPLC or TLC to track the disappearance of the Milbemycin A3 starting material.[2][5][7]
-
Reagent Stoichiometry: For TEMPO-catalyzed reactions, ensure the correct molar ratio of the oxidizer (e.g., sodium hypochlorite) to Milbemycin A3 is used, which can be in the range of 3.5-35:1.[8]
-
pH Control: When using hypochlorite, the pH of the solution should be maintained between 8.5 and 11.5 for optimal reactivity.[8]
-
Temperature Control: Maintain the reaction temperature strictly within the optimal range, typically -5 to 15°C, to prevent side reactions or reagent decomposition.[1][8]
-
Alternative Oxidant: If using manganese dioxide, ensure it is "activated" and used in excess.[2]
-
Q: The oxidation to the ketone is complete, but the oximation step has a low yield. What should I check?
A:
-
Potential Cause: Suboptimal oximation conditions, reagent degradation, or product hydrolysis.
-
Recommended Solutions:
-
Reagent Molar Ratio: An excess of hydroxylamine hydrochloride is often used to drive the reaction to completion.[6] A mass ratio of 1-1.5:1 of hydroxylamine hydrochloride to the milbemycin starting material has been reported.[7][8]
-
pH of Oximation: The oximation reaction rate is pH-dependent.[6] The reaction is often facilitated by a mild base (e.g., sodium acetate, pyridine) to neutralize the HCl released from the hydroxylamine hydrochloride, as the free hydroxylamine base is the active nucleophile.[6]
-
Temperature and Time: Ensure the reaction is conducted within the recommended temperature range (e.g., 25-35°C) and for a sufficient duration (e.g., 10-20 hours).[1][5][8] Monitor the reaction by HPLC to determine the optimal endpoint.[7]
-
Solvent Choice: The reaction is commonly performed in a solvent mixture like methanol and 1,4-dioxane.[1][3][8] Poor solubility of the ketone intermediate can significantly slow the reaction.[6]
-
Reagent Quality: Hydroxylamine hydrochloride can degrade over time. Using a fresh batch is recommended if degradation is suspected.[6]
-
Caption: Troubleshooting workflow for low reaction yield.
Problem: Presence of Multiple Isomers in the Final Product
Q: My final product shows a mixture of E/Z isomers. How can I control or resolve this?
A:
-
Potential Cause: The formation of oximes can naturally lead to a mixture of geometric isomers.[7]
-
Recommended Solutions:
-
Thermodynamic Control: The E isomer is generally the more stable product. Isomerization to the desired, more stable isomer can sometimes be achieved by treating the mixture with a protic or Lewis acid under anhydrous conditions.[7]
-
Purification: The isomers can often be separated using purification techniques like column chromatography.[7]
-
Data Summary: Reaction Parameters
| Parameter | Step 1: Oxidation (TEMPO/Hypochlorite Method) | Step 2: Oximation |
| Starting Material | Milbemycin A3[1] | 5-keto-Milbemycin A3[1] |
| Key Reagents | Sodium hypochlorite or chlorite, Piperidine nitrogen oxygen free radical (catalyst), Halide (promoter)[1][8] | Hydroxylamine hydrochloride[1][8] |
| Solvent(s) | Dichloromethane[1][5][8] | Methanol and 1,4-dioxane[1][5][8] |
| Temperature | -5 to 15 °C[1][8] | 25 to 35 °C[1][8] |
| Duration | 0.5 to 4 hours[1][8] | 10 to 20 hours[1] |
| Reported Yield | - | Overall yield for the two-step process reported as high as 90.6%[4] |
Experimental Protocols
Protocol 1: Oxidation of Milbemycin A3 to 5-keto-Milbemycin A3
This protocol is based on a TEMPO-catalyzed oxidation method.[1][5][8]
-
Preparation: Dissolve Milbemycin A3, the piperidine nitrogen oxygen free radical catalyst, and a halide catalyst promoter in dichloromethane in a suitable reaction vessel.[5]
-
Cooling: Cool the reaction mixture to a temperature between -5°C and 15°C.[5][8]
-
Oxidant Addition: In a separate container, prepare a solution of the oxidizer (e.g., sodium hypochlorite) in a saturated sodium bicarbonate solution, adjusting the pH to between 8.5 and 11.5.[5][8] Add this oxidizer solution dropwise to the reaction mixture over a period of 0.5 to 4 hours while maintaining the temperature.[5]
-
Monitoring: Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC) to confirm the consumption of Milbemycin A3.[5]
-
Quenching: Upon completion, quench the reaction by adding a sodium thiosulfate (B1220275) solution.[1][2]
-
Work-up: Separate the organic layer. Wash with water and brine, and then dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.[2]
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude 5-keto-Milbemycin A3 intermediate.[2] This intermediate can be purified further by silica (B1680970) gel column chromatography if necessary.[2]
Protocol 2: Oximation of 5-keto-Milbemycin A3
This protocol describes the conversion of the ketone intermediate to the final oxime product.[1][3][5]
-
Preparation: Dissolve the purified 5-keto-Milbemycin A3 intermediate in a solvent mixture of methanol and 1,4-dioxane.[1][3][5]
-
Reagent Addition: Add hydroxylamine hydrochloride to the solution. A mass ratio of 1-1.5 parts hydroxylamine hydrochloride to 1 part milbemycin starting material is suggested.[8]
-
Reaction: Stir the reaction mixture at a temperature between 25°C and 35°C for 10 to 20 hours.[1][3]
-
Monitoring: Monitor the reaction for completion by HPLC or TLC, observing the disappearance of the ketone intermediate.[7]
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure.[2] Perform a liquid-liquid extraction using a system like dichloromethane and water.[1][2]
-
Purification: The crude product is isolated from the organic phase. The final this compound product can be purified through crystallization.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US9598429B2 - Method for synthesizing Milbemycin oxime - Google Patents [patents.google.com]
Validation & Comparative
A Head-to-Head Showdown: Milbemycin Oxime vs. Moxidectin in the Fight Against Canine Heartworm
An in-depth comparison of the efficacy of two leading macrocyclic lactones in the prevention of Dirofilaria immitis infection in dogs, supported by experimental data for researchers, scientists, and drug development professionals.
The prevention of heartworm disease, a potentially fatal condition caused by the filarial nematode Dirofilaria immitis, relies heavily on the use of macrocyclic lactones (MLs). Among the most utilized compounds in this class are milbemycin oxime and moxidectin (B1677422). Both belong to the milbemycin subfamily and have demonstrated high efficacy in preventing the development of heartworm larvae.[1] However, the emergence of ML-resistant strains of D. immitis has necessitated a closer examination of the comparative efficacy of these molecules. This guide provides a detailed, data-driven comparison of milbemycin oxime and moxidectin, focusing on their head-to-head performance in experimental settings.
Mechanism of Action: A Shared Pathway
Both milbemycin oxime and moxidectin exert their anthelmintic effects by targeting the parasite's nervous system. They act as agonists at glutamate-gated chloride ion channels (GluCls) in invertebrate nerve and muscle cells.[2][3][4] Binding of these drugs to GluCls leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent flaccid paralysis and death of the parasite.[2][4][5]
Head-to-Head Efficacy Against Heartworm Larvae
Numerous laboratory studies have been conducted to evaluate the preventive efficacy of milbemycin oxime and moxidectin. These studies typically involve the experimental infection of dogs with third-stage larvae (L3) of D. immitis, followed by treatment with the respective drugs and subsequent necropsy to determine adult worm burdens.
Efficacy Against Susceptible Heartworm Strains
Against ML-susceptible strains of D. immitis, both milbemycin oxime and moxidectin have historically demonstrated high efficacy at their approved dosages. However, studies have indicated that moxidectin can achieve 100% efficacy at significantly lower doses compared to milbemycin oxime. For instance, moxidectin administered 30 days post-inoculation was 100% effective at a dose of 1.25 µg/kg, while milbemycin oxime required a dose of 500 µg/kg for full protection when administered at the same time point.[3] Furthermore, when administered 60 days post-infection, moxidectin provided complete protection at 0.5 µg/kg, a dose substantially lower than that required for milbemycin oxime.[3]
Efficacy Against Macrocyclic Lactone-Resistant Heartworm Strains
The emergence of heartworm strains with reduced susceptibility to macrocyclic lactones has highlighted significant differences in the efficacy of various preventives. Multiple studies have consistently shown that moxidectin retains a higher level of efficacy against these resistant strains compared to milbemycin oxime.
In studies using the JYD-34 resistant strain, a single topical application of a product containing moxidectin resulted in 100% efficacy, while three monthly treatments with a milbemycin oxime combination product yielded an efficacy of 52.2%.[6] Similarly, in another study against the JYD-34 strain, the preventive efficacy of an extended-release moxidectin injectable was 98.3% to 100%, whereas the efficacy of milbemycin oxime was between 10.5% and 37.7%.[2]
Oral formulations of moxidectin have also demonstrated superior efficacy against resistant strains. In a comparative study against the ZoeLA and JYD-34 resistant strains, four or six monthly oral doses of moxidectin at 24 µg/kg resulted in significantly lower adult worm counts compared to six monthly doses of a milbemycin oxime-containing product at its label dose.[5][7]
Table 1: Comparative Efficacy of Moxidectin and Milbemycin Oxime Against Resistant D. immitis Strains (Laboratory Studies)
| D. immitis Strain | Drug Formulation | Dosage | Number of Doses | Efficacy (%) | Reference |
| JYD-34 | Topical Moxidectin | Label Dose | 1 | 100 | [6] |
| Oral Milbemycin Oxime | Label Dose | 3 | 52.2 | [6] | |
| JYD-34 | Injectable Moxidectin (extended-release) | Label Dose | 1 | 98.3 - 100 | [2] |
| Oral Milbemycin Oxime | Label Dose | 1 | 10.5 - 37.7 | [2] | |
| ZoeLA | Oral Moxidectin | 24 µg/kg | 4 or 6 | ≥ 96.1 | [5][7] |
| Oral Milbemycin Oxime | 0.5 - 1.2 mg/kg | 6 | 21.2 | [5] | |
| JYD-34 | Oral Moxidectin | 24 µg/kg | 4 or 6 | ≥ 95.9 | [7] |
| Oral Milbemycin Oxime | 0.5 - 1.0 mg/kg | 6 | 54.6 | [7] | |
| MP3 | Topical Moxidectin | Label Dose | 1 | 100 | [8] |
| Oral Milbemycin Oxime | 0.5 mg/kg | 1 | <100 | [4][8] |
Experimental Protocols: A Closer Look
The data presented in this guide are derived from rigorously controlled laboratory studies. A generalized experimental workflow for these types of efficacy studies is outlined below.
Key Methodological Components:
-
Animal Selection: Studies typically utilize purpose-bred, heartworm-naive dogs (e.g., Beagles) of a specific age and weight range.[7][9]
-
Inoculation: Dogs are experimentally infected with a predetermined number of third-stage (L3) D. immitis larvae, often 50, via subcutaneous injection.[7][9]
-
Treatment Groups: Animals are randomly allocated to different treatment groups, including a placebo control group and groups receiving different drug formulations and dosages.[7][9]
-
Drug Administration: The investigational products are administered according to the study design, which may involve single or multiple doses at specified intervals.[7][9]
-
Efficacy Evaluation: The primary endpoint for efficacy is the number of adult heartworms recovered during necropsy at the end of the study period (typically 4-9 months post-inoculation).[7][9] Efficacy is calculated by comparing the mean worm counts in the treated groups to the control group.[7]
-
Blood Analysis: Blood samples are often collected throughout the study to monitor for microfilariae and adult heartworm antigen.[9]
Pharmacokinetic Profile: A Potential Explanation for Efficacy Differences
The superior efficacy of moxidectin, particularly against resistant strains, may be attributed to its pharmacokinetic properties. Moxidectin is more lipophilic than other macrocyclic lactones, leading to a larger volume of distribution and a longer elimination half-life.[4] This results in sustained plasma and tissue concentrations, potentially exposing developing heartworm larvae to the drug for a longer period.
Conclusion
Based on the available experimental data, both milbemycin oxime and moxidectin are effective heartworm preventives. However, in the face of emerging macrocyclic lactone resistance, moxidectin has consistently demonstrated superior efficacy. Its ability to achieve high efficacy at lower doses against susceptible strains and its robust performance against resistant strains make it a critical tool in the ongoing effort to control canine heartworm disease. The distinct pharmacokinetic profile of moxidectin likely plays a significant role in its enhanced potency. For researchers and drug development professionals, these findings underscore the importance of considering both the intrinsic activity and the pharmacokinetic behavior of anthelmintic compounds in the development of next-generation parasiticides.
References
- 1. Field study to investigate the effectiveness and safety of a novel orally administered combination drug product containing milbemycin oxime and lotilaner (Credelio® Plus) for the prevention of heartworm disease (Dirofilaria immitis) in client-owned dogs in the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]
- 5. AOP-Wiki [aopwiki.org]
- 6. Alternative Heartworm Adulticide Protocol in Dogs [cliniciansbrief.com]
- 7. Efficacy of four commercially available heartworm preventive products against the JYD-34 laboratory strain of Dirofilaria immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcgill.ca [mcgill.ca]
- 9. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
A Comparative Guide to Stability-Indicating HPLC Methods for Milbemycin Oxime Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated stability-indicating High-Performance Liquid Chromatography (HPLC) methods for the analysis of milbemycin oxime. Ensuring the stability of pharmaceutical compounds is a critical aspect of drug development and quality control. A stability-indicating method is a validated analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[1] For milbemycin oxime, a macrocyclic lactone anthelmintic, robust stability-indicating methods are essential for guaranteeing its safety, efficacy, and quality throughout its shelf life.[1]
Milbemycin oxime consists of two major components: milbemycin A3 oxime (MO A3) and milbemycin A4 oxime (MO A4).[1] The development of a reliable stability-indicating HPLC method involves subjecting the drug substance to various stress conditions to generate potential degradation products.[1] The analytical method must then be capable of separating the intact drug from these degradants.[1]
Comparison of Validated HPLC Methods
Several HPLC methods have been developed and validated for the analysis of milbemycin oxime. The following tables summarize the chromatographic conditions and validation parameters from a selection of published methods, allowing for a direct comparison of their performance characteristics.
Table 1: Comparison of Chromatographic Conditions
| Parameter | Method 1[2] | Method 2[3] | Method 3[4][5] | Method 4[6] |
| Column | Supelco Ascentis Express C18 (100 mm x 3.0 mm, 2.7 µm) | HALO® C18 (100 mm x 4.6 mm, 2.7 µm) | Inertsil - ODS C18 (150 x 4.6 mm, 5µ) | C18 (AGILENT) 4.6 x 150 mm, 5 µm |
| Mobile Phase | 30% 0.05% Phosphoric acid in water : 70% (Methanol:Acetonitrile, 6:4 v/v) | A: Water:Acetonitrile:Perchloric acid (70:30:0.06, v/v/v) B: Isopropanol:Methanol:1,4 dioxane:Perchloric acid (50:45:5:0.06, v/v/v/v) | Methanol:Water (70:30 v/v) | MEOH: 0.05 % triethylamine (B128534) (TEA) pH -3.0 with orthophosphoric acid (OPA) (75:25) |
| Elution Mode | Isocratic | Gradient | Isocratic | Isocratic |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 50°C | 50°C | Ambient | Not Specified |
| Detection Wavelength | 244 nm | 240 nm | 353 nm | 254 nm |
| Injection Volume | Not Specified | 6 µL | 20 µL | Not Specified |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method 1[2] | Method 2[3] | Method 3[4] | Method 4[6] |
| Linearity Range | 0.1 - 200 µg/mL | 0.1% to 120% of target concentration | 20-80 μg/ml | 2 to 10 µg/mL |
| Correlation Coefficient (R²) | 0.999 | > 0.999 | 1.0 | 0.9997 |
| Accuracy (% Recovery) | 98.39 - 105.18% | Good accuracy in the range of 0.1% to 120% | Not specified | 98.0 to 102% |
| Precision (% RSD) | Intraday: < 1.35%, Interday: 4.54 - 9.98% | Not more than 2.0 | Not specified | Not more than 2.0 |
| Limit of Detection (LOD) | 0.025 µg/mL | 0.03% of analytical concentration | Not specified | 0.1114 µg/mL |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 0.1% of analytical concentration | Not specified | 0.3376 µg/mL |
Experimental Protocols
A representative experimental protocol for the validation of a stability-indicating HPLC method for milbemycin oxime is detailed below, based on methodologies described in the literature.
1. Sample Preparation
-
Bulk Drug Substance: Accurately weigh a quantity of the milbemycin oxime bulk drug substance. Dissolve and dilute with a suitable solvent to achieve a final concentration within the linear range of the chosen method.[2]
-
Pharmaceutical Dosage Forms (e.g., Tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of milbemycin oxime and proceed with extraction and dilution.[2]
2. Stress Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[1]
-
Acid Hydrolysis: Treat the milbemycin oxime sample with an acid solution (e.g., 0.1 N HCl) and heat.[1]
-
Base Hydrolysis: Expose the drug substance to a basic solution (e.g., 0.1 N NaOH) at room temperature or with heating.[1]
-
Oxidative Degradation: Treat the sample with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[1]
-
Thermal Degradation: Expose the solid drug substance to high temperatures (e.g., 105°C) for a specified period.[1]
-
Photolytic Degradation: Expose the drug substance (in solid and solution form) to UV and visible light.[1]
3. HPLC Method Validation
The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines.[7][6]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of impurities and degradation products is demonstrated by comparing the chromatograms of stressed and unstressed samples.[1][4]
-
Linearity: Prepare a series of milbemycin oxime solutions at different concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient.[1][4]
-
Accuracy: Determine the accuracy by the recovery of known amounts of milbemycin oxime spiked into a placebo mixture.[1]
-
Precision:
-
Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability during normal use.[2]
Experimental Workflow
Caption: Workflow for the validation of a stability-indicating HPLC method for milbemycin oxime.
Conclusion
The selection of an appropriate stability-indicating HPLC method for milbemycin oxime is crucial for ensuring drug quality and regulatory compliance. This guide has provided a comparative overview of several validated methods, highlighting their key operational parameters and performance characteristics. While HPLC with UV detection is a robust and widely used technique for routine analysis, other methods like LC-MS can offer superior sensitivity and selectivity for bioanalytical studies.[8] By presenting detailed experimental protocols and a clear workflow visualization, researchers and drug development professionals can make informed decisions when establishing or transferring analytical methods for the stability testing of milbemycin oxime.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. ijirt.org [ijirt.org]
- 5. jetir.org [jetir.org]
- 6. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Milbemycin Oxime and Praziquantel from Bulk and Marketed Formulation - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Toxicological Analysis of Milbemycin and Avermectin Classes in Mammals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicological profiles of the milbemycin and avermectin (B7782182) classes of macrocyclic lactones in mammals. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the relative safety and potential liabilities of these widely used antiparasitic agents.
Executive Summary
The milbemycin and avermectin classes of macrocyclic lactones, while sharing a common ancestry from Streptomyces species and a primary mechanism of action against parasites, exhibit notable differences in their toxicological profiles in mammals. These differences are largely attributable to their interactions with the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier and their relative affinities for mammalian GABAA receptors. Generally, the milbemycin class, including moxidectin (B1677422) and milbemycin oxime, demonstrates a wider margin of safety in mammals compared to the avermectin class, which includes ivermectin and abamectin. This is particularly evident in animals with a defective ABCB1 (formerly MDR1) gene, which results in a non-functional P-gp transporter.
Mechanism of Toxicity
Both avermectins and milbemycins exert their primary antiparasitic effect by potentiating glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[1] In mammals, which lack GluCls, the primary target for toxicity is the gamma-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system (CNS).[2] Binding of these compounds to GABAA receptors enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of neurons, and subsequent CNS depression.[2][3]
The key differentiator in mammalian neurotoxicity is the role of the P-glycoprotein efflux pump. P-gp, located at the blood-brain barrier, actively transports a wide range of xenobiotics, including avermectins and milbemycins, out of the CNS.[2] In most mammals, this protective mechanism prevents these drugs from reaching toxic concentrations in the brain at therapeutic doses. However, certain individuals, notably specific dog breeds like Collies with a mutation in the ABCB1 gene, have a dysfunctional P-gp, rendering them highly susceptible to the neurotoxic effects of these compounds.[4]
Avermectins, particularly ivermectin, are potent substrates and inhibitors of P-gp.[2] In contrast, milbemycins, such as moxidectin, are generally poorer substrates for P-gp, which may contribute to their enhanced safety profile, even in P-gp deficient animals.[5]
Quantitative Toxicological Data
The following tables summarize the acute oral toxicity (LD50) and No-Observed-Adverse-Effect-Levels (NOAELs) for representative compounds of the milbemycin and avermectin classes in various mammalian species.
Table 1: Acute Oral Toxicity (LD50) of Milbemycins and Avermectins in Mammals
| Compound Class | Compound | Species | Oral LD50 (mg/kg) | Reference(s) |
| Milbemycin | Milbemycin Oxime | Mouse | 722 - 946 | [6] |
| Rat | 532 - 863 | [6] | ||
| Dog | >200 | [6] | ||
| Moxidectin | Mouse | 42 - 84 | [7][8] | |
| Rat | 106 | [7][8] | ||
| Avermectin | Ivermectin | Mouse | 11.6 - 87.2 | [5] |
| Rat | 42.8 - 52.8 | [9] | ||
| Dog | ~80 | [5][10] | ||
| Abamectin | Mouse | 13.6 - >80 | [2][4] | |
| Rat | 10 - 11 | [4][11] | ||
| Dog | ~8 | [2] |
Table 2: No-Observed-Adverse-Effect-Levels (NOAELs) of Milbemycins and Avermectins in Mammals
| Compound Class | Compound | Species | Study Type | NOAEL (mg/kg/day) | Reference(s) |
| Milbemycin | Milbemycin Oxime | Rat | 2-year Oral | 1.93 | [6] |
| Moxidectin | Rat | 2-year Oral | 5.1 | [12] | |
| Dog | 1-year Oral | 1.15 | [12] | ||
| Avermectin | Ivermectin | Dog | 14-week Oral | 0.5 | [5] |
| Abamectin | Rat | 2-year Oral | 1.5 | [13] | |
| Dog | 1-year Oral | 0.25 | [11][13] | ||
| Rat | Developmental Neurotoxicity | 0.12 (LOAEL) | [14][15] | ||
| Rat | Reproductive Toxicity | 0.1 | [16] |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity Testing (based on OECD 420: Fixed Dose Procedure)
This method is designed to determine the acute oral toxicity of a substance.
-
Animal Model: Typically, young adult rats (8-12 weeks old) of a standard strain are used.[17][18]
-
Housing: Animals are housed in controlled conditions with respect to temperature (22 ± 3 °C), humidity (30-70%), and light-dark cycle (12 hours light/12 hours dark).[19]
-
Dosing: The test substance is administered as a single oral dose via gavage. Animals are fasted prior to dosing (e.g., overnight for rats).[17][19]
-
Dose Levels: A sighting study is first conducted with a single animal to determine the appropriate starting dose for the main study. In the main study, groups of at least 5 animals (usually females) are dosed at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[17][20]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[17] A gross necropsy is performed on all animals at the end of the study.[21]
Neurotoxicity Studies (based on OECD 424)
These studies are designed to detect and characterize the potential neurotoxic effects of a substance.
-
Dosing: The test substance is administered repeatedly, often for 28 or 90 days, typically via the diet, drinking water, or gavage.[23]
-
Assessments: A functional observational battery (FOB) is performed to assess changes in autonomic function, neuromuscular function, and sensorimotor function. This includes observations of posture, gait, reactivity to stimuli, and grip strength. Motor activity is also quantified.[7]
-
Neuropathology: At the end of the study, a detailed histopathological examination of the central and peripheral nervous systems is conducted.[15]
Developmental and Reproductive Toxicity (DART) Studies
DART studies are designed to evaluate the potential effects of a substance on reproduction and development.
-
Prenatal Developmental Toxicity Study (based on OECD 414): This study assesses the effects of exposure during pregnancy on the dam and the developing fetus. The test substance is administered from implantation to the day before caesarean section. Endpoints include maternal clinical signs, body weight, food consumption, and detailed examination of the fetuses for external, visceral, and skeletal abnormalities.[4][6]
-
Two-Generation Reproduction Toxicity Study (based on OECD 416): This study evaluates the effects of the test substance on all aspects of the reproductive cycle over two generations. The substance is administered to the parental (F0) generation before mating and throughout mating, gestation, and lactation. The first-generation (F1) offspring are then selected and dosed through to the production of the second (F2) generation. Endpoints include reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development.[1][3][24]
Visualizations
Signaling Pathway of Macrocyclic Lactone Neurotoxicity in Mammals```dot
Caption: Workflow for an acute oral toxicity study (OECD 420).
Conclusion
The available toxicological data indicate that the milbemycin class of macrocyclic lactones generally possesses a higher safety margin in mammals compared to the avermectin class. This is primarily attributed to differences in their interaction with the P-glycoprotein efflux transporter at the blood-brain barrier. While both classes can induce neurotoxicity at high doses through their action on GABAA receptors, the risk is more pronounced with avermectins, especially in P-gp deficient animals. This comparative analysis, supported by quantitative toxicity data and an overview of standardized testing protocols, should serve as a valuable resource for professionals in the fields of drug development, veterinary medicine, and toxicology.
References
- 1. oecd.org [oecd.org]
- 2. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 3. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. scribd.com [scribd.com]
- 6. oecd.org [oecd.org]
- 7. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of toxicosis induced by high-dose administration of milbemycin oxime in collies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. 855. Moxidectin (WHO Food Additives Series 36) [inchem.org]
- 13. EXTOXNET PIP - ABAMECTIN [extoxnet.orst.edu]
- 14. Prenatal Developmental Toxicity Study (OECD TG 414) | Semantic Scholar [semanticscholar.org]
- 15. oecd.org [oecd.org]
- 16. Federal Register :: Abamectin; Pesticide Tolerances [federalregister.gov]
- 17. oecd.org [oecd.org]
- 18. catalog.labcorp.com [catalog.labcorp.com]
- 19. ecetoc.org [ecetoc.org]
- 20. oecd.org [oecd.org]
- 21. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 22. oecd.org [oecd.org]
- 23. Subchronic neurotoxicity 90-day (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 24. catalog.labcorp.com [catalog.labcorp.com]
Milbemycin A3 Oxime vs. Selamectin: A Comparative Efficacy Analysis Against Dirofilaria immitis Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two widely used macrocyclic lactones, milbemycin A3 oxime and selamectin (B66261), against various isolates of the canine heartworm, Dirofilaria immitis. The emergence of drug-resistant strains of this parasite necessitates a thorough understanding of the performance of available chemoprophylactic agents. This document synthesizes data from key experimental studies to facilitate informed decisions in research and drug development.
Comparative Efficacy Data
The following tables summarize the preventive efficacy of milbemycin oxime and selamectin, often in comparison with other macrocyclic lactones, against both susceptible and resistant laboratory strains of Dirofilaria immitis.
Table 1: Efficacy Against the JYD-34 Laboratory Strain of Dirofilaria immitis
| Treatment Group | Active Ingredient(s) | Dosing Regimen | Geometric Mean of Recovered Worms | Efficacy (%) | Reference |
| Control | None | N/A | 18.4 | 0 | [1][2] |
| Product 1 | Ivermectin/Pyrantel (B1679900) Pamoate | Three monthly treatments | 13.1 | 29.0 | [1][2] |
| Product 2 | Milbemycin Oxime/Spinosad | Three monthly treatments | 8.8 | 52.2 | [1][2] |
| Product 3 | Selamectin | Three monthly treatments | 13.1 | 28.8 | [1][2] |
| Product 4 | Imidacloprid (B1192907)/Moxidectin (B1677422) | Single treatment | 0 | 100 | [1][2] |
Table 2: Efficacy Against the MP3 Laboratory Strain of Dirofilaria immitis
| Treatment Group | Active Ingredient(s) | Dosing Regimen | Geometric Mean of Recovered Worms | Efficacy (%) | Reference |
| Control | None | N/A | 51.6 | 0 | [3] |
| Product 1 | Ivermectin/Pyrantel Pamoate | Single treatment | Not explicitly stated, but 7 of 8 dogs were infected | < 100 | [3][4][5] |
| Product 2 | Milbemycin Oxime | Single treatment | Not explicitly stated, but 7 of 8 dogs were infected | < 100 | [3][4][5] |
| Product 3 | Selamectin | Single treatment | Not explicitly stated, but 7 of 8 dogs were infected | < 100 | [3][4][5] |
| Product 4 | Imidacloprid/Moxidectin | Single treatment | Not explicitly stated, but efficacy was 100% in a similar study | 100 (inferred) | [4][5] |
Experimental Protocols
The data presented above were generated from controlled laboratory studies. The following is a generalized methodology based on the cited experiments.
A typical experimental workflow for evaluating heartworm preventive efficacy is as follows:
Detailed Methodology for JYD-34 Strain Efficacy Study[2]
-
Animals: Forty laboratory-reared dogs, approximately 6 months old, were used in the study.
-
Infection: Each dog was infected with fifty third-stage (L3) larvae of the JYD-34 strain of D. immitis on study day -30.
-
Randomization and Treatment: On study day -1, dogs were randomized into five groups of eight. On day 0, dogs in the treatment groups received their respective products: ivermectin/pyrantel pamoate, milbemycin oxime/spinosad, selamectin, or imidacloprid/moxidectin. The control group remained untreated. The ivermectin, milbemycin oxime, and selamectin groups were retreated on study days 31 and 60.
-
Dosages:
-
Ivermectin/pyrantel pamoate: 6.3–11.6 μg/kg ivermectin / 5.3–9.7 mg/kg pyrantel pamoate (Day 31); 6.2–11.6 μg/kg ivermectin / 5.2–9.8 mg/kg pyrantel pamoate (Day 60).
-
Milbemycin oxime/spinosad: 0.5–1.0 mg/kg milbemycin oxime / 32.3–57.6 mg/kg spinosad (Day 31); 0.5–0.9 mg/kg milbemycin oxime / 31.1–56.5 mg/kg spinosad (Day 60).
-
Selamectin: 6.9–12.8 mg/kg (Day 31); 9.8–13.1 mg/kg (Day 60).
-
-
Necropsy and Worm Recovery: On study days 124-126, the dogs were euthanized, and necropsies were performed to recover adult heartworms.
Signaling Pathways and Logical Relationships
The primary mode of action of macrocyclic lactones, including milbemycin oxime and selamectin, involves targeting glutamate-gated chloride channels in invertebrate nerve and muscle cells. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.
The logical relationship for determining the efficacy of a heartworm preventive is a straightforward comparison of worm burden in treated versus untreated control groups.
Discussion
The provided data indicates that against the JYD-34 resistant strain of D. immitis, both milbemycin oxime and selamectin demonstrated reduced efficacy of 52.2% and 28.8%, respectively, after three monthly doses.[1][2] This highlights the challenge of maintaining complete prevention in the face of emerging drug resistance. Notably, a single dose of a product containing imidacloprid and moxidectin showed 100% efficacy in the same study.[1][2]
Similarly, studies involving the MP3 strain also reported efficacies of less than 100% for ivermectin, milbemycin oxime, and selamectin.[4][5] While specific efficacy percentages for milbemycin oxime and selamectin were not detailed in the provided snippets for the MP3 strain, the failure to achieve 100% efficacy is a significant finding.
It is important to note that while milbemycin oxime and selamectin are effective against susceptible strains of D. immitis, their efficacy can be compromised against certain resistant isolates. The data underscores the importance of continued surveillance for resistant strains and the development of new heartworm preventives. The higher efficacy of moxidectin-based products against these resistant strains suggests that not all macrocyclic lactones have the same level of activity against resistant parasites.
Researchers and drug development professionals should consider these findings when designing new studies, developing novel anthelmintics, and establishing testing protocols for heartworm preventives. The use of well-characterized resistant strains, such as JYD-34 and MP3, in efficacy studies is crucial for evaluating the true potential of new and existing products.
References
- 1. d-nb.info [d-nb.info]
- 2. Efficacy of four commercially available heartworm preventive products against the JYD-34 laboratory strain of Dirofilaria immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of four commercially available heartworm preventive products against the MP3... - [vin.com]
- 4. Frontiers | A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations [frontiersin.org]
- 5. A review of moxidectin vs. other macrocyclic lactones for prevention of heartworm disease in dogs with an appraisal of two commercial formulations - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Milbemycin Oxime and Other Macrocyclic Lactones
For Researchers, Scientists, and Drug Development Professionals
The emergence of parasite resistance to macrocyclic lactones (MLs), a cornerstone of parasitic disease control, presents a significant challenge in veterinary and human medicine. This guide provides a comprehensive comparison of milbemycin oxime with other macrocyclic lactones, focusing on the critical issue of cross-resistance. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways, this document aims to be an invaluable resource for those working to understand and overcome anthelmintic resistance.
Quantitative Efficacy Data: A Comparative Overview
The following tables summarize the efficacy of milbemycin oxime and other macrocyclic lactones against various susceptible and resistant parasite strains. This data, compiled from multiple experimental studies, highlights the nuances of cross-resistance, where resistance to one ML can confer reduced susceptibility to others within the same class.
Table 1: Efficacy of Macrocyclic Lactones Against Resistant Dirofilaria immitis (Canine Heartworm) Strains
| Macrocyclic Lactone | Parasite Strain | Efficacy (%) | Reference |
| Milbemycin Oxime | JYD-34 | 52.2 | [1] |
| MP3 | 95.4 - 95.5 | [2] | |
| Ivermectin | JYD-34 | 29.0 | [1] |
| MP3 | 95.6 | [2] | |
| Moxidectin (B1677422) (topical) | JYD-34 | 100 | [1] |
| MP3 | 100 | [2] | |
| Selamectin | JYD-34 | 28.8 | [1] |
| MP3 | 95.5 | [2] |
Table 2: Efficacy of Macrocyclic Lactones Against Ivermectin-Resistant Gastrointestinal Nematodes of Sheep
| Macrocyclic Lactone | Parasite Species | Efficacy (%) | Reference |
| Milbemycin Oxime | Teladorsagia circumcincta | Data suggests reduced efficacy in multi-drug resistant isolates | [3] |
| Ivermectin | Haemonchus contortus | 10.4 | [4] |
| Teladorsagia circumcincta | 15.0 | [5] | |
| Moxidectin | Haemonchus contortus | 99.9 - 100 | [6] |
| Teladorsagia circumcincta | Reduced efficacy, requiring significantly higher doses in ivermectin-resistant strains | [7] |
Table 3: Efficacy of Macrocyclic Lactones Against Ivermectin-Resistant Gastrointestinal Nematodes of Cattle
| Macrocyclic Lactone | Parasite Species | Efficacy (%) | Reference |
| Ivermectin | Cooperia oncophora | 48 - 62.7 | [8] |
| Moxidectin | Cooperia oncophora | 87.9 - 95 | [8][9] |
Experimental Protocols: Methodologies for Assessing Cross-Resistance
The following are detailed protocols for key experiments cited in the investigation of macrocyclic lactone cross-resistance.
Larval Migration Inhibition Assay (LMIA)
This in vitro assay assesses the ability of a drug to inhibit the migration of infective third-stage larvae (L3) through a sieve, providing a measure of the drug's paralytic effect.
Objective: To determine the concentration of a macrocyclic lactone that inhibits 50% (IC50) of larval migration.
Materials:
-
Infective L3 larvae of the parasite of interest
-
24-well tissue culture plates
-
Acrylic migration tubes with a 20-25 µm mesh at the bottom
-
Culture medium (e.g., RPMI-1640) supplemented with antibiotics
-
Test compounds (milbemycin oxime and other MLs) dissolved in a suitable solvent (e.g., DMSO)
-
Incubator (37°C, 5% CO2)
-
Microscope for larval counting
Procedure:
-
Prepare serial dilutions of the test compounds in the culture medium. Include a drug-free control.
-
Add approximately 30-50 L3 larvae to each well of a 24-well plate in 1 mL of the prepared medium.
-
Incubate the plate at 37°C and 5% CO2 for 24-48 hours.[10]
-
Following incubation, place the acrylic migration tubes into a new 24-well plate.
-
Transfer the contents of each well from the incubation plate into the corresponding migration tube.
-
Allow the larvae to migrate through the mesh into the wells of the new plate for 2 hours at 37°C.[10]
-
Carefully remove the migration tubes.
-
Count the number of larvae that successfully migrated into the wells of the migration plate.
-
Calculate the percentage of migration inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by fitting the dose-response data to a nonlinear regression model.[10]
Microfilarial Suppression Test (MFST)
This in vivo assay is a clinical tool used to assess potential ML resistance in Dirofilaria immitis by measuring the reduction in circulating microfilariae (MF) after a microfilaricidal dose of an ML.
Objective: To determine the percentage reduction in microfilariae counts in a dog's blood following treatment with a macrocyclic lactone.
Materials:
-
Heartworm-positive dog with circulating microfilariae
-
Microfilaricidal dose of a macrocyclic lactone (e.g., ivermectin at 50 µg/kg or milbemycin oxime at 1 mg/kg)[11]
-
Blood collection supplies (syringes, EDTA tubes)
-
Microscope slides and coverslips
-
Modified Knott's test reagents (e.g., 2% formalin, methylene (B1212753) blue stain)
-
Centrifuge
Procedure:
-
Collect a pre-treatment blood sample (1 mL) from the dog.
-
Perform a Modified Knott's test to quantify the number of microfilariae per mL of blood.[11]
-
Administer a single microfilaricidal dose of the selected macrocyclic lactone.
-
Observe the dog for any adverse reactions for 6-8 hours post-treatment.
-
Collect a post-treatment blood sample 7-14 days after drug administration.[11]
-
Perform a second Modified Knott's test to quantify the post-treatment microfilariae count.
-
Calculate the percentage reduction in microfilariae. A reduction of less than 75% is considered indicative of potential resistance.[11]
Larval Development Assay (LDA)
This in vitro assay is used to assess the effect of a drug on the development of parasite eggs to the L3 stage.
Objective: To determine the concentration of a macrocyclic lactone that inhibits 50% (IC50) of larval development.
Materials:
-
Freshly collected parasite eggs
-
24- or 96-well plates
-
Culture medium containing nutrients (e.g., yeast extract)
-
Test compounds
-
Microscope
Procedure:
-
Isolate parasite eggs from fecal samples.
-
Add a standardized number of eggs to each well of the plate.
-
Add the test compound at various concentrations to the wells.
-
Incubate the plate under conditions that support larval development (e.g., specific temperature and humidity) for a set period (typically 7 days).
-
After incubation, count the number of L1, L2, and L3 larvae in each well.
-
Calculate the percentage of inhibition of development to the L3 stage for each drug concentration.
-
Determine the IC50 value.
Molecular Assays for Resistance Markers
These assays detect specific genetic markers, such as single nucleotide polymorphisms (SNPs), that are associated with ML resistance.
Objective: To identify the presence of resistance-associated SNPs in the parasite's DNA.
Materials:
-
Parasite samples (e.g., microfilariae, adult worms)
-
DNA extraction kit
-
PCR reagents (primers specific to the SNP region, DNA polymerase, dNTPs)
-
Thermocycler
-
Sequencing equipment or real-time PCR machine for allele-specific assays
Procedure:
-
Extract genomic DNA from the parasite samples.
-
Amplify the specific gene region known to contain the resistance-associated SNP using PCR.
-
Sequence the PCR product to identify the nucleotide at the SNP position.
-
Alternatively, use allele-specific PCR or probe-based assays (e.g., ddPCR) to detect the presence of the resistance allele.[12]
-
Correlate the genotype (presence or absence of the SNP) with the resistance phenotype.[13][14]
Visualizing the Mechanisms: Signaling Pathways and Resistance
The following diagrams, generated using the DOT language, illustrate the key molecular mechanisms of macrocyclic lactone action and resistance.
Caption: Mechanism of action of macrocyclic lactones on glutamate-gated chloride channels.
Caption: P-glycoprotein mediated drug efflux, a key mechanism of resistance.
Caption: A logical workflow for investigating cross-resistance to macrocyclic lactones.
References
- 1. mdpi.com [mdpi.com]
- 2. The conformation and dynamics of P-glycoprotein in a lipid bilayer investigated by atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of milbemycin-, avermectin-, imidazothiazole- and benzimidazole-resistant Teladorsagia circumcincta from a sheep flock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of some anthelmintics on an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Resistance of Teladorsagia circumcincta in goats to ivermectin in the Netherlands] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutual resistance to avermectins and milbemycins: oral activity of ivermectin and moxidectin against ivermectin-resistant and susceptible nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance of Cooperia to ivermectin treatments in grazing cattle of the Humid Pampa, Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. midamericaagresearch.net [midamericaagresearch.net]
- 10. Development of an in vitro bioassay for measuring susceptibility to macrocyclic lactone anthelmintics in Dirofilaria immitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complex Interplay between the P-Glycoprotein Multidrug Efflux Pump and the Membrane: Its Role in Modulating Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical validation of molecular markers of macrocyclic lactone resistance in Dirofilaria immitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical validation of molecular markers of macrocyclic lactone resistance in Dirofilaria immitis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Path to Interchangeability: A Comparative Guide to Bioequivalence Testing of Milbemycin Oxime Veterinary Formulations
For researchers, scientists, and drug development professionals, establishing the bioequivalence of different veterinary formulations of milbemycin oxime is a critical step in bringing generic and innovative products to market. This guide provides a comprehensive comparison of methodologies and data from bioequivalence studies, offering insights into the performance of various formulations of this widely used broad-spectrum parasiticide.
Milbemycin oxime, a macrocyclic lactone, is effective against a range of internal and external parasites in companion animals.[1] For a generic product to be considered a therapeutic equivalent to a reference listed new animal drug (RLNAD), it must be bioequivalent, meaning it exhibits a comparable rate and extent of absorption of the active pharmaceutical ingredient.[2][3] This is typically demonstrated through pharmacokinetic studies that measure key parameters such as maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC).[4]
Comparative Pharmacokinetic Data
Bioequivalence is generally concluded when the 90% confidence intervals for the ratio of the generic product's Cmax and AUC to the reference product's fall within the acceptance limits of 80% to 125%.[5] The following tables summarize pharmacokinetic data from various studies comparing different milbemycin oxime formulations.
Table 1: Bioequivalence Study of Generic vs. Branded Milbemycin Oxime Flavored Tablets in Dogs [5]
| Parameter | Test Product (Generic MilbeGuard™) 5.75 mg | Reference Product (Interceptor™) 5.75 mg |
| Milbemycin Oxime A3 Analyte | ||
| Cmax (ng/mL) | 41.56 | 41.69 |
| Tmax (hr) | 2.13 | 2.29 |
| AUC (nghr/mL) | 393.1 | 409.8 |
| Milbemycin Oxime A4 Analyte | ||
| Cmax (ng/mL) | 200.2 | 201.8 |
| Tmax (hr) | 2.13 | 2.29 |
| AUC (nghr/mL) | 2960 | 3130 |
Data from a study involving 24 healthy beagle dogs.[5]
Table 2: Bioequivalence Study of Generic vs. Branded Milbemycin Oxime Flavored Tablets in Cats [5]
| Parameter | Test Product (Generic MilbeGuard™) 5.75 mg | Reference Product (Interceptor™) 5.75 mg |
| Milbemycin Oxime A3 Analyte | ||
| Cmax (ng/mL) | 100.8 | 102.7 |
| Tmax (hr) | 1.83 | 1.83 |
| AUC (nghr/mL) | 1146 | 1184 |
| Milbemycin Oxime A4 Analyte | ||
| Cmax (ng/mL) | 599.1 | 632.7 |
| Tmax (hr) | 1.83 | 1.83 |
| AUC (nghr/mL) | 12100 | 12940 |
Data from a study involving 26 healthy purpose-bred cats.[5]
Table 3: Comparative Pharmacokinetics of Milbemycin Oxime in Different Formulations in Dogs
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) | Reference |
| Oral Tablet (Interceptor™) | - | - | - | ~80% | [6] |
| Oral Tablet (Japanese formulation) | - | - | - | - | [7] |
| Chewable Tablet (NexGard Spectra®) - A3 | - | 1-2 | - | 80.5% | [8][9] |
| Chewable Tablet (NexGard Spectra®) - A4 | - | 1-2 | - | 65.1% | [8][9] |
| Nanoemulsion (Oral) | - | - | - | 99.26% ± 12.14% | [10] |
Experimental Protocols
The successful execution of bioequivalence studies hinges on robust and standardized experimental protocols. The following outlines a typical methodology for a pharmacokinetic bioequivalence study.
In Vivo Bioequivalence Study Protocol
-
Animal Selection: A statistically appropriate number of healthy animals from the target species (e.g., dogs or cats) are selected. The animals should be of a specific breed (e.g., beagle dogs) and within a defined age and weight range.[5][11]
-
Housing and Acclimation: Animals are housed individually in a controlled environment and acclimated for a specified period before the study begins.
-
Study Design: A randomized, two-treatment, two-period, two-sequence, crossover design is commonly employed.[11][12] This design minimizes individual animal variation.
-
Dosing: Animals are fasted overnight prior to treatment.[12] A single dose of either the test or reference product is administered. The dosage is based on the product's label recommendations.[13]
-
Washout Period: A washout period of sufficient duration (e.g., 30-34 days) is observed between the two treatment periods to ensure the complete elimination of the drug from the animals' systems.[11][12]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 144, 192, 240, 336, and 504 hours post-dose).[12]
-
Sample Analysis: Plasma concentrations of milbemycin oxime (and its components, A3 and A4) are determined using a validated analytical method, such as high-performance liquid chromatography with mass spectrometry (LC-MS/MS).[11]
-
Pharmacokinetic Analysis: The pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated from the plasma concentration-time data for each animal.
-
Statistical Analysis: Statistical methods, such as Analysis of Variance (ANOVA), are used to compare the pharmacokinetic parameters of the test and reference products. The 90% confidence intervals for the ratio of the geometric means of Cmax and AUC are calculated to determine bioequivalence.[12]
Visualizing the Bioequivalence Workflow
The following diagrams illustrate the key processes involved in bioequivalence testing.
Caption: A typical workflow for a crossover design bioequivalence study.
Caption: Logical relationship for establishing therapeutic equivalence.
References
- 1. Milbemycin Oxime - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. rr-americas.woah.org [rr-americas.woah.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]
- 6. Pharmacological particulars - Milbemax Tablets for Dogs [noahcompendium.co.uk]
- 7. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 9. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agmv.ro [agmv.ro]
- 12. assets.hpra.ie [assets.hpra.ie]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Anthelmintic Activity of Milbemycin A3 and A4 Oximes
For Researchers, Scientists, and Drug Development Professionals
Milbemycin oxime, a broad-spectrum endectocide widely employed in veterinary medicine, is a synergistic combination of two homologous macrocyclic lactones: Milbemycin A3 oxime and Milbemycin A4 oxime.[1] Typically formulated in a ratio of approximately 20:80 to 30:70 (A3:A4), this mixture is effective against a wide range of nematodes and arthropods.[1][2] While the combined product has a well-documented history of efficacy, a detailed, direct comparison of the in vitro anthelmintic activity of the individual A3 and A4 oxime components is not extensively available in public literature.[3] This guide synthesizes the current understanding of their shared mechanism of action, highlights key differences in their pharmacokinetic profiles, and provides standardized experimental protocols for their evaluation, thereby offering a valuable resource for research and development in parasitology.
Shared Mechanism of Action: A Potent Attack on the Invertebrate Nervous System
Both Milbemycin A3 and A4 oximes exert their anthelmintic effects through the same primary mechanism: they are potent agonists of glutamate-gated chloride ion channels (GluCls) located in the nerve and muscle cells of invertebrates.[1][2] The binding of these milbemycin oximes to GluCls leads to an increased influx of chloride ions into the cells.[1] This influx causes hyperpolarization of the cell membrane, which disrupts nerve signal transmission, resulting in flaccid paralysis and ultimately the death of the parasite.[1][3] A secondary mechanism involves the potentiation of gamma-aminobutyric acid (GABA)-gated chloride channels, which further contributes to the disruption of neurotransmission in susceptible parasites.[1] Mammals are largely unaffected due to the absence of these specific glutamate-gated chloride channels and the low affinity of milbemycins for mammalian GABA receptors.[4]
References
A Comparative Analysis of Milbemycin Oxime Pharmacokinetics and Metabolism in Canines and Felines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic and metabolic profiles of milbemycin oxime in dogs and cats. The information presented is collated from various studies to offer a comprehensive overview for researchers and professionals in drug development.
Milbemycin oxime, a broad-spectrum endoparasiticide, is widely used in veterinary medicine for the prevention and treatment of various parasitic infections in both dogs and cats.[1][2][3][4] Understanding the species-specific differences in its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosage regimens and ensuring both safety and efficacy.
Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of milbemycin oxime in dogs and cats following oral administration, as reported in various studies. It is important to note that these parameters can be influenced by factors such as the formulation of the drug, the breed of the animal, and the presence of other active ingredients in combination products.[1][5]
Table 1: Pharmacokinetic Parameters of Milbemycin Oxime in Dogs (Oral Administration)
| Parameter | Value | Formulation/Study Details |
| Time to Peak Plasma Concentration (Tmax) | ~2-4 hours | Milbemax® Tablets[2][6] |
| 1-2 hours | NexGard Spectra® (chewable with afoxolaner)[7][8] | |
| 2.47 ± 1.90 hours | Tablet | |
| 0.33 ± 0.13 hours | Nanoemulsion | |
| Peak Plasma Concentration (Cmax) | 0.33 ± 0.07 µg/mL | Tablet |
| 8.87 ± 1.88 µg/mL | Nanoemulsion | |
| Elimination Half-Life (t½) | 1-4 days | Milbemax® Tablets[2][6] |
| 1.6 ± 0.4 days (A3 form) | NexGard Spectra®[7][8] | |
| 3.3 ± 1.4 days (A4 form) | NexGard Spectra®[7][9] | |
| 15.73 ± 11.09 hours | Tablet (Pekingese dogs)[1][5] | |
| 50.2 hours | Interceptor® (Beagles)[5] | |
| Oral Bioavailability | ~80% | Milbemax® Tablets[2][6] |
| 80.5% (A3 form) | NexGard Spectra®[7][8][9] | |
| 65.1% (A4 form) | NexGard Spectra®[7][9] | |
| 51.44% ± 21.76% | Tablet | |
| 99.26% ± 12.14% | Nanoemulsion | |
| Volume of Distribution (Vd) | 2.7 ± 0.4 L/kg (A3 form) | Following IV dose[7][8][9] |
| 2.6 ± 0.6 L/kg (A4 form) | Following IV dose[7][9] | |
| Systemic Clearance (Cls) | 75 ± 22 mL/h/kg (A3 form) | Following IV dose[7][8][9] |
| 41 ± 12 mL/h/kg (A4 form) | Following IV dose[7][8][9] |
Table 2: Pharmacokinetic Parameters of Milbemycin Oxime in Cats (Oral Administration)
| Parameter | Value | Formulation/Study Details |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours | Milbemax® Tablets[10][11] |
| Elimination Half-Life (t½) | ~13 hours (± 9 hours) | Milbemax® Tablets[10][11] |
Absorption, Distribution, Metabolism, and Excretion (ADME)
Dogs: Following oral administration, milbemycin oxime is rapidly absorbed in dogs, reaching peak plasma levels within approximately 1 to 4 hours.[2][6][7] The bioavailability is generally high, around 80%, though it can be influenced by the formulation.[2][6] The drug is widely distributed throughout the body, indicated by a large volume of distribution, and tends to concentrate in fat due to its lipophilic nature.[2][7][8][9] Metabolism occurs primarily in the liver, leading to the formation of monohydroxylated derivatives.[2][6] Elimination of the parent drug is relatively slow, with a half-life ranging from 1 to 4 days.[2][6] The primary route of excretion is through the feces, with a smaller portion eliminated via the kidneys.[6][12]
Cats: In cats, oral administration also leads to rapid absorption, with peak plasma concentrations observed at approximately 2 hours.[10][11] One source suggests a lower oral absorption of 5-10%.[13] The elimination half-life is considerably shorter than in dogs, at around 13 hours.[10][11] Similar to dogs, milbemycin oxime is lipophilic and expected to have a wide distribution.[11] While detailed metabolism studies in cats are less available, hepatic biotransformation is the presumed metabolic pathway.[10] The primary route of excretion is also via the feces.[13]
Experimental Protocols
The data presented in this guide are derived from pharmacokinetic studies employing standardized methodologies. A general workflow for such a study is outlined below.
Key Methodological Details from Cited Studies:
-
Animal Subjects: Studies typically involve healthy adult dogs or cats of a specific breed (e.g., Beagles, Pekingese) or domestic short-hair cats.[1][5][13] Animals are generally fasted overnight before drug administration.
-
Drug Administration: Milbemycin oxime is administered orally, often as a tablet or in a gelatin capsule, at a specified dose (e.g., 0.5 mg/kg).[7][8] For intravenous studies, the drug is administered via a catheter.[1]
-
Blood Sample Collection: Blood samples are collected at predetermined time points before and after drug administration. Common time points include 0 (pre-dose), and various intervals up to several days post-dose. Samples are typically collected into heparinized tubes.
-
Plasma Preparation and Storage: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.
-
Analytical Methodology: The concentration of milbemycin oxime in plasma samples is quantified using validated analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection.[5]
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
Conclusion
The available data indicate significant differences in the pharmacokinetics of milbemycin oxime between dogs and cats. Notably, the elimination half-life is substantially longer in dogs compared to cats, which has important implications for dosing frequency and the duration of therapeutic effect. While absorption is rapid in both species, bioavailability can be highly variable in dogs depending on the formulation.
These species-specific pharmacokinetic profiles underscore the importance of administering veterinary drugs strictly according to label recommendations for each target species. Further research, particularly on the metabolism and bioavailability of milbemycin oxime in cats, would be beneficial for a more complete comparative understanding.
References
- 1. Pharmacokinetics of Milbemycin Oxime in Pekingese Dogs after Single Oral and Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological particulars - Milbemax Chewable Tablets for Dogs [noahcompendium.co.uk]
- 3. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Milbemycin Oxime - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological particulars - Milbemax Tablets for Dogs [noahcompendium.co.uk]
- 7. The intravenous and oral pharmacokinetics of afoxolaner and milbemycin oxime when used as a combination chewable parasiticide for dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Milbemycin oxime: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. evanspharmacy.com [evanspharmacy.com]
- 11. Pharmacological particulars - Milbemax Tablets for Cats and Kittens [noahcompendium.co.uk]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment and Certification of a Milbemycin A3 Oxime Reference Standard
For researchers, scientists, and drug development professionals, the quality and purity of a chemical reference standard are paramount for ensuring the accuracy, reproducibility, and validity of analytical data. This guide provides a comprehensive comparison of the analytical methodologies and certification processes for a high-purity Milbemycin A3 oxime reference standard, setting it against other available alternatives. Detailed experimental protocols and supporting data are provided to facilitate informed decision-making in the procurement and application of this critical reagent.
This compound is a key component of the broad-spectrum antiparasitic agent, milbemycin oxime.[1] As a semi-synthetic macrocyclic lactone, its precise quantification and the characterization of any impurities are essential for research, quality control, and pharmacokinetic studies.[1][2]
Comparative Analysis of Reference Standard Performance
The selection of a this compound reference standard should be based on a thorough evaluation of its certified purity and the rigor of the analytical methods used for its characterization. A comprehensive Certificate of Analysis (CoA) is crucial for this assessment.[3] The following table summarizes the key quality attributes of our this compound Reference Standard compared to a typical alternative standard, based on data derived from established analytical techniques.
| Parameter | This Product: this compound Reference Standard | Alternative Reference Standard | Method of Analysis |
| Purity (by HPLC) | ≥ 99.5% | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Confirmed | Confirmed | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Milbemycin A4 Oxime | ≤ 0.2% | ≤ 1.0% | HPLC |
| Other Individual Impurities | ≤ 0.1% | ≤ 0.5% | HPLC, LC-MS |
| Total Impurities | ≤ 0.5% | ≤ 2.0% | HPLC, LC-MS |
| Water Content | ≤ 0.5% | ≤ 1.0% | Karl Fischer Titration |
| Residual Solvents | Complies with ICH Q3C | Information not always provided | Headspace Gas Chromatography (HS-GC) |
| Assay (by qNMR) | 99.5% - 100.5% | Not typically provided | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Traceability | Traceable to USP/EP standards | May vary | Comparative Analysis |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to the reliable characterization of a reference standard. The following sections provide the methodologies used for the purity assessment and certification of our this compound Reference Standard.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is employed for the separation and quantification of this compound and its related substances.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data processing software.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with 0.1% formic acid). A typical gradient could be starting from 60% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Further dilutions are made as required.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
This protocol is designed for the identification and characterization of potential impurities.
-
LC System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 column suitable for UHPLC (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program: A suitable gradient to resolve all potential impurities, for instance, starting at 50% B and increasing to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1200.
-
Data Acquisition: Full scan and data-dependent MS/MS to obtain fragmentation patterns for structural elucidation of impurities.[4]
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Assay
qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the same substance.
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample and a suitable internal standard (e.g., maleic anhydride) into a clean vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
-
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard quantitative single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all relevant protons.
-
Number of Scans: Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Analysis: The purity of the this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard of known purity and weight.
Certification Workflow and Signaling Pathway
To ensure the highest quality and reliability, the certification of a this compound reference standard follows a stringent and logical workflow. Furthermore, understanding its mechanism of action is crucial for its application in biological research.
References
A Comparative Guide to the Synergistic and Broad-Spectrum Efficacy of Milbemycin Oxime and Praziquantel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The combination of milbemycin oxime and praziquantel (B144689) represents a significant advancement in veterinary parasitology, offering a broad-spectrum anthelmintic solution. This guide provides an objective comparison of the combination therapy's performance, supported by experimental data, detailed methodologies, and visualizations of the underlying mechanisms and workflows. While true synergy, where the combined effect is greater than the sum of the individual effects, is parasite-specific, the primary advantage of this combination lies in its comprehensive coverage against both nematodes (roundworms) and cestodes (tapeworms).
Efficacy Data: Combination Therapy vs. Monotherapy
The following tables summarize the efficacy of the milbemycin oxime and praziquantel combination therapy against various helminths, and compare it with the known efficacy of the individual components.
Table 1: Efficacy Against Echinococcus multilocularis (Cestode) in Dogs
| Treatment Group | Dosage | Host | Parasite Stage | Efficacy (Worm Burden Reduction) | Reference |
| Milbemycin Oxime + Praziquantel | 0.5 mg/kg + 5 mg/kg | Dog | Adult | 100% | [1][2][3][4] |
| Praziquantel Monotherapy | 5 mg/kg | Dog | Immature | 100% | [1] |
| Milbemycin Oxime Monotherapy | Not applicable | Dog | Adult | Ineffective against cestodes | [5] |
Table 2: Efficacy Against Other Cestodes and Nematodes
| Treatment Group | Dosage | Host | Parasite | Efficacy (Worm Burden Reduction) | Reference |
| Milbemycin Oxime + Praziquantel | 2 mg/kg + 5 mg/kg | Cat | E. multilocularis (adult & immature) | 100% | [1][2][3][4] |
| Milbemycin Oxime + Praziquantel | 4 mg + 10 mg/tablet | Cat | Toxocara cati (nematode) | 95.90% - 96.53% | [6] |
| Milbemycin Oxime + Praziquantel | 0.5 mg/kg + 5 mg/kg | Dog | Thelazia callipaeda (nematode) | 96.8% | [7] |
| Praziquantel Monotherapy | 5 mg/kg | Dog | Echinococcus granulosus (cestode) | 100% | [8] |
| Milbemycin Oxime Monotherapy | 0.50 mg/kg | Dog | Ancylostoma spp. (nematode) | 95% | [9] |
| Milbemycin Oxime Monotherapy | 0.55 - 0.86 mg/kg | Dog | Trichuris vulpis (nematode) | 97% | [9] |
The data clearly indicates that for cestode infections such as Echinococcus multilocularis, the high efficacy of the combination therapy is attributable to the praziquantel component, as milbemycin oxime is not effective against this class of parasites[5]. The "synergy" in this context is the creation of a single product with a broader spectrum of activity, simultaneously treating or preventing infections from both major classes of intestinal worms.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in this guide, based on the study by Cvejic et al. (2016) evaluating the efficacy of a milbemycin oxime/praziquantel combination against Echinococcus multilocularis in dogs.
Objective: To confirm the efficacy of a single oral dose of milbemycin oxime (0.5 mg/kg) and praziquantel (5 mg/kg) combination tablets against adult Echinococcus multilocularis in experimentally infected dogs.
Animals:
-
20 healthy Beagle dogs of both sexes.
-
Age and weight appropriate for the study, acclimatized to the laboratory conditions.
-
Confirmed to be free of parasites at the start of the study.
Experimental Design:
-
Infection: Dogs are experimentally infected with approximately 15,000 viable protoscoleces of E. multilocularis administered orally.
-
Randomization: On day 18 post-infection, dogs are randomly allocated into two groups of 10 animals each:
-
Group 1 (Treatment): Receives the milbemycin oxime/praziquantel combination tablet at a minimum dose of 0.5 mg/kg milbemycin oxime and 5 mg/kg praziquantel.
-
Group 2 (Control): Remains untreated (placebo control).
-
-
Blinding: The study is masked, meaning the personnel involved in animal care, data collection, and laboratory analysis are unaware of the treatment allocation of each animal.
-
Necropsy and Worm Recovery: On day 23 post-infection, all dogs are humanely euthanized for necropsy. The small intestine of each dog is removed, opened, and the contents are carefully examined to recover and count any adult E. multilocularis worms.
-
Efficacy Calculation: The efficacy of the treatment is calculated based on the geometric mean of the worm counts in the treated group compared to the control group.
Statistical Analysis:
-
The worm counts are log-transformed to normalize the data.
-
An analysis of variance (ANOVA) is used to compare the worm counts between the treated and control groups.
-
A p-value of < 0.05 is considered statistically significant.
Mechanisms of Action and Synergistic Relationship
The combination of milbemycin oxime and praziquantel provides a broader spectrum of anthelmintic activity by targeting different classes of helminths through distinct mechanisms of action.
-
Milbemycin Oxime: As a macrocyclic lactone, milbemycin oxime acts as a potent nematocide. It binds to glutamate-gated chloride channels in the nerve and muscle cells of invertebrates[10][11]. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell, which results in paralysis and eventual death of the nematode.
-
Praziquantel: Praziquantel is a highly effective cestocide. Its primary mechanism of action involves causing severe damage to the parasite's integument (outer covering) and disrupting calcium homeostasis[5]. This leads to rapid and sustained muscle contraction (tetany) and paralysis of the tapeworm, causing it to detach from the host's intestinal wall and be expelled.
The "synergy" of this combination is primarily one of complementary action , resulting in a broad-spectrum anthelmintic. For an infection with a cestode like Echinococcus multilocularis, the praziquantel component is solely responsible for the efficacy. For nematode infections, milbemycin oxime is the active agent. When a host is co-infected with both types of parasites, or for preventative purposes, the combination provides comprehensive protection.
Visualizations
Caption: Experimental workflow for efficacy testing.
Caption: Logical relationship of combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. vichsec.org [vichsec.org]
- 3. Efficacy of a single dose of milbemycin oxime/praziquantel combination tablets, Milpro(®), against adult Echinococcus multilocularis in dogs and both adult and immature E. multilocularis in young cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative performance of macrocyclic lactones against large strongyles in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Anthelmintics Against Canine Hookworm Infections in the Bono East Region of Ghana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. capcvet.org [capcvet.org]
- 7. Longitudinal study for anthelmintic efficacy against intestinal helminths in naturally exposed Lithuanian village dogs: critical analysis of feasibility and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Macrocyclic lactones in the treatment and control of parasitism in small companion animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Macrocyclic lactone anthelmintics: spectrum of activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Echinococcus multilocularis - Learn About Parasites - Western College of Veterinary Medicine | University of Saskatchewan [wcvm.usask.ca]
Inter-laboratory comparison and validation of milbemycin oxime analytical methods
This guide provides a comprehensive comparison of analytical methods for the quantification of milbemycin oxime, a broad-spectrum antiparasitic agent.[1] Accurate and precise quantification of this active pharmaceutical ingredient is critical in research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols for the most common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—and presents a comparative analysis of their performance based on published validation data.
Milbemycin oxime consists of two major components: milbemycin A3 oxime (MOA3) and milbemycin A4 oxime (MOA4).[2] A highly selective and stability-indicating analytical method is essential for ensuring the quality and safety of the final drug product.[3]
Comparative Analysis of Quantification Methods
The selection of an analytical method for milbemycin oxime quantification is dependent on the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix.[1] HPLC-UV is a robust and widely used technique for routine analysis in quality control, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical studies.[4]
Quantitative Performance Data
The following tables summarize the validation data for both HPLC-UV and LC-MS/MS methods for milbemycin oxime analysis.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 20-80 µg/mL[5] | 0.1% to 120% of target concentration[6] |
| Correlation Coefficient (r²) | 1.0[5] | >0.998[7] |
| Limit of Detection (LOD) | Not Specified | 0.03% of analytical concentration[6] |
| Limit of Quantification (LOQ) | Not Specified | 0.1% of analytical concentration[6] |
| Accuracy (% Recovery) | Not Specified | Within 10%[8] |
| Precision (%RSD) | < 2%[9] | Intra-day: 1.69–8.34%, Inter-day: 4.54–9.98%[7] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 2.0-500 ng/mL[8][10] | 2.5-250 ng/mL[7][11] |
| Correlation Coefficient (r²) | >0.99[8] | ≥0.998[7] |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 2.0 ng/mL[8][10] | 2.5 ng/mL[7][11] |
| Accuracy (% Recovery) | Intra- and Inter-assay within 10%[8] | Intra-day: 98.39–105.18%, Inter-day: 91.78–101.33%[7] |
| Precision (%RSD) | Intra- and Inter-assay within 10%[8] | Intra-day: 1.69–8.34%, Inter-day: 4.54–9.98%[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide the experimental protocols for the HPLC-UV and LC-MS/MS methods cited in this guide.
Stability-Indicating HPLC-UV Method
This method is suitable for the simultaneous estimation of milbemycin oxime and other compounds in bulk and tablet dosage forms.[5]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[4]
-
Column: Supelco Ascentis Express C18 (100 mm × 3.0 mm, 2.7 µm particle size).[4]
-
Mobile Phase: An isocratic mixture of 30% (v/v) 0.05% phosphoric acid in water and 70% (v/v) of a methanol (B129727) and acetonitrile (B52724) mixture (6:4, v/v).[6][12]
-
Injection Volume: 6 µL.[6]
-
Sample Preparation (Bulk/Tablet):
LC-MS/MS Method for Plasma Samples
This method is suitable for the quantitative determination of milbemycin oxime in animal plasma for pharmacokinetic studies.[8]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: Waters Xterra C18 (3.5 µm particle size; 3 × 100 mm) with a C18 guard column.[8]
-
Mobile Phase: A mixture of acetonitrile (85%) and 5 mM ammonium (B1175870) acetate (B1210297) (15%).[8]
-
Flow Rate: 0.25 mL/min.[8]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.[8]
-
Sample Preparation (Solid-Phase Extraction):
-
Precipitate proteins in 200 µL of plasma sample with 0.8 mL of acetonitrile and 60 mg of sodium chloride (NaCl).[8]
-
Vortex the mixture for 1 minute and then centrifuge.[8]
-
Evaporate the supernatant to dryness under a nitrogen stream.[8]
-
Reconstitute the residue in a methanol and 5 mmol/L ammonium acetate solution (1:9) and clean up using a C18 solid-phase extraction column.[8]
-
Visualizing the Inter-Laboratory Comparison Workflow
To ensure consistency and reliability of analytical data across different laboratories, a structured workflow for inter-laboratory comparison is essential.
Caption: Workflow for an Inter-Laboratory Analytical Method Comparison Study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijirt.org [ijirt.org]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. jetir.org [jetir.org]
- 10. An LC-MS method for determination of milbemycin oxime in dog plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
Proper Disposal of Milbemycin A3 Oxime: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of Milbemycin A3 Oxime is a critical aspect of laboratory safety and environmental responsibility. As a substance with potential health and significant environmental hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste.
I. Immediate Safety and Hazard Assessment
This compound is classified as a hazardous substance that is very toxic to aquatic life with long-lasting effects[1][2][3]. While some safety data sheets (SDS) may indicate it is not classified as hazardous under the Globally Harmonized System (GHS), others state it can be harmful if swallowed or inhaled and may have other long-term health effects[3][4][5]. Therefore, a conservative approach to handling and disposal is essential. All laboratory personnel must treat this compound and any materials contaminated with it as hazardous waste[6][7].
Key Safety Information Summary:
| Hazard Category | Description | Source |
| Acute Toxicity | Harmful if swallowed or inhaled. | [3][5] |
| Environmental Hazard | Very toxic to aquatic organisms with long-lasting effects. | [1][2][3] |
| Chronic Health | May cause genetic defects and cancer. | [5] |
| Physical Hazard | Combustible solid; may emit poisonous fumes in a fire. | [1] |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final collection.
Step 1: Segregation of Waste
Proper segregation at the source is the first and most critical step.
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab consumables (e.g., weigh boats, pipette tips).
-
Liquid Waste: This includes solutions containing this compound and any solvents used for rinsing contaminated glassware.
-
Sharps Waste: Needles, syringes, and broken glass contaminated with this compound must be disposed of in a designated sharps container[8].
Step 2: Container Selection and Labeling
The choice of waste container is crucial for safe storage and disposal.
-
Use chemically compatible containers, preferably plastic, with secure, leak-proof closures[7][9].
-
Ensure containers are in good condition, free from damage or deterioration[9].
-
Label all waste containers clearly and accurately with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department[7].
Step 3: Waste Accumulation and Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[7][10].
-
The SAA must be at or near the point of waste generation[7].
-
Store waste containers in a well-ventilated area and ensure they are kept closed except when adding waste[6][7].
-
Do not mix incompatible waste streams. While specific incompatibilities for this compound are not detailed, a general best practice is to avoid mixing it with strong oxidizing agents, acids, or bases[1][10].
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
For minor spills, wear appropriate PPE, including gloves, safety glasses, and a respirator[1].
-
Use dry cleanup procedures to avoid generating dust. Dampen the spilled material with water before sweeping if necessary[1].
-
Collect the spilled material and any contaminated absorbent materials into a designated hazardous waste container[6].
-
For major spills, evacuate the area and contact your institution's EHS department immediately.
Step 5: Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup of full waste containers[7].
-
Do not dispose of this compound down the drain or in regular trash[2][6].
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, triple-rinsed container may then be disposed of as regular trash, but always confirm this with your local regulations[6].
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for any additional requirements.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. canbipharm.com [canbipharm.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
